molecular formula C27H32FN5O2 B605744 AZD1390 CAS No. 2089288-03-7

AZD1390

Cat. No.: B605744
CAS No.: 2089288-03-7
M. Wt: 477.6 g/mol
InChI Key: VQSZIPCGAGVRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ATM Kinase Inhibitor AZD1390 is an orally bioavailable inhibitor of ataxia telangiectasia mutated (ATM) kinase, with potential antineoplastic activity. Upon oral administration, this compound targets and binds to ATM, thereby inhibiting the kinase activity of ATM and ATM-mediated signaling. This prevents DNA damage checkpoint activation, disrupts DNA damage repair, induces tumor cell apoptosis, and leads to cell death in ATM-overexpressing tumor cells. This compound hypersensitizes tumors to chemo/radiotherapy. In addition, this compound is able to cross the blood-brain barrier (BBB). ATM, a serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family of protein kinases, is upregulated in a variety of cancer cell types. It is activated in response to DNA double-strand breaks (DSB) and plays a key role in DNA repair.
AZD-1390 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

Properties

IUPAC Name

7-fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32FN5O2/c1-18(2)33-26-21-14-20(22(28)15-23(21)29-17-24(26)31(3)27(33)34)19-8-9-25(30-16-19)35-13-7-12-32-10-5-4-6-11-32/h8-9,14-18H,4-7,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSZIPCGAGVRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=NC3=CC(=C(C=C32)C4=CN=C(C=C4)OCCCN5CCCCC5)F)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089288-03-7
Record name AZD-1390
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2089288037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-1390
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI43QFE22O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AZD1390: A Deep Dive into the Mechanism of a Brain-Penetrant ATM Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AZD1390 is a potent, orally bioavailable, and brain-penetrant inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizing key preclinical data, outlining experimental methodologies, and visualizing the associated signaling pathways. Its development as a radiosensitizer, particularly for brain malignancies such as glioblastoma (GBM), is a key focus of ongoing research.[3][4]

Core Mechanism of Action: Inhibition of the ATM-Mediated DNA Damage Response

The primary mechanism of action of this compound is the direct and highly selective inhibition of the ATM kinase.[5] ATM is a serine/threonine protein kinase that plays a central role in the cellular response to DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage induced by ionizing radiation (IR) and certain chemotherapies.[1][6]

Upon induction of DSBs, ATM is activated and autophosphorylates on serine 1981.[4][6] This activation initiates a downstream signaling cascade that orchestrates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[1][4] this compound, as an ATP-competitive inhibitor, binds to the kinase domain of ATM, preventing its autophosphorylation and the subsequent phosphorylation of its numerous downstream targets.[5] This disruption of the DDR signaling cascade prevents cancer cells from effectively repairing radiation-induced DNA damage, leading to an accumulation of genomic instability, cell cycle dysregulation, and ultimately, mitotic catastrophe and apoptotic cell death.[1][6]

A key characteristic of this compound's action is its ability to radiosensitize tumor cells, particularly those with a deficient p53 pathway.[6] In p53-mutant cells, the G1 checkpoint is often compromised, making them more reliant on the S and G2/M checkpoints, which are heavily influenced by ATM signaling. By inhibiting ATM, this compound abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, resulting in cell death.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency and Selectivity

ParameterValueCell Line/Assay ConditionReference
Cellular IC50 0.78 nMHT29 cells (inhibition of ATMSer1981 phosphorylation)[6]
Kinase Selectivity
> ATR>10,000-foldPIKK family kinase panel[6]
> DNA-PK>10,000-foldPIKK family kinase panel[6]
> mTOR>10,000-foldPIKK family kinase panel[6]
hERG IC50 6.55 µM[6]

Table 2: Cellular Effects of this compound in Combination with Ionizing Radiation (IR)

ParameterCell LineThis compound ConcentrationIR DoseEffectReference
G2 Cell Cycle Accumulation NCI-H2228Dose-dependent2 GyIncreased G2 population at 24 hours[6]
Apoptosis (Sub-G1 population) NCI-H2228Dose-dependent2 GyIncreased sub-G1 population at 48 hours[6]
Radiosensitization (Dose Enhancement Factor at 37% survival - DEF37) p53 mutant GBM cells3 nM2.7[7]

Table 3: Pharmacokinetic Properties

ParameterSpeciesValueReference
Oral Bioavailability Rat66%[4]
Oral Bioavailability Dog74%[4]
Brain Penetration (Kp,uu) Cynomolgus Monkey0.33[6]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

AZD1390_Mechanism_of_Action cluster_upstream Upstream Events cluster_atm_activation ATM Activation & Inhibition cluster_downstream Downstream Effects cluster_outcome Cellular Outcome with this compound IR Ionizing Radiation DSB DNA Double-Strand Breaks (DSBs) IR->DSB ATM_inactive Inactive ATM DSB->ATM_inactive recruits ATM_active Active pATM (Ser1981) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates KAP1 KAP1 ATM_active->KAP1 phosphorylates DNA_repair DNA Repair ATM_active->DNA_repair promotes Apoptosis Apoptosis ATM_active->Apoptosis can induce This compound This compound This compound->ATM_inactive inhibits pCHK2 pCHK2 (Thr68) CHK2->pCHK2 G2M_arrest G2/M Checkpoint Arrest pCHK2->G2M_arrest promotes pKAP1 pKAP1 KAP1->pKAP1 G2M_arrest->DNA_repair allows time for Mitotic_Catastrophe Mitotic Catastrophe Mitotic_Catastrophe->Apoptosis Inhibited_Repair Inhibited DNA Repair Inhibited_Repair->Mitotic_Catastrophe leads to Abrogated_G2M Abrogated G2/M Arrest Abrogated_G2M->Mitotic_Catastrophe leads to

Caption: this compound inhibits ATM autophosphorylation, blocking downstream DNA damage response pathways.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting & Detection cluster_analysis Data Analysis A Seed cancer cells (e.g., LN18, U251) B Treat with this compound (dose-response) A->B C Expose to Ionizing Radiation (IR) B->C D Lyse cells and collect protein C->D E Quantify protein concentration (e.g., BCA assay) D->E F Separate proteins by SDS-PAGE E->F G Transfer proteins to membrane (e.g., PVDF) F->G H Block membrane G->H I Incubate with primary antibodies (e.g., anti-pATM, anti-pChk2) H->I J Incubate with secondary antibody I->J K Detect signal (e.g., chemiluminescence) J->K L Quantify band intensity K->L M Normalize to loading control (e.g., Actin) L->M

Caption: Workflow for assessing this compound's target engagement via Western blotting.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Western Blotting for ATM Pathway Inhibition

This protocol is designed to assess the phosphorylation status of ATM and its downstream targets, providing a direct measure of this compound's target engagement.

a. Cell Culture and Treatment:

  • Cancer cell lines (e.g., LN18, U251 glioblastoma cells) are seeded in 6-well plates and allowed to adhere overnight.[8]

  • Cells are pre-treated with a dose range of this compound (e.g., 0-300 nM) for a specified time (e.g., 1-4 hours).[6]

  • Following drug incubation, cells are exposed to a defined dose of ionizing radiation (e.g., 2-10 Gy) and incubated for a further period (e.g., 1-6 hours) to allow for ATM activation.[6]

b. Protein Extraction and Quantification:

  • Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Lysates are clarified by centrifugation, and the supernatant containing the total protein is collected.

  • Protein concentration is determined using a BCA protein assay kit.

c. SDS-PAGE and Western Blotting:

  • Equal amounts of protein (e.g., 20-40 µg) are resolved on a 4-12% Bis-Tris polyacrylamide gel and transferred to a PVDF membrane.

  • The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

d. Immunodetection:

  • The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest, such as phospho-ATM (Ser1981), phospho-KAP1, and phospho-Chk2 (Thr68).[4][6] A loading control antibody (e.g., anti-Actin or anti-GAPDH) is also used.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with this compound and radiation, providing a measure of radiosensitization.

a. Cell Seeding and Treatment:

  • A single-cell suspension is prepared, and cells are seeded into 6-well plates at a density determined to yield approximately 50-100 colonies per well in the control condition.

  • Cells are allowed to attach for several hours before being treated with this compound at a fixed concentration (e.g., 3-10 nM).[7]

  • After a short incubation with the drug (e.g., 1 hour), the plates are irradiated with a range of doses (e.g., 0, 2, 4, 6 Gy).

b. Colony Formation:

  • Following treatment, cells are incubated in a humidified incubator at 37°C with 5% CO2 for 10-14 days to allow for colony formation. The medium may be changed periodically.

c. Staining and Counting:

  • Colonies are fixed with a methanol/acetic acid solution and stained with 0.5% crystal violet.

  • Colonies containing at least 50 cells are counted.

d. Data Analysis:

  • The surviving fraction for each treatment condition is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

  • Dose-response curves are generated, and the Dose Enhancement Factor (DEF) is calculated to quantify the extent of radiosensitization. The DEF is the ratio of the radiation dose required to achieve a certain level of survival (e.g., 37%) in the absence of the drug to the dose required for the same survival in the presence of the drug.[7]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound and radiation on cell cycle distribution.

a. Cell Treatment and Harvesting:

  • Cells are seeded and treated with this compound and/or radiation as described for the Western blotting protocol.

  • At various time points post-treatment (e.g., 24 and 48 hours), both adherent and floating cells are collected.[6]

b. Cell Fixation and Staining:

  • Cells are washed with PBS and fixed in ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

  • Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

c. Flow Cytometry and Analysis:

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis), is determined using cell cycle analysis software.[6]

Conclusion

This compound is a highly specific and potent inhibitor of ATM kinase with the crucial ability to penetrate the blood-brain barrier. Its mechanism of action, centered on the disruption of the DNA damage response to ionizing radiation, has shown significant promise in preclinical models of brain cancer. The data strongly support its ongoing clinical development as a radiosensitizing agent, with the potential to improve outcomes for patients with historically difficult-to-treat malignancies. The experimental protocols and data presented in this guide provide a comprehensive technical foundation for researchers and clinicians working with this promising therapeutic agent.

References

AZD1390: A Brain-Penetrant ATM Inhibitor for Enhanced Radiosensitization of Central Nervous System Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AZD1390 is a potent, selective, and orally bioavailable small molecule inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, specifically engineered for high penetrance of the blood-brain barrier (BBB).[1][2] ATM is a critical regulator of the DNA damage response (DDR), playing a central role in the detection and repair of DNA double-strand breaks (DSBs) induced by ionizing radiation (IR).[1][3] By inhibiting ATM, this compound abrogates the downstream signaling cascade that leads to cell cycle arrest and DNA repair, thereby sensitizing cancer cells to the cytotoxic effects of radiotherapy.[2][4] Preclinical studies have demonstrated significant tumor regressions and improved survival in orthotopic brain tumor models when this compound is combined with radiation.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: ATM Inhibition

This compound functions as an ATP-competitive inhibitor of ATM kinase.[2] In response to DSBs induced by IR, ATM is activated and phosphorylates a multitude of downstream substrates to orchestrate the DDR.[5][6] Key events in this pathway include the activation of checkpoint kinases CHK1 and CHK2, which in turn mediate cell cycle arrest, and the recruitment of DNA repair proteins such as BRCA1 and RAD51.[7][8] this compound, by binding to the ATP-binding pocket of ATM, prevents this phosphorylation cascade, leading to a failure in cell cycle checkpoint activation and the inhibition of DSB repair.[1][9] This ultimately results in the accumulation of lethal DNA damage in irradiated cancer cells, leading to mitotic catastrophe and apoptosis.[1][10]

Signaling Pathway

ATM_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effectors IR Ionizing Radiation DSB DNA Double-Strand Breaks (DSBs) IR->DSB MRN MRN Complex (Mre11/Rad50/NBS1) DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates This compound This compound This compound->ATM_active inhibits CellCycleArrest Cell Cycle Arrest (G2/M) CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair

Caption: ATM Signaling Pathway in Response to DNA Damage.

Quantitative Data

Table 1: Pharmacokinetics of this compound
ParameterMouseRatDogCynomolgus Monkey
Oral Bioavailability (%) -66[11]74[11]-
Brain Penetration (Kp,uu) 0.04[2]0.17[2]-0.33[1][2]

Kp,uu: Unbound brain-to-plasma partition coefficient.

Table 2: Pharmacodynamics and Efficacy of this compound
ParameterValueCell Lines/Model
Cellular IC50 (ATM inhibition) 0.78 nM[2][10]-
Selectivity over PIKK family kinases >10,000-fold[1][4]ATR, DNAPK, mTOR
EC50 (pATM inhibition in brain) 0.8 nM (free brain concentration)[12]Mouse NCI-H2228 orthotopic model
Radiosensitization Significant in p53 mutant glioma cells[1][3]Glioma and lung cancer cell lines
Table 3: Clinical Data from Phase I Trial (NCT03423628) in Glioblastoma (GBM)
ParameterRecurrent GBM (Arm A)Newly Diagnosed MGMT Unmethylated GBM (Arm C)
Maximum Tolerated Dose (MTD) 400 mg once daily[13]300 mg once daily[13]
Dose-Limiting Toxicities Skeletal muscle toxicity[13]Radiation skin injury[13]
Common Adverse Events Fatigue, nausea, headache[13]Fatigue, radiation skin injury, headache, nausea[13]
Median Overall Survival (at tolerated doses) 12.7 months[13]Data immature[13]

Experimental Protocols

In Vitro ATM Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ATM kinase activity in a cellular context.

Methodology:

  • Cell Culture: Culture a relevant human cancer cell line (e.g., LN18 glioblastoma cells) in appropriate media and conditions.[1]

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0-300 nM) for a specified duration (e.g., 4 hours).[1]

  • Induction of DNA Damage: Irradiate the cells with a defined dose of ionizing radiation (e.g., 2-4 Gy) to induce DNA double-strand breaks and activate ATM.[1]

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated ATM (pATM Ser1981).[1]

    • Use an antibody against total ATM or a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities for pATM and the loading control. Normalize the pATM signal to the loading control and plot the percentage of pATM inhibition as a function of this compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Colony Formation Assay for Radiosensitization

Objective: To assess the ability of this compound to sensitize cancer cells to the cytotoxic effects of ionizing radiation.

Methodology:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.

  • Compound Treatment: Treat the cells with a fixed, non-toxic concentration of this compound (e.g., 10 nM) or vehicle control (DMSO) for 1 hour prior to irradiation.[1]

  • Irradiation: Irradiate the plates with increasing doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.[1]

  • Colony Staining and Counting:

    • Fix the colonies with a mixture of methanol and acetic acid.

    • Stain the colonies with crystal violet.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction at each radiation dose by normalizing the number of colonies in the treated wells to the number of colonies in the non-irradiated control wells. Plot the surviving fraction as a function of radiation dose and determine the Dose Enhancement Factor (DEF) at 37% survival (DEF37).[1]

In Vivo Orthotopic Brain Tumor Model

Objective: To evaluate the efficacy of this compound in combination with radiotherapy in a clinically relevant animal model of glioblastoma.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).

  • Tumor Cell Implantation: Intracranially implant human glioblastoma cells (e.g., patient-derived xenograft cells) into the brains of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging.

  • Treatment:

    • Once tumors are established, randomize the mice into treatment groups (e.g., vehicle, this compound alone, radiation alone, this compound + radiation).

    • Administer this compound orally at a specified dose (e.g., 20 mg/kg) daily.[1]

    • Deliver fractionated radiotherapy (e.g., daily fractions of 2 Gy) to the whole brain or stereotactically to the tumor.[1]

  • Efficacy Assessment:

    • Monitor animal survival and body weight.

    • Measure tumor volume changes over time using imaging.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, collect brain and tumor tissue for analysis of target engagement (e.g., pATM, pRad50 inhibition) and apoptosis (e.g., cleaved caspase-3) by immunohistochemistry.[1]

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation ATM_Assay ATM Kinase Inhibition Assay WB Western Blot (pATM, pKAP1) ATM_Assay->WB PK_PD Pharmacokinetics & Pharmacodynamics ATM_Assay->PK_PD Colony_Formation Colony Formation Assay Cell_Cycle Cell Cycle Analysis (G2 Accumulation) Colony_Formation->Cell_Cycle Micronuclei Micronuclei Assay Cell_Cycle->Micronuclei Orthotopic_Model Orthotopic Brain Tumor Model PK_PD->Orthotopic_Model Efficacy Efficacy Assessment (Tumor Regression, Survival) Orthotopic_Model->Efficacy Phase1 Phase I Clinical Trial (Safety, MTD) Orthotopic_Model->Phase1 IHC Immunohistochemistry (pATM, pRad50, CC3) Efficacy->IHC PET PET Imaging (Brain Penetration) Phase1->PET

Caption: Experimental Workflow for this compound Evaluation.

Logical Relationship: ATM Inhibition and Radiosensitization

The therapeutic rationale for using this compound as a radiosensitizer is based on the synergistic interaction between ATM inhibition and radiation-induced DNA damage.

Logical_Relationship cluster_treatment Treatment cluster_cellular_effects Cellular Effects cluster_outcome Therapeutic Outcome Radiation Radiotherapy DSB DNA Double-Strand Breaks Radiation->DSB This compound This compound ATM_Inhibition ATM Inhibition This compound->ATM_Inhibition DDR_Block Blocked DNA Damage Response ATM_Inhibition->DDR_Block Repair_Inhibition Inhibited DSB Repair DDR_Block->Repair_Inhibition Checkpoint_Abrogation Abrogated G2/M Checkpoint DDR_Block->Checkpoint_Abrogation Damage_Accumulation Accumulation of Lethal DNA Damage Repair_Inhibition->Damage_Accumulation Mitotic_Catastrophe Mitotic Catastrophe Checkpoint_Abrogation->Mitotic_Catastrophe Damage_Accumulation->Mitotic_Catastrophe Radiosensitization Tumor Cell Radiosensitization Mitotic_Catastrophe->Radiosensitization Tumor_Regression Tumor Regression Radiosensitization->Tumor_Regression Improved_Survival Improved Survival Tumor_Regression->Improved_Survival

Caption: Logical Flow of this compound-mediated Radiosensitization.

Conclusion

This compound is a promising brain-penetrant ATM inhibitor with a well-defined mechanism of action that leads to potent radiosensitization of tumor cells.[1] Preclinical data strongly support its efficacy in combination with radiotherapy for the treatment of central nervous system malignancies, particularly glioblastoma.[1][2] Early clinical trial results have demonstrated a manageable safety profile and encouraging preliminary efficacy.[13][14] The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for further research and development of this novel therapeutic agent. Continued clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in improving outcomes for patients with brain tumors.[15][16]

References

AZD1390: A Technical Guide to a Brain-Penetrant ATM Inhibitor for DNA Damage Response-Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD1390 is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] By targeting ATM, this compound effectively blocks the signaling and repair of DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage induced by ionizing radiation (IR) and certain chemotherapies.[2][4] This mechanism of action positions this compound as a powerful radiosensitizer, particularly for treating aggressive brain tumors like glioblastoma (GBM), where the blood-brain barrier (BBB) presents a significant therapeutic challenge.[3][4] Preclinical and clinical studies have demonstrated its ability to enhance the efficacy of radiotherapy, leading to tumor regressions and improved survival in animal models.[1][2] This technical guide provides an in-depth overview of this compound, its role in the DDR pathway, a summary of key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

The DNA Damage Response and the Central Role of ATM

The DNA damage response is a complex signaling network that detects and repairs DNA lesions, thereby maintaining genomic integrity. A key player in this pathway is the ATM kinase, which is activated in response to DSBs.[1][5] Upon activation, ATM orchestrates a cascade of events including cell cycle checkpoint activation, apoptosis, and the initiation of DNA repair pathways, primarily non-homologous end joining (NHEJ) and homologous recombination (HR).[5] In many cancers, the DDR pathway is dysregulated, allowing tumor cells to survive and proliferate despite genomic instability.[5]

This compound Mechanism of Action

This compound is an ATP-competitive kinase inhibitor that specifically targets ATM.[2] By inhibiting ATM's kinase activity, this compound prevents the phosphorylation of downstream targets, thereby disrupting the entire DDR signaling cascade initiated by DSBs.[1][2][6] This leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell cycle arrest (primarily in the G2 phase), micronuclei formation, apoptosis, and mitotic catastrophe in cancer cells.[1][6]

cluster_0 DNA Double-Strand Break (DSB) Induced by Ionizing Radiation cluster_1 ATM-Mediated DNA Damage Response cluster_2 Inhibition by this compound DSB DNA DSB ATM ATM (inactive) DSB->ATM activates ATM_active ATM-P (active) ATM->ATM_active autophosphorylation Downstream Downstream Effectors (e.g., CHK2, p53, H2AX) ATM_active->Downstream phosphorylates Repair DNA Repair (NHEJ, HR) Downstream->Repair CycleArrest Cell Cycle Arrest Downstream->CycleArrest Apoptosis Apoptosis Downstream->Apoptosis This compound This compound This compound->ATM_active inhibits

Figure 1: this compound Mechanism of Action in the DNA Damage Response Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity
ParameterValueCell Line/AssayReference
Cellular IC50 0.78 nMHT29 (inhibition of ATM autophosphorylation)[1][2][3][6][7][8][9][10]
Selectivity >10,000-fold over ATR, DNA-PK, mTORKinase panels[1][2][6][8][9]
pATM Inhibition IC50 0.6 - 3 nMGBM cell lines[7]
Radiosensitization IC50 3 nMGBM and NCI-H2228 lung cells[7]
EC50 (pATM inhibition) 0.8 nM (free brain concentration)Mouse GBM survival model[11]
Table 2: Pharmacokinetics and Brain Penetration
SpeciesKp,uu (Brain/Plasma Unbound Fraction Ratio)Oral BioavailabilityReference
Mouse 0.04-[2]
Rat 0.1766%[2][9]
Cynomolgus Monkey 0.33-[1][2][8]
Dog -74%[9]
Human 0.24-[12]
Table 3: Clinical Trial Information (Phase I - NCT03423628)
ArmPatient PopulationThis compound DoseRadiation Therapy RegimenStatusReference
Arm A Recurrent GlioblastomaDose escalation (MTD: 400 mg QD)35 Gy in 10 fractions over 2 weeks (IMRT)-[4][13][14][15]
Arm B Brain MetastasesDose escalation30 Gy in 10 fractions over 2 weeks (WBRT/PBRT)Closed[13][16]
Arm C Newly Diagnosed, MGMT Unmethylated GlioblastomaDose escalation (MTD: 300 mg QD)60 Gy in 30 fractions over 6 weeks (IMRT)-[4][13][14][15]

Key Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Western Blotting for ATM Pathway Inhibition

Objective: To assess the inhibition of ATM and its downstream targets by this compound.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., LN18 or U251 GBM cells) and allow them to adhere overnight. Treat with varying concentrations of this compound (e.g., 0-300 nM) for a specified time (e.g., 1-6 hours) prior to irradiation.[1][5]

  • Irradiation: Expose cells to a defined dose of ionizing radiation (e.g., 2-5 Gy).[5][17]

  • Cell Lysis: At desired time points post-irradiation, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Primary antibodies of interest include:

    • Phospho-ATM (Ser1981)

    • Total ATM

    • Phospho-KAP1 (Ser824)

    • Phospho-Chk2 (Thr68)

    • Phospho-p53 (Ser15)

    • γH2AX (Ser139)

    • Beta-actin (as a loading control)

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an imaging system.

start Cell Culture & Treatment (this compound) ir Irradiation (IR) start->ir lysis Cell Lysis ir->lysis quant Protein Quantification lysis->quant sds SDS-PAGE & Transfer quant->sds immuno Immunoblotting (Primary & Secondary Antibodies) sds->immuno detect Chemiluminescence Detection immuno->detect

Figure 2: Western Blotting Experimental Workflow.
Clonogenic Survival Assay

Objective: To determine the radiosensitizing effect of this compound on cancer cells.

Protocol:

  • Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.

  • Drug Treatment: Treat cells with a fixed concentration of this compound (e.g., 3 nM) for 1 hour prior to irradiation.[7]

  • Irradiation: Irradiate the cells with increasing doses of radiation (e.g., 0, 2, 4, 6 Gy).

  • Incubation: Remove the drug-containing media, wash with PBS, and add fresh media. Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction at each radiation dose, normalized to the plating efficiency of non-irradiated controls. Plot the data on a log-linear scale to generate survival curves and determine the Dose Enhancement Factor (DEF).

In Vivo Efficacy Studies in Orthotopic Brain Tumor Models

Objective: To evaluate the in vivo efficacy of this compound in combination with radiation therapy.

Protocol:

  • Tumor Implantation: Implant human GBM cells (e.g., NCI-H2228 or GL261) intracranially into immunocompromised mice.[1][7]

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging.

  • Treatment Initiation: Once tumors are established, randomize mice into treatment groups (e.g., vehicle, this compound alone, radiation alone, this compound + radiation).

  • Dosing and Irradiation: Administer this compound orally (e.g., 2-20 mg/kg) one hour prior to each fraction of radiation.[7][11] Deliver fractionated radiation to the whole head or stereotactically to the tumor.[1][7]

  • Endpoint Analysis: Monitor animal survival and tumor burden. At the end of the study, harvest brains for pharmacokinetic/pharmacodynamic (PK/PD) analysis, including measurement of this compound concentrations and IHC for pATM, pRad50, and cleaved caspase-3.[1][8]

start Intracranial Tumor Implantation monitor Tumor Growth Monitoring (Bioluminescence) start->monitor random Randomization into Treatment Groups monitor->random treat Oral this compound Dosing + Fractionated Irradiation random->treat end Endpoint Analysis: - Survival - Tumor Burden - PK/PD treat->end

Figure 3: In Vivo Orthotopic Brain Tumor Model Workflow.

Clinical Development and Future Directions

This compound is currently in early-phase clinical development, primarily in combination with radiotherapy for the treatment of GBM and brain metastases.[4][13][18] The initial results from the Phase I trial (NCT03423628) have shown a manageable safety profile and encouraging preliminary efficacy in patients with recurrent GBM.[4][14][15] The maximum tolerated doses have been established for different patient cohorts receiving various radiation regimens.[14][15]

Future research will likely focus on:

  • Confirming the efficacy of this compound in larger, randomized clinical trials.

  • Identifying predictive biomarkers of response, with a particular interest in the p53 mutation status of tumors, as preclinical data suggests p53-mutant cells are more sensitive to this compound-mediated radiosensitization.[1][5][8]

  • Exploring combination therapies with other agents, including chemotherapy and other DDR inhibitors.

  • Investigating potential mechanisms of resistance to this compound.

Conclusion

This compound represents a promising new therapeutic agent for the treatment of brain malignancies. Its ability to potently and selectively inhibit ATM, coupled with its excellent brain penetration, makes it an ideal candidate for radiosensitization. The ongoing clinical trials will be crucial in defining its role in the treatment of glioblastoma and other challenging cancers. The data presented in this technical guide underscore the strong scientific rationale for the continued development of this compound as a targeted therapy within the DNA damage response pathway.

References

Preclinical Pharmacology of AZD1390: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1390 is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a critical regulator of the DNA damage response (DDR), particularly in orchestrating the cellular reaction to DNA double-strand breaks (DSBs) induced by agents like ionizing radiation (IR).[1][3][4][5] By inhibiting ATM, this compound prevents the activation of DNA damage checkpoints and disrupts DNA repair, leading to the accumulation of genomic instability and ultimately inducing apoptosis in tumor cells.[1][6] This mechanism of action makes this compound a promising agent for radiosensitizing tumors, especially those located in the brain, a common site for both primary and metastatic cancers with poor prognoses.[3][4][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Core Quantitative Data

The following tables summarize the key quantitative parameters of this compound from various preclinical studies, providing a comparative view of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity
ParameterValueSpecies/Cell LineNotesReference
Cellular IC50 0.78 nMNot specifiedATP-competitive kinase inhibitor.[2]
Selectivity vs. ATR >10,000-foldNot specifiedHighly selective against other PIKK family kinases.[5][6][7]
Selectivity vs. DNA-PK >10,000-foldNot specifiedHighly selective against other PIKK family kinases.[2][5][7]
Selectivity vs. mTOR >10,000-foldNot specifiedHighly selective against other PIKK family kinases.[2][5][7]
Table 2: Preclinical Pharmacokinetics (Brain Penetration)
SpeciesKp,uu (Brain:Plasma Unbound Ratio)NotesReference
Mouse 0.04This compound is a substrate for efflux transporters in rodents.[2][4]
Rat 0.17This compound is a substrate for efflux transporters in rodents.[2][4]
Cynomolgus Monkey 0.33Confirmed via PET imaging with 11C-labeled this compound.[2][5][7]
Human 0.24Determined by a microdose PET study in healthy volunteers.[8]
Table 3: Preclinical Pharmacokinetics (Oral Bioavailability)
SpeciesOral Bioavailability (%)Half-life (hours)Reference
Rat 74%2.4[9]
Dog 66%22[9]

Key Experimental Protocols

This section details the methodologies for pivotal experiments that have characterized the preclinical profile of this compound.

In Vitro ATM Target Engagement Assay
  • Objective: To determine the cellular potency and target engagement of this compound on the ATM signaling pathway.

  • Cell Lines: LN18 glioblastoma (GBM) cells and NCI-H2228 lung cancer cells.[4]

  • Methodology:

    • Cells are seeded and allowed to adhere overnight.

    • Cells are treated with a dose range of this compound (e.g., 0 to 300 nM) for a specified time (e.g., 1, 4, or 6 hours).[4]

    • To induce DNA damage and activate the ATM pathway, cells are exposed to ionizing radiation.

    • Cell lysates are collected, and protein concentrations are determined.

    • Western blotting is performed to assess the phosphorylation status of ATM at Serine 1981 (pATM), as well as downstream targets like KAP1 (pKAP1) and RAD50.[4][10]

    • The intensity of the phosphorylated protein bands is quantified and normalized to a loading control to determine the dose-dependent inhibition by this compound.

Orthotopic Brain Tumor Models (In Vivo Efficacy)
  • Objective: To evaluate the efficacy of this compound in combination with radiation in a clinically relevant in vivo setting.

  • Animal Models: Immunocompromised mice (e.g., CD-1 Nude mice).[11]

  • Tumor Models:

    • Syngeneic models (e.g., GL261 glioma).

    • Patient-derived xenografts (PDX) of glioblastoma.[4]

    • Orthotopic lung-to-brain metastasis models (e.g., NCI-H2228).[4]

  • Methodology:

    • Tumor cells (e.g., U251, patient-derived GBM cells) are stereotactically implanted into the brains of the mice.[11][12]

    • Tumor growth is monitored, often by bioluminescence imaging or MRI.

    • Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and this compound in combination with radiation.[11]

    • This compound is administered orally at a specified dose and schedule (e.g., 20 mg/kg, once or twice daily).[12]

    • Radiation is delivered in fractionated doses (e.g., 2 Gy x 5 fractions) to mimic clinical regimens.[11][12]

    • Endpoints include tumor regression (measured by imaging) and overall survival.[4][6]

    • Pharmacodynamic assessments may be performed on tumor tissue to confirm target engagement (e.g., inhibition of pATM and pRAD50).[5][7]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the preclinical pharmacology of this compound.

AZD1390_Mechanism_of_Action DNA_DSB DNA Double-Strand Breaks (DSBs) (e.g., from Radiation) ATM_inactive Inactive ATM DNA_DSB->ATM_inactive ATM_active Active ATM (pATM Ser1981) ATM_inactive->ATM_active Activation Downstream Downstream Effectors (e.g., CHK2, p53, KAP1) ATM_active->Downstream Phosphorylation Apoptosis Apoptosis This compound This compound This compound->ATM_active Inhibition Radiosensitization Tumor Cell Radiosensitization This compound->Radiosensitization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Downstream->Cell_Cycle_Arrest DNA_Repair DNA Repair Downstream->DNA_Repair Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival DNA_Repair->Cell_Survival Radiosensitization->Apoptosis

Caption: Mechanism of action of this compound in the ATM signaling pathway.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_pk Pharmacokinetics cluster_invivo In Vivo Evaluation Target_Potency Target Potency (IC50 vs. ATM) Selectivity Selectivity Profiling (vs. other kinases) Target_Potency->Selectivity Cellular_Activity Cellular Activity (Radiosensitization) Selectivity->Cellular_Activity ADME ADME Profiling (Absorption, Distribution, Metabolism, Excretion) Cellular_Activity->ADME BBB_Penetration Blood-Brain Barrier Penetration (Kp,uu) ADME->BBB_Penetration PD Pharmacodynamics (Target Engagement in Tumor) BBB_Penetration->PD Efficacy Efficacy Studies (Orthotopic Brain Tumor Models) PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

References

AZD1390 for Glioblastoma Multiforme (GBM) Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain tumors to treat, with a median survival of just 12-15 months despite a standard-of-care regimen involving surgery, radiotherapy, and chemotherapy.[1][2] The inherent resistance of GBM to treatment and the protective nature of the blood-brain barrier (BBB), which limits the penetration of many therapeutic agents, are significant hurdles.[1][2] A promising therapeutic strategy involves targeting the DNA damage response (DDR) pathways that cancer cells exploit to survive treatment-induced DNA damage.[3][4]

AZD1390 is a potent, selective, and orally bioavailable inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the response to DNA double-strand breaks (DSBs).[5][6][7] Critically, this compound was specifically designed to penetrate the blood-brain barrier, making it a promising candidate for radiosensitizing brain tumors like GBM.[5][8][9] This guide provides a detailed overview of the core mechanism, preclinical data, clinical findings, and experimental protocols relevant to this compound in the context of GBM research.

Mechanism of Action: ATM Inhibition and Radiosensitization

The cornerstone of GBM treatment, ionizing radiation (RT), induces cytotoxic DNA double-strand breaks in cancer cells.[3][8] In response, tumor cells activate the ATM signaling pathway to repair this damage, thereby promoting their survival and contributing to radioresistance.[1][6][8] ATM, a key protein kinase, is activated at the site of DSBs and initiates a signaling cascade involving downstream effectors like Chk2, KAP1, and H2AX to facilitate DNA repair and cell cycle arrest.[4][6][10]

This compound functions as an ATP-competitive inhibitor of ATM kinase.[7] By blocking ATM's kinase activity, this compound prevents the autophosphorylation of ATM at Serine1981 and the subsequent phosphorylation of its downstream targets.[4][6][10] This abrogation of the DDR pathway prevents the repair of radiation-induced DSBs, leading to the accumulation of lethal DNA damage, G2/M cell cycle arrest, and ultimately, enhanced cancer cell death—a process known as radiosensitization.[6][8][10] Preclinical studies have shown that p53-mutant GBM cells may be particularly more sensitive to this radiosensitization effect.[4][6]

This compound Mechanism of Action RT Ionizing Radiation (RT) DSB DNA Double-Strand Breaks (DSBs) RT->DSB ATM ATM Kinase DSB->ATM activates Apoptosis Apoptosis (Radiosensitization) DSB->Apoptosis leads to Repair DNA Repair Pathways (e.g., Homologous Recombination) ATM->Repair promotes Checkpoint Cell Cycle Checkpoint (G2/M Arrest) ATM->Checkpoint activates cluster_downstream cluster_downstream This compound This compound This compound->ATM inhibits Survival Cell Survival (Radioresistance) Repair->Survival Checkpoint->Survival In Vitro Workflow cluster_outputs start Start: GBM Cell Culture (e.g., U251, PDX lines) treat Treat with this compound (e.g., 30 nM for 1-6h) start->treat irradiate Irradiate Cells (e.g., 2-5 Gy) treat->irradiate incubate Incubate (2-48 hours) irradiate->incubate wb Western Blot: - pATM - pChk2 - γH2AX incubate->wb Pathway Engagement flow Flow Cytometry: - Cell Cycle Analysis (G2/M Arrest) incubate->flow Cell Cycle Effects clonogenic Clonogenic Assay: - Incubate 10-14 days - Assess Colony Formation (Survival Fraction) incubate->clonogenic Long-Term Survival In Vivo Workflow implant Orthotopic Implantation of GBM Cells into Mouse Brain tumor_growth Allow Tumor Establishment (Monitor with Bioluminescence) implant->tumor_growth randomize Randomize Mice into Treatment Groups: - Vehicle - this compound only - RT only - this compound + RT tumor_growth->randomize treat Treatment Phase (e.g., 5 days) - this compound PO (20 mg/kg) - Fractionated RT (2 Gy) randomize->treat monitor Monitor: - Tumor Growth (Imaging) - Body Weight - Clinical Signs treat->monitor monitor->treat Daily endpoint Endpoint: - Median Survival Analysis - Tumor Analysis (IHC) monitor->endpoint

References

AZD1390: A Technical Guide to its High Selectivity for ATM Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of AZD1390's mechanism of action: its exceptional selectivity for Ataxia-Telangiectasia Mutated (ATM) kinase. This compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant ATM inhibitor developed to enhance the efficacy of radiation therapy in treating brain malignancies.[1][2] Its clinical potential is fundamentally linked to its ability to precisely target ATM without significantly affecting other kinases, thereby minimizing off-target effects.

Executive Summary

This compound is a first-in-class ATM inhibitor with a cellular IC50 of 0.78 nM.[3][4] It demonstrates over 10,000-fold selectivity for ATM over other closely related members of the Phosphatidylinositol 3-kinase-related kinase (PIKK) family, such as ATR, DNA-PK, and mTOR.[1][3] Extensive kinase profiling has revealed that this compound has a very clean off-target profile, with significant inhibition observed for only a handful of kinases at concentrations substantially higher than its ATM inhibitory potency. This high degree of selectivity is critical for a favorable therapeutic index, particularly when used in combination with radiotherapy.

Data Presentation: Quantitative Selectivity Profile

The selectivity of this compound has been rigorously evaluated through extensive kinase screening panels. The data presented below summarizes the inhibitory activity of this compound against its primary target, ATM, other PIKK family kinases, and a broad range of other kinases.

Table 1: Potency of this compound against ATM and PIKK Family Kinases

KinaseIC50 (µM)Selectivity Fold vs. ATM
ATM0.00078 (cellular)1
ATR> 30> 38,461
DNA-PK> 30> 38,461
mTOR1620,513
PI3Kα1215,385

Data sourced from preclinical evaluations of this compound.[5]

Table 2: Off-Target Kinase Inhibition Profile of this compound

Kinase% Inhibition @ 0.1 µM% Inhibition @ 1 µM
CSF1R< 50%≥ 50%
NUAK1< 50%≥ 50%
SGK< 50%≥ 50%
FMS< 50%> 50%

Data from broad kinase screening panels. Out of 354 kinases tested at 0.1 µM, none showed significant inhibition (<50%). At 1 µM, only the kinases listed above showed ≥50% inhibition out of a panel of over 240 kinases.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and cellular activity of this compound.

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical in vitro assay to determine the IC50 of this compound against purified kinase enzymes.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., ATM, ATR, DNA-PK, mTOR).

    • Kinase-specific substrate peptide.

    • ATP (Adenosine triphosphate).

    • This compound stock solution (in DMSO).

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer.

    • Add the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

    • Add the purified kinase enzyme to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and quantify the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular ATM Inhibition Assay (Western Blot for Phospho-ATM and Phospho-KAP1)

This protocol describes the assessment of this compound's ability to inhibit ATM signaling in a cellular context by measuring the phosphorylation of ATM and its downstream substrate, KAP1.

  • Reagents and Materials:

    • Human cancer cell line (e.g., U251 glioblastoma cells).

    • Cell culture medium and supplements.

    • This compound stock solution (in DMSO).

    • Ionizing radiation (IR) source (e.g., X-ray irradiator).

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and nitrocellulose or PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-phospho-ATM (Ser1981), anti-total ATM, anti-phospho-KAP1 (Ser824), anti-total KAP1, and a loading control (e.g., anti-vinculin or anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) detection reagent.

    • Imaging system for chemiluminescence detection.

  • Procedure:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

    • Expose the cells to a dose of ionizing radiation (e.g., 5 Gy) to induce DNA double-strand breaks and activate ATM. A non-irradiated control group should be included.

    • Incubate the cells for a desired time post-irradiation (e.g., 1-6 hours) to allow for ATM signaling.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL detection reagent and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflows used to characterize it.

ATM_Signaling_Pathway IR Ionizing Radiation DSB DNA Double-Strand Breaks IR->DSB ATM_inactive ATM (inactive dimer) DSB->ATM_inactive activates ATM_active ATM (active monomer) p-ATM (S1981) ATM_inactive->ATM_active autophosphorylation Downstream Downstream Effectors (e.g., KAP1, CHK2, p53) ATM_active->Downstream phosphorylates This compound This compound This compound->ATM_active inhibits Response Cell Cycle Arrest, DNA Repair, Apoptosis Downstream->Response

Caption: ATM Signaling Pathway and Inhibition by this compound.

Western_Blot_Workflow start Cell Culture treatment This compound Pre-treatment start->treatment irradiation Ionizing Radiation (IR) treatment->irradiation lysis Cell Lysis & Protein Quantification irradiation->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pATM, anti-pKAP1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Quantification detection->analysis

References

AZD1390: A Targeted Approach to Radiosensitizing p53-Deficient Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD1390 is a potent, selective, and brain-penetrant inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). In the context of p53-deficient cancer cells, this compound demonstrates significant potential as a radiosensitizer. Cells lacking functional p53 are often deficient in the G1 checkpoint and are thus more reliant on the S and G2/M checkpoints and DNA repair pathways, such as homologous recombination (HR), to survive DNA damage. By inhibiting ATM, this compound abrogates the S and G2/M checkpoints and disrupts HR-mediated repair of ionizing radiation (IR)-induced DNA double-strand breaks (DSBs). This targeted disruption in p53-deficient cells leads to mitotic catastrophe and enhanced cell death, offering a promising therapeutic strategy for a range of malignancies, particularly glioblastoma (GBM). This guide provides a comprehensive overview of the mechanism of action, preclinical data, and key experimental protocols for evaluating the effects of this compound on p53-deficient cancer cells.

Core Mechanism of Action in p53-Deficient Cells

The tumor suppressor protein p53 plays a pivotal role in the cellular response to DNA damage, primarily by inducing cell cycle arrest at the G1/S checkpoint to allow for DNA repair. In cancer cells with mutated or deficient p53, this critical checkpoint is non-functional. Consequently, these cells become heavily dependent on the G2/M checkpoint and efficient DNA repair mechanisms, such as homologous recombination (HR), to cope with DNA damage.[1]

This compound is an ATP-competitive inhibitor of ATM kinase, a primary sensor and signal transducer of DNA double-strand breaks (DSBs).[2] When combined with ionizing radiation (IR), which induces DSBs, this compound's inhibition of ATM leads to a cascade of events that are particularly detrimental to p53-deficient cells:

  • Abrogation of the G2/M Checkpoint: ATM is responsible for activating the G2/M checkpoint through the phosphorylation of downstream targets like Chk2. By inhibiting ATM, this compound prevents this checkpoint activation, forcing cells with damaged DNA to enter mitosis prematurely.[3]

  • Inhibition of Homologous Recombination: ATM is also essential for the initiation of HR, a major pathway for the repair of DSBs. This compound's inhibition of ATM impairs this repair process, leading to the accumulation of unresolved DNA damage.[4][5]

  • Induction of Mitotic Catastrophe: The combination of a dysfunctional G1 checkpoint (due to p53 deficiency), a disabled G2/M checkpoint, and impaired DSB repair results in cells entering mitosis with extensive chromosomal damage. This leads to a form of cell death known as mitotic catastrophe.[6]

Studies have shown that p53-mutant glioblastoma cells exhibit a greater reliance on ATM-dependent DNA repair, rendering them more susceptible to the radiosensitizing effects of this compound.[1][5] This vulnerability is further supported by findings that p53-mutant GBMs show increased basal ATM signaling and an upregulation of HR pathway genes.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound in p53-deficient cancer cell lines and in vivo models.

Parameter Cell Line p53 Status Value Reference
Cellular IC₅₀ HT29Wild-Type0.78 nM[2][3]
Radiosensitization (Clonogenic Survival) U251Mutant0.24% survival (this compound + 5 Gy IR) vs. 2.3% (5 Gy IR alone)[4][7]
G2/M Arrest Accentuation U251Mutant80.6% (this compound + IR) vs. 64.6% (IR alone)[4][7]
GBM43Mutant61.9% (this compound + IR) vs. 25.7% (IR alone)[4][7]
In Vivo Survival Extension (Orthotopic PDX) TP53-mutant GBMMutantSignificant survival extension with this compound + IR vs. IR alone[4]
TP53-wild-type GBMWild-TypeNo significant benefit from combination therapy[4]

Table 1: In Vitro and In Vivo Efficacy of this compound in Combination with Radiation.

Parameter Cell Line/Model This compound Concentration/Dose Effect Reference
Inhibition of ATM Autophosphorylation (pATM Ser1981) U251≥ 30 nMSignificant suppression[1][4]
Inhibition of Downstream Target Phosphorylation (pChk2, pKAP1) Multiple GBM PDXs≥ 30 nMSuppression of IR-induced phosphorylation[1][4]
Reduction in Homologous Recombination (HR) U251Not specified40-60% reduction[4][7]
In Vivo Target Engagement (pγH2AX in Orthotopic Xenografts) GBM1220 mg/kgSuppression of RT-induced γH2AX[4]

Table 2: Pharmacodynamic Effects of this compound.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in p53-Deficient Cells

AZD1390_Pathway cluster_nucleus Nucleus IR Ionizing Radiation DSB DNA Double- Strand Breaks IR->DSB ATM_inactive ATM (inactive) DSB->ATM_inactive ATM_active pATM (active) ATM_inactive->ATM_active Autophosphorylation (S1981) Chk2_inactive Chk2 (inactive) ATM_active->Chk2_inactive HR Homologous Recombination ATM_active->HR Initiation This compound This compound This compound->ATM_active Inhibition Chk2_active pChk2 (active) Chk2_inactive->Chk2_active Phosphorylation (T68) G2M_Checkpoint G2/M Checkpoint Chk2_active->G2M_Checkpoint Activation HR->DSB Repair Mitosis Mitosis G2M_Checkpoint->Mitosis Arrest Mito_Cat Mitotic Catastrophe Mitosis->Mito_Cat Aberrant Entry p53_deficient p53 Deficient p53_deficient->G2M_Checkpoint Increased Reliance

Caption: this compound inhibits ATM, leading to checkpoint abrogation and impaired DNA repair in p53-deficient cells.

General Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Culture p53-deficient and proficient cancer cells Treatment Treat with this compound +/- IR Cell_Culture->Treatment Western_Blot Western Blot (pATM, pChk2, γH2AX) Treatment->Western_Blot IF Immunofluorescence (γH2AX foci) Treatment->IF Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cytometry Clonogenic_Assay Clonogenic Survival Assay Treatment->Clonogenic_Assay Xenograft Establish Orthotopic GBM Xenografts InVivo_Treatment Treat mice with This compound +/- IR Xenograft->InVivo_Treatment Tumor_Monitoring Monitor Tumor Growth (Bioluminescence) InVivo_Treatment->Tumor_Monitoring Survival_Analysis Kaplan-Meier Survival Analysis InVivo_Treatment->Survival_Analysis PD_Analysis Pharmacodynamic Analysis (Tumor pATM, γH2AX) InVivo_Treatment->PD_Analysis

Caption: Workflow for preclinical evaluation of this compound's radiosensitizing effects.

Detailed Experimental Protocols

Western Blotting for Phosphorylated Proteins (pATM, pChk2)

This protocol is for the detection of phosphorylated ATM (Ser1981) and Chk2 (Thr68) in cell lysates.

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with this compound for the desired time before and after irradiation.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA protein assay kit.

  • Sample Preparation:

    • Mix 20-30 µg of protein with 4x Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

  • Gel Electrophoresis:

    • Load samples onto a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane at 100V for 90 minutes at 4°C.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-pATM Ser1981, anti-pChk2 Thr68, and a loading control like GAPDH) diluted in 5% BSA/TBST overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize bands using a chemiluminescence imaging system.

Immunofluorescence for γH2AX Foci

This protocol allows for the visualization and quantification of DNA double-strand breaks.

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a 12-well plate and allow them to adhere overnight.

    • Treat cells with this compound and/or IR as required.

  • Fixation and Permeabilization:

    • At the desired time point, wash cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.3% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking and Staining:

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with anti-γH2AX primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.

    • Image slides using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using imaging software such as ImageJ.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

  • Cell Seeding:

    • Harvest a single-cell suspension of the desired cancer cells.

    • Seed a predetermined number of cells (e.g., 200-1000 cells, depending on the cell line and radiation dose) into 6-well plates.

  • Treatment:

    • Allow cells to adhere for 24 hours.

    • Treat with this compound for a specified duration before and/or after irradiation with varying doses of IR (e.g., 0, 2, 4, 6 Gy).

  • Incubation:

    • Replace the treatment medium with fresh culture medium.

    • Incubate plates for 10-14 days, or until colonies of at least 50 cells are visible.

  • Staining and Counting:

    • Wash colonies with PBS.

    • Fix with a solution of methanol and acetic acid (3:1) for 10 minutes.

    • Stain with 0.5% crystal violet in methanol for 20 minutes.

    • Gently wash with water and allow to air dry.

    • Count the number of colonies containing ≥50 cells.

  • Data Analysis:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.

    • Plot survival curves and determine the sensitizer enhancement ratio (SER).

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Preparation and Treatment:

    • Culture cells in 6-well plates and treat with this compound and/or IR.

  • Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash cells with PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of propidium iodide (PI) staining solution (containing PI and RNase A).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use software (e.g., FlowJo, ModFit) to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.

Orthotopic Glioblastoma Xenograft Model

This in vivo model is crucial for evaluating the efficacy of this compound in a setting that mimics the human disease.

  • Cell Preparation:

    • Culture human p53-deficient GBM cells (e.g., U251, or patient-derived xenograft lines) that have been engineered to express a reporter like luciferase.

    • Prepare a single-cell suspension at a concentration of 1 x 10⁵ cells/µL in sterile, serum-free medium.

  • Stereotactic Intracranial Injection:

    • Anesthetize immunodeficient mice (e.g., nude mice).

    • Using a stereotactic frame, inject 5 µL of the cell suspension into the striatum of the mouse brain at defined coordinates.

  • Tumor Growth Monitoring:

    • Monitor tumor growth non-invasively by bioluminescence imaging after intraperitoneal injection of D-luciferin.

  • Treatment:

    • Once tumors are established (as determined by bioluminescence signal), randomize mice into treatment groups (e.g., vehicle, this compound alone, IR alone, this compound + IR).

    • Administer this compound orally at the desired dose and schedule.

    • Deliver focal IR to the tumor-bearing region of the brain.

  • Efficacy and Pharmacodynamic Endpoints:

    • Monitor tumor response via bioluminescence imaging.

    • Record animal survival and plot Kaplan-Meier survival curves.

    • At the end of the study, or in satellite groups, harvest brains for pharmacodynamic analysis (e.g., immunohistochemistry for pATM, γH2AX) to confirm target engagement.

Conclusion

This compound represents a promising strategy for the treatment of p53-deficient cancers, particularly in combination with radiotherapy. Its mechanism of action exploits the inherent vulnerabilities of cancer cells lacking a functional p53 pathway. The preclinical data strongly support the continued investigation of this compound in clinical settings, with a focus on patient populations with p53-mutated tumors.[6][8] The experimental protocols detailed in this guide provide a robust framework for further research into the efficacy and mechanisms of this compound and other ATM inhibitors.

References

In Vitro Efficacy of AZD1390 in Glioma Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, with a median survival of just 12 to 15 months.[1][2] A key challenge in treatment is the intrinsic resistance of glioma cells to standard therapies like radiotherapy.[1][2][3] A promising therapeutic strategy involves targeting the DNA damage response (DDR) pathways that cancer cells rely on to survive treatment-induced DNA damage.[2][4][5] AZD1390 is a potent, orally bioavailable, and brain-penetrant inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR.[1][2][3][6][7][8][9] This technical guide provides an in-depth overview of the in vitro studies of this compound on glioma cell lines, focusing on its mechanism of action, radiosensitizing effects, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of the ATM-Dependent DNA Damage Response

This compound is a highly selective ATP-competitive inhibitor of ATM kinase. In response to DNA double-strand breaks (DSBs) induced by ionizing radiation (IR), ATM is activated and phosphorylates a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or apoptosis.[1][2] this compound effectively blocks this ATM-dependent signaling.[1][3][7]

In vitro studies have demonstrated that this compound treatment leads to a dose-dependent inhibition of IR-induced autophosphorylation of ATM at Serine1981.[1][10][11] This subsequently prevents the phosphorylation of key downstream targets, including Chk2, KAP1, and H2AX, in various glioblastoma cell lines such as U251, U87, LN18, and patient-derived xenograft (PDX) lines.[1][10][11]

AZD1390_Mechanism_of_Action

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified across various glioma cell lines, primarily through IC50 determination for ATM inhibition and radiosensitization enhancement.

Table 1: In Vitro Potency and Radiosensitization Effect of this compound on Glioma Cell Lines
Cell Linep53 StatusAssay TypeThis compound IC50 (ATM Inhibition)Radiosensitization (DEF37 at 10 nM)Reference
LN18Wild-TypeWestern Blot (pATM)~3 nM-[1]
U251MutantClonogenic Survival-2.7 (at 3nM)[10][12]
U87Wild-TypeWestern Blot (pATM)--[10]
GBM12 (PDX)-Western Blot (pATM)--[10]
GBM39 (PDX)-Western Blot (pATM)--[10]
GBM43 (PDX)MutantWestern Blot (pATM)--[5][10]
Multiple p53 mutant linesMutantClonogenic/Antiproliferation-Generally more sensitive[1]
Multiple p53 wild-type linesWild-TypeClonogenic/Antiproliferation-Generally less sensitive[1]

DEF37: Dose Enhancement Factor at 37% survival. Data compiled from multiple sources. A direct comparison of DEF values requires standardized experimental conditions.

Notably, glioma cell lines with a mutant p53 status tend to be more effectively radiosensitized by this compound than those with wild-type p53.[1][5] This suggests that p53 status may be a key biomarker for predicting response to this compound in combination with radiotherapy.

Cellular Effects of this compound in Glioma Cell Lines

Cell Cycle Arrest

In combination with ionizing radiation, this compound has been shown to enhance G2/M cell cycle arrest in glioma cells.[1][4][10] For instance, in U251 cells, 30 nM this compound increased the percentage of cells in G2/M from 64.6% with radiation alone to 80.6%.[10] Similar effects were observed in PDX lines GBM43 (61.9% vs. 25.7%) and GBM39 (40.9% vs. 25.4%).[10] This indicates that by inhibiting ATM, this compound prevents cells from repairing DNA damage before entering mitosis, leading to mitotic catastrophe.

Apoptosis

This compound, in combination with radiation, promotes apoptosis in glioma cells.[1][4] This is evidenced by an increase in the sub-G1 population in cell cycle analysis and the induction of apoptotic biomarkers like cleaved caspase-3.[1] In pediatric high-grade glioma (pHGG) cell lines, this compound enhanced radiation-induced apoptosis.[4]

Experimental Protocols

Cell Lines and Culture

A variety of established glioma cell lines (e.g., U251, U87, LN18) and patient-derived xenograft (PDX) lines have been used in in vitro studies of this compound.[1][10] Cells are typically cultured in standard media such as DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for Pathway Analysis

Objective: To assess the inhibition of ATM signaling by this compound.

  • Cell Treatment: Seed glioma cells and allow them to adhere. Treat with varying concentrations of this compound (e.g., 0-300 nM) for a specified duration (e.g., 1-6 hours) prior to irradiation (e.g., 5 Gy).[1][10]

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against pATM (Ser1981), ATM, pChk2, Chk2, pKAP1, KAP1, and γH2AX. Use a loading control like β-actin.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system.

Clonogenic Survival Assay

Objective: To determine the radiosensitizing effect of this compound.

  • Cell Seeding: Plate a known number of cells in 6-well plates.

  • Drug Treatment: Treat the cells with this compound (e.g., 10 nM) or vehicle control (DMSO) for 1 hour before irradiation.[1]

  • Irradiation: Irradiate the cells with a range of doses (e.g., 0-8 Gy).

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.[1]

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction at each radiation dose and plot survival curves. The dose enhancement factor (DEF) can be calculated from these curves.

Experimental_Workflow start Start culture Culture Glioma Cell Lines start->culture treatment Treat with this compound (e.g., 10 nM, 1 hr) culture->treatment irradiation Irradiate (0-8 Gy) treatment->irradiation incubation Incubate (10-14 days) irradiation->incubation stain Fix and Stain Colonies incubation->stain count Count Colonies stain->count analyze Analyze Data (Survival Curves, DEF) count->analyze end End analyze->end

Cell Cycle Analysis

Objective: To assess the effect of this compound and radiation on cell cycle distribution.

  • Treatment: Treat cells with this compound and/or radiation as described above.

  • Harvesting: Harvest cells at various time points (e.g., 24 and 48 hours) post-treatment.[1]

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The in vitro data strongly support the role of this compound as a potent radiosensitizer in glioma cell lines. Its mechanism of action through the inhibition of the ATM-dependent DNA damage response is well-characterized. The preferential sensitization of p53-mutant cells highlights a potential predictive biomarker for its clinical application. The detailed experimental protocols provided in this guide serve as a foundation for further preclinical evaluation of this compound and other ATM inhibitors. Future in vitro studies could explore the combination of this compound with other DNA-damaging agents and targeted therapies, as well as investigate mechanisms of resistance. These studies will be crucial in optimizing the clinical translation of this promising therapeutic agent for the treatment of glioblastoma.

References

AZD1390: A Technical Guide to its Impact on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1390 is a potent, selective, and orally bioavailable inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] Designed to penetrate the blood-brain barrier, this compound is under clinical investigation as a radiosensitizer for the treatment of brain malignancies, including glioblastoma.[2][3][4] ATM orchestrates the cellular response to DNA double-strand breaks (DSBs), which can be induced by ionizing radiation (IR) and certain chemotherapies.[3][5] By inhibiting ATM, this compound disrupts DNA repair mechanisms and cell cycle checkpoint control, ultimately enhancing the cytotoxic effects of radiation in cancer cells.[1][5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound on cell cycle progression, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Abrogation of Cell Cycle Checkpoints

Upon DNA damage, ATM is activated and phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, allowing time for DNA repair.[7][8] this compound, as an ATP-competitive inhibitor of ATM, prevents this signaling cascade.[1] Its primary impact on cell cycle progression, particularly when combined with IR, is the abrogation of normal checkpoint control, leading to a G2/M phase accumulation and, in some cases, mitotic catastrophe.[5][9]

In response to IR, ATM activation typically leads to the phosphorylation of Checkpoint Kinase 2 (Chk2) and p53.[8][10] This triggers a G1/S checkpoint, preventing cells with damaged DNA from entering the synthesis phase. In p53-mutant cells, which are deficient in this G1/S checkpoint, there is a greater reliance on the G2/M checkpoint for DNA repair before mitosis. This compound's inhibition of ATM prevents the activation of the G2/M checkpoint, causing cells to enter mitosis with unrepaired DNA damage.[5][11] This can result in mitotic catastrophe, a form of cell death characterized by aberrant mitosis.[12] The radiosensitizing effect of this compound is particularly pronounced in p53-mutant tumor cells.[10][11]

Quantitative Data on Cell Cycle Progression

The following tables summarize the quantitative effects of this compound on cell cycle distribution in various cancer cell lines, primarily in combination with ionizing radiation (IR).

Cell LineTreatment% of Cells in G2/M PhaseReference
U251 (GBM)IR (5 Gy) alone64.6%[7]
This compound (30 nM) + IR (5 Gy)80.6%[7]
GBM43 (PDX)IR (5 Gy) alone25.7%[7]
This compound (30 nM) + IR (5 Gy)61.9%[7]
GBM39 (PDX)IR (5 Gy) alone25.4%[7]
This compound (30 nM) + IR (5 Gy)40.9%[7]
NCI-H2228 (Lung)IR (2 Gy) aloneIncrease over baseline[10]
This compound (dose-dependent) + IR (2 Gy)Dose-dependent increase[10]
SJ-DIPG7 (pHGG)IR aloneIncrease over baseline[5]
This compound + IREnhanced G2/M accumulation[5]
SU-DIPGXIII (pHGG)IR aloneIncrease over baseline[5]
This compound + IREnhanced G2/M accumulation[5]
Cell LineTreatment% of Cells in Sub-G1 Phase (Apoptosis)Time PointReference
NCI-H2228 (Lung)This compound (dose-dependent) + IRDose-dependent increase48 hours[10]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways affected by this compound and the logical flow of its impact on cell cycle progression.

AZD1390_Mechanism cluster_0 Cellular Response to DNA Double-Strand Breaks (DSBs) cluster_1 Downstream Signaling cluster_2 Cell Cycle Checkpoint Control Ionizing Radiation Ionizing Radiation DSBs DSBs Ionizing Radiation->DSBs ATM ATM DSBs->ATM p-ATM p-ATM (Active) ATM->p-ATM This compound This compound This compound->ATM Chk2 Chk2 p-ATM->Chk2 p53 p53 p-ATM->p53 p-Chk2 p-Chk2 (Active) Chk2->p-Chk2 G2/M Checkpoint Arrest G2/M Checkpoint Arrest p-Chk2->G2/M Checkpoint Arrest p-p53 p-p53 (Active) p53->p-p53 G1/S Checkpoint Arrest G1/S Checkpoint Arrest p-p53->G1/S Checkpoint Arrest

Caption: this compound inhibits ATM activation and downstream signaling.

Logical_Flow IR Ionizing Radiation DSBs DNA Double-Strand Breaks IR->DSBs AZD1390_treatment This compound Treatment ATM_inhibition ATM Inhibition AZD1390_treatment->ATM_inhibition DSBs->ATM_inhibition Checkpoint_failure G2/M Checkpoint Failure ATM_inhibition->Checkpoint_failure Mitosis_entry Entry into Mitosis with Damaged DNA Checkpoint_failure->Mitosis_entry Mitotic_catastrophe Mitotic Catastrophe Mitosis_entry->Mitotic_catastrophe Apoptosis Apoptosis Mitotic_catastrophe->Apoptosis

Caption: Logical flow of this compound action leading to cell death.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing cell cycle distribution following treatment with this compound and/or IR.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified pre-incubation period (e.g., 1 hour).

    • Irradiate cells with the desired dose of IR.

    • Incubate the cells for the desired time points (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population indicative of apoptosis.[13][14]

Experimental_Workflow Start Start Cell_Seeding Seed cells in 6-well plates Start->Cell_Seeding Treatment Treat with this compound and/or IR Cell_Seeding->Treatment Incubation Incubate for desired time Treatment->Incubation Harvesting Harvest and wash cells Incubation->Harvesting Fixation Fix in 70% ethanol Harvesting->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify cell cycle phases Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cell cycle analysis using flow cytometry.
Western Blotting for ATM Pathway Proteins

This protocol is for detecting the phosphorylation status of ATM and its downstream targets.

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-ATM Ser1981, ATM, p-Chk2 Thr68, Chk2, and a loading control like β-actin or GAPDH) overnight at 4°C.[8][15][16]

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify band intensities using densitometry software.[16]

Immunofluorescence for γH2AX Foci

This method is used to visualize DNA double-strand breaks.

  • Cell Culture and Treatment on Coverslips:

    • Seed cells on sterile coverslips in a multi-well plate.

    • Treat with this compound and/or IR as described previously.

  • Fixation and Permeabilization:

    • At the desired time point, fix the cells with 4% paraformaldehyde for 15-30 minutes.[10]

    • Wash with PBS.

    • Permeabilize the cells with 0.25-0.3% Triton X-100 in PBS for 10-30 minutes.[10]

  • Staining:

    • Block with 5% BSA in PBS for 30-60 minutes.[10]

    • Incubate with a primary antibody against γH2AX overnight at 4°C.[10]

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1-2 hours in the dark.[12]

    • Wash with PBS.

    • Mount the coverslips on microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and count the number of γH2AX foci per nucleus to quantify the level of DNA damage.[11]

Conclusion

This compound effectively inhibits the ATM kinase, a master regulator of the DNA damage response. This inhibition disrupts cell cycle checkpoint control, particularly the G2/M checkpoint, leading to an accumulation of cells in the G2/M phase when combined with DNA damaging agents like ionizing radiation. In tumor cells with compromised p53 function, this abrogation of the G2/M checkpoint can force cells into a lethal mitotic catastrophe. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound in cancer therapy.

References

The Discovery and Development of AZD1390: A Brain-Penetrant ATM Kinase Inhibitor for Radiosensitization of Brain Tumors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AZD1390 is a potent, selective, and orally bioavailable ataxia-telangiectasia mutated (ATM) kinase inhibitor specifically designed to penetrate the blood-brain barrier (BBB).[1][2] This attribute makes it a promising candidate for enhancing the efficacy of radiation therapy in treating primary and metastatic brain tumors, such as glioblastoma (GBM), which remain among the most challenging cancers to treat.[3][4] this compound acts by targeting the DNA damage response (DDR), a critical pathway for cancer cell survival following radiotherapy.[5] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies employed in its characterization.

Discovery and Lead Optimization

The development of this compound stemmed from a lead optimization program aimed at improving the central nervous system (CNS) penetration of a preceding clinical candidate, AZD0156.[6] While AZD0156 was a potent ATM inhibitor, it was predicted to have limited ability to cross the BBB in humans.[7] The medicinal chemistry strategy for discovering this compound focused on modulating physicochemical properties to enhance BBB penetration while maintaining high potency and selectivity for ATM kinase.[8] This involved strategies to reduce hydrogen bonding, basicity, and molecular flexibility, alongside optimizing lipophilicity.[6] These efforts led to the identification of this compound, a compound with exceptional potency, selectivity, and favorable pharmacokinetic properties, including the ability to efficiently cross the BBB.[6][8]

Mechanism of Action: Inhibition of the ATM Signaling Pathway

ATM kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), which are the most cytotoxic lesions induced by ionizing radiation.[1][5] Upon DNA damage, ATM is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[1] By inhibiting ATM, this compound prevents the phosphorylation of downstream targets, thereby disrupting the DDR pathway.[2] This abrogation of DNA repair mechanisms sensitizes cancer cells to the cytotoxic effects of radiation.[5]

The core mechanism involves the following steps:

  • Ionizing Radiation (IR) : Induces DNA double-strand breaks (DSBs).

  • ATM Activation : DSBs trigger the activation of ATM kinase.

  • This compound Inhibition : this compound, an ATP-competitive inhibitor, binds to ATM and blocks its kinase activity.[5]

  • Downstream Signaling Blockade : Inhibition of ATM prevents the phosphorylation of key downstream substrates, including Checkpoint Kinase 2 (Chk2), p53, and KAP1.[1][9]

  • Abrogation of Cell Cycle Arrest and DNA Repair : The disruption of ATM signaling prevents the activation of cell cycle checkpoints (primarily the G2/M checkpoint) and inhibits efficient DNA repair.[1][9]

  • Mitotic Catastrophe and Apoptosis : In the absence of proper DNA repair and cell cycle arrest, cancer cells undergoing mitosis with damaged DNA experience mitotic catastrophe, leading to apoptosis and cell death.[1]

ATM_Signaling_Pathway cluster_nucleus Nucleus IR Ionizing Radiation DSB DNA Double-Strand Breaks (DSBs) IR->DSB ATM ATM Kinase DSB->ATM activates pATM Phosphorylated ATM (pATM) ATM->pATM autophosphorylation This compound This compound This compound->ATM inhibits Chk2 Chk2 pATM->Chk2 phosphorylates p53 p53 pATM->p53 phosphorylates KAP1 KAP1 pATM->KAP1 phosphorylates pChk2 pChk2 Chk2->pChk2 pp53 p-p53 p53->pp53 pKAP1 pKAP1 KAP1->pKAP1 CellCycleArrest G2/M Cell Cycle Arrest pChk2->CellCycleArrest induces pp53->CellCycleArrest induces DNARepair DNA Repair pKAP1->DNARepair facilitates CellCycleArrest->DNARepair allows time for Apoptosis Apoptosis DNARepair->Apoptosis prevents

Caption: this compound inhibits the ATM signaling pathway initiated by DNA double-strand breaks.

Preclinical Pharmacology

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of ATM kinase with a cellular IC50 of 0.78 nM.[4][8][10][11] It demonstrates exceptional selectivity, with over 10,000-fold greater potency against ATM compared to other closely related PI3K-like kinases (PIKKs) such as ATR, DNA-PK, and mTOR.[8]

Parameter Value Reference(s)
Cellular IC50 (ATM) 0.78 nM[4][8][10][11]
Selectivity vs. ATR >10,000-fold[8]
Selectivity vs. DNA-PK >10,000-fold[8]
Selectivity vs. mTOR >10,000-fold[8]
Cellular Activity

In cellular assays, this compound effectively inhibits the autophosphorylation of ATM at Ser1981 and the phosphorylation of its downstream targets in response to ionizing radiation.[1] This target engagement leads to the abrogation of the G2/M cell cycle checkpoint, an accumulation of cells in the G2 phase, and an increase in apoptosis following irradiation.[1] Notably, glioblastoma cell lines with p53 mutations have shown greater sensitivity to radiosensitization by this compound compared to p53 wild-type cells.[1][8]

Cellular Effect Observation Reference(s)
Target Engagement (pATM inhibition) Dose-dependent inhibition of IR-induced ATM phosphorylation.[1]
Cell Cycle Increased G2 phase accumulation and sub-G1 population (apoptosis) after IR.[1]
Radiosensitization (p53 mutant GBM cells) Preferential and potent radiosensitization.[1][8]
Radiosensitization (p53 wild-type GBM cells) Less pronounced radiosensitization compared to p53 mutant cells.[1]
Pharmacokinetics and Brain Penetration

A key feature of this compound is its ability to cross the blood-brain barrier. Preclinical studies in various species have demonstrated significant brain penetration. The unbound brain-to-plasma concentration ratio (Kp,uu) is a critical parameter for assessing CNS exposure.

Species Kp,uu Reference(s)
Mouse 0.04[5]
Rat 0.17[5]
Cynomolgus Monkey 0.33[1][5][8]

This compound also exhibits excellent oral bioavailability in preclinical species.

Species Oral Bioavailability Reference(s)
Rat 66%[8][12]
Dog 74%[8][12]
In Vivo Efficacy

In orthotopic preclinical models of glioblastoma and brain metastases, the combination of orally administered this compound with radiation therapy has demonstrated significant tumor growth inhibition and a remarkable increase in the survival of treated animals compared to radiation alone.[1][8][13] A clear pharmacokinetic-pharmacodynamic-efficacy relationship has been established, linking free brain concentrations of this compound to the inhibition of phospho-ATM and phospho-Rad50 in tumors, induction of apoptosis, and improved survival.[1]

Clinical Development

This compound is currently being evaluated in early-phase clinical trials for the treatment of brain malignancies.[14][15] A Phase 1 trial (NCT03423628) has assessed the safety, tolerability, and preliminary efficacy of this compound in combination with intensity-modulated radiation therapy (IMRT) in patients with recurrent and newly diagnosed glioblastoma.[3][15]

The results from this trial have shown that the combination of this compound and IMRT is well-tolerated with a manageable safety profile.[3] In patients with recurrent glioblastoma receiving tolerated doses, an encouraging median overall survival of 12.7 months has been observed. The maximum tolerated doses were determined to be 400 mg once daily for patients with recurrent glioblastoma and 300 mg once daily for those with newly diagnosed glioblastoma.

Experimental Protocols

ATM Kinase Inhibition Assay (Biochemical)
  • Principle: To measure the in vitro potency of this compound against purified ATM kinase.

  • Methodology:

    • Recombinant human ATM kinase is incubated with a substrate (e.g., a p53-derived peptide) and ATP in a kinase buffer.

    • Serial dilutions of this compound are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The amount of phosphorylated substrate is quantified using methods such as radioactive filter binding assays (with [γ-³³P]ATP) or luminescence-based assays (e.g., ADP-Glo).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Target Engagement Assay (Western Blot)
  • Principle: To assess the ability of this compound to inhibit ATM signaling in cells.

  • Methodology:

    • Glioblastoma cells (e.g., U251, U87) are seeded in multi-well plates and allowed to adhere.

    • Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour).

    • Cells are then exposed to a dose of ionizing radiation (e.g., 5 Gy).

    • After a defined post-irradiation incubation period (e.g., 1-6 hours), cells are lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against pATM (Ser1981), total ATM, pChk2 (Thr68), total Chk2, and a loading control (e.g., vinculin or β-actin).

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Survival Assay
  • Principle: To determine the ability of this compound to radiosensitize cancer cells by measuring their long-term reproductive viability.

  • Methodology:

    • Cells are seeded at low densities in multi-well plates to allow for the formation of individual colonies.

    • Cells are treated with this compound (e.g., 10 nM) for 1 hour prior to irradiation with a range of doses (e.g., 0, 2, 4, 6 Gy).

    • The drug can be left in the media for the duration of the experiment.

    • Plates are incubated for 10-14 days to allow for colony formation (defined as >50 cells).

    • Colonies are fixed with a solution of glutaraldehyde and stained with crystal violet.

    • Colonies are counted, and the surviving fraction for each treatment condition is calculated relative to the plating efficiency of non-irradiated control cells.

    • Dose enhancement factors (DEF) are calculated to quantify the extent of radiosensitization.

Orthotopic Glioblastoma Mouse Model
  • Principle: To evaluate the in vivo efficacy of this compound in combination with radiation in a clinically relevant animal model.

  • Methodology:

    • Human glioblastoma cells (e.g., U251) or patient-derived xenograft (PDX) cells are stereotactically injected into the brains of immunodeficient mice.

    • Tumor growth is monitored using bioluminescence imaging or MRI.

    • Once tumors are established, mice are randomized into treatment groups (e.g., vehicle, this compound alone, radiation alone, this compound + radiation).

    • This compound is administered orally at a specified dose and schedule (e.g., 20 mg/kg, once daily).

    • Radiation is delivered to the tumor-bearing region of the brain, often in fractionated doses (e.g., 2 Gy x 5 days).

    • Animal survival is monitored, and tumor growth is assessed throughout the study.

    • At the end of the study, brains can be harvested for immunohistochemical analysis of pharmacodynamic markers (e.g., pATM, γH2AX, cleaved caspase-3).

AZD1390_Development_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development Lead_Opt Lead Optimization (from AZD0156) In_Vitro_Potency In Vitro Potency & Selectivity (ATM Kinase Assays) Lead_Opt->In_Vitro_Potency Cellular_Activity Cellular Activity (Target Engagement, Radiosensitization) In_Vitro_Potency->Cellular_Activity PK_Studies Pharmacokinetics (PK) (Oral Bioavailability, BBB Penetration) Cellular_Activity->PK_Studies In_Vivo_Efficacy In Vivo Efficacy (Orthotopic GBM Models) PK_Studies->In_Vivo_Efficacy Tox_Studies Toxicology Studies In_Vivo_Efficacy->Tox_Studies Phase_0 Phase 0 (BBB Penetration in Humans) Tox_Studies->Phase_0 Phase_1 Phase 1 (NCT03423628) (Safety, Tolerability, MTD, Preliminary Efficacy) Phase_0->Phase_1 Phase_2_3 Phase 2/3 (GBM AGILE) (Efficacy & Survival) Phase_1->Phase_2_3 Regulatory_Approval Regulatory Approval Phase_2_3->Regulatory_Approval

Caption: The discovery and development workflow for this compound.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for brain cancers. Its rational design for brain penetration, coupled with its potent and selective inhibition of ATM kinase, provides a strong rationale for its use as a radiosensitizer. Preclinical data have consistently demonstrated its ability to enhance the efficacy of radiation in clinically relevant models. The encouraging safety and preliminary efficacy data from early clinical trials further support its continued development. The ongoing and future clinical studies will be crucial in defining the role of this compound in the treatment paradigm for glioblastoma and other CNS malignancies. This in-depth guide provides a foundation for researchers and drug development professionals to understand the core science and developmental pathway of this promising therapeutic agent.

References

AZD1390: A Brain-Penetrant ATM Inhibitor for the Sensitization of Central Nervous System Malignancies to Radiotherapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD1390 is a potent, selective, and orally bioavailable ataxia-telangiectasia mutated (ATM) kinase inhibitor specifically engineered for high penetrance across the blood-brain barrier (BBB).[1][2] Its primary mechanism of action involves the inhibition of the DNA damage response (DDR), thereby sensitizing cancer cells to the cytotoxic effects of ionizing radiation.[3] Extensive preclinical research has demonstrated the significant potential of this compound as a radiosensitizer in various central nervous system (CNS) malignancies, most notably glioblastoma (GBM), brain metastases, and pediatric high-grade glioma (pHGG).[4][5] This technical guide provides a comprehensive overview of the preclinical data supporting the use of this compound in these CNS tumors, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction: Targeting the DNA Damage Response in CNS Malignancies

Standard-of-care for many CNS malignancies involves radiation therapy, which induces DNA double-strand breaks (DSBs) in cancer cells.[6] However, tumor cells can activate intrinsic DNA repair mechanisms, primarily orchestrated by the ATM kinase, to survive radiation-induced damage, leading to radioresistance.[3] ATM, a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, is a master regulator of the DDR, initiating signaling cascades that lead to cell cycle arrest, DNA repair, or apoptosis.[3]

This compound was developed to counteract this resistance mechanism. By inhibiting ATM, this compound prevents the repair of DSBs, leading to the accumulation of lethal DNA damage and enhancing the efficacy of radiotherapy.[3] A critical feature of this compound is its optimization for CNS penetration, a significant hurdle for many targeted therapies aimed at brain tumors.[7]

Mechanism of Action and Preclinical Pharmacology

This compound is a highly potent and selective ATP-competitive inhibitor of ATM kinase.[2] Preclinical studies have established its ability to effectively block ATM-dependent signaling and the repair of DNA DSBs.[2]

In Vitro Potency and Selectivity

This compound demonstrates exquisite potency in cellular assays, with a half-maximal inhibitory concentration (IC50) of 0.78 nM for ATM.[2] It exhibits over 10,000-fold selectivity against other closely related PIKK family members such as ATR, DNA-PK, and mTOR, highlighting its specific targeting of the ATM pathway.[2]

CNS Penetration and Pharmacokinetics

A key attribute of this compound is its ability to cross the blood-brain barrier. The unbound brain-to-plasma concentration ratio (Kp,uu), a measure of brain penetration, has been determined in multiple preclinical species.[2]

SpeciesKp,uu
Mouse0.04
Rat0.17
Cynomolgus Monkey0.33
Table 1: CNS Penetration of this compound in Preclinical Species [2]

These data confirm significant CNS penetration, a crucial factor for its application in treating brain tumors.[2]

Preclinical Efficacy in CNS Malignancies

The radiosensitizing effects of this compound have been evaluated in a range of preclinical models of CNS malignancies.

Glioblastoma (GBM)

In vitro studies using GBM cell lines have shown that this compound effectively radiosensitizes these cells.[3] Notably, p53 mutant GBM cell lines appear to be more susceptible to radiosensitization by this compound compared to their p53 wild-type counterparts.[3]

In vivo, the combination of this compound with fractionated radiation has demonstrated significant tumor regression and prolonged survival in orthotopic GBM xenograft models.[3]

Brain Metastases

The efficacy of this compound has also been investigated in models of brain metastases, which are a common and devastating complication of many systemic cancers.

  • Lung Cancer Brain Metastases: In orthotopic models of non-small cell lung cancer brain metastases, this compound in combination with radiation led to significant tumor regressions and increased animal survival compared to radiation alone.[4]

  • Breast Cancer Brain Metastases: Preclinical studies in patient-derived xenograft (PDX) models of breast cancer CNS metastases have shown that this compound significantly inhibits tumor growth when combined with radiation therapy.[8]

Pediatric High-Grade Glioma (pHGG)

Recent research has highlighted the potential of this compound in pediatric high-grade gliomas, including diffuse intrinsic pontine glioma (DIPG). An unbiased screen of CNS-penetrant DDR inhibitors identified this compound as a superior radiosensitizer in pHGG cells.[5]

Subsequent studies in a panel of early-passage pHGG cell lines, representing different molecular subgroups, confirmed that this compound significantly potentiates the effects of radiation.[5] This radiosensitization was observed in both TP53 wild-type and TP53 mutant models, suggesting a broader applicability than initially observed in adult GBM.[5] In orthotopic xenograft models of pHGG, the combination of this compound and radiation significantly prolonged survival.[5]

CNS MalignancyPreclinical ModelsKey Findings
Glioblastoma (GBM)Cell lines, Orthotopic xenograftsPotent radiosensitization, particularly in p53 mutant cells; tumor regression and increased survival in vivo.[3]
Lung Cancer Brain MetastasesOrthotopic modelsSignificant tumor regression and increased survival with combination therapy.[4]
Breast Cancer CNS MetastasesPatient-Derived Xenografts (PDX)Significant inhibition of tumor growth with combination therapy.[8]
Pediatric High-Grade Glioma (pHGG)Cell lines, Orthotopic xenograftsStrong radiosensitization across molecular subgroups, independent of TP53 status; prolonged survival in vivo.[5]

Table 2: Summary of Preclinical Efficacy of this compound in CNS Malignancies

Other CNS Malignancies

Currently, there is a lack of published preclinical data on the efficacy of this compound in other CNS malignancies such as medulloblastoma and ependymoma. One study indicated that mutations in the ATM gene are not a significant factor in the development of pediatric medulloblastoma, which may influence the prioritization of ATM inhibitors for this disease.[9] Further research is needed to explore the potential of this compound in these rarer CNS tumors.

Signaling Pathways and Experimental Workflows

ATM Signaling Pathway and Inhibition by this compound

The ATM signaling cascade is initiated by the detection of DNA double-strand breaks. Activated ATM then phosphorylates a multitude of downstream targets to coordinate the cellular response. This compound acts by blocking the kinase activity of ATM, thereby preventing this signaling cascade.

ATM_Signaling_Pathway cluster_nucleus Nucleus DNA_DSB DNA Double-Strand Break ATM_inactive ATM (inactive) DNA_DSB->ATM_inactive activates ATM_active ATM (active) ATM_inactive->ATM_active CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates This compound This compound This compound->ATM_active inhibits CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNARepair DNA Repair BRCA1->DNARepair H2AX->DNARepair

Figure 1: ATM Signaling Pathway and Inhibition by this compound.

Experimental Workflow for In Vitro Radiosensitization

A common workflow to assess the radiosensitizing potential of this compound in vitro involves treating cancer cell lines with the drug prior to irradiation and then evaluating cell survival and DDR signaling.

InVitro_Workflow cluster_assays Post-Irradiation Assays start Start cell_culture Culture CNS Cancer Cell Lines start->cell_culture drug_treatment Treat with this compound or Vehicle Control cell_culture->drug_treatment irradiation Irradiate Cells (e.g., 0-8 Gy) drug_treatment->irradiation clonogenic_assay Clonogenic Survival Assay irradiation->clonogenic_assay western_blot Western Blot (p-ATM, p-CHK2, etc.) irradiation->western_blot flow_cytometry Cell Cycle Analysis irradiation->flow_cytometry immunofluorescence Immunofluorescence (γH2AX foci) irradiation->immunofluorescence analysis Data Analysis and Comparison clonogenic_assay->analysis western_blot->analysis flow_cytometry->analysis immunofluorescence->analysis end End analysis->end

Figure 2: In Vitro Radiosensitization Experimental Workflow.

Experimental Workflow for In Vivo Efficacy Studies

In vivo studies typically involve the use of orthotopic brain tumor models to closely mimic the human disease.

InVivo_Workflow cluster_treatment Treatment Regimen start Start tumor_implantation Orthotopic Implantation of Tumor Cells into Mouse Brain start->tumor_implantation tumor_monitoring Monitor Tumor Growth (e.g., Bioluminescence) tumor_implantation->tumor_monitoring randomization Randomize Mice into Treatment Groups tumor_monitoring->randomization vehicle Vehicle randomization->vehicle This compound This compound randomization->this compound radiation Radiation randomization->radiation combination This compound + Radiation randomization->combination outcome_assessment Assess Outcomes vehicle->outcome_assessment This compound->outcome_assessment radiation->outcome_assessment combination->outcome_assessment survival_analysis Survival Analysis outcome_assessment->survival_analysis tumor_growth_inhibition Tumor Growth Inhibition outcome_assessment->tumor_growth_inhibition pharmacodynamics Pharmacodynamic Analysis (IHC for p-ATM, p-RAD50) outcome_assessment->pharmacodynamics end End survival_analysis->end tumor_growth_inhibition->end pharmacodynamics->end

Figure 3: In Vivo Efficacy Experimental Workflow.

Detailed Experimental Protocols

In Vitro Radiosensitization
  • Cell Lines and Culture: CNS tumor cell lines are cultured in appropriate media and conditions.

  • Drug Treatment: Cells are pre-treated with this compound at various concentrations (e.g., 3-100 nM) or vehicle control for a specified duration (e.g., 1-4 hours) before irradiation.[4][5]

  • Irradiation: Cells are irradiated with a range of doses (e.g., 0-8 Gy) using a suitable irradiator.

  • Clonogenic Survival Assay: Following treatment, cells are seeded at low density and allowed to form colonies for 1-3 weeks. Colonies are then fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated relative to non-irradiated controls.

  • Western Blotting: Cell lysates are collected at various time points post-irradiation to assess the phosphorylation status of ATM (Ser1981), CHK2 (Thr68), and other DDR proteins.

  • Cell Cycle Analysis: Cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in G1, S, and G2/M phases of the cell cycle.[4]

  • Immunofluorescence for γH2AX Foci: Cells are fixed, permeabilized, and stained with an antibody against phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks. The number of nuclear foci per cell is quantified by microscopy.

In Vivo Efficacy Studies
  • Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used for xenograft studies.

  • Orthotopic Tumor Implantation: A stereotactic apparatus is used to inject a suspension of tumor cells (e.g., 1x10^5 to 2.5x10^5 cells) into the desired brain region (e.g., striatum or cerebral cortex) of anesthetized mice.

  • Tumor Growth Monitoring: Tumor burden is monitored non-invasively using bioluminescence imaging for luciferase-expressing cell lines or by magnetic resonance imaging (MRI).

  • Treatment Regimen: Once tumors are established, mice are randomized into treatment groups. This compound is typically administered orally (e.g., 10-30 mg/kg) one hour prior to each fraction of radiation. Radiation is delivered focally to the head using a small animal irradiator (e.g., 2 Gy per fraction for 5-7 consecutive days).[5]

  • Outcome Measures: The primary endpoint is typically overall survival. Tumor growth inhibition is also assessed by monitoring bioluminescence signal or tumor volume.

  • Pharmacodynamic Analysis: At the end of the study or at specific time points, tumor tissue is harvested for immunohistochemical (IHC) analysis of pharmacodynamic biomarkers such as phosphorylated ATM (p-ATM) and phosphorylated RAD50 (p-RAD50) to confirm target engagement in vivo.[4]

Clinical Development and Future Directions

Based on the robust preclinical data, this compound has advanced into early-phase clinical trials. A Phase I study (NCT03423628) is currently evaluating the safety, tolerability, and pharmacokinetics of this compound in combination with radiation therapy in patients with GBM and brain metastases.[6]

The promising results in preclinical models of pediatric high-grade glioma provide a strong rationale for the clinical investigation of this compound in this patient population, for whom effective treatments are urgently needed.[5]

Future research should also aim to explore the potential of this compound in other, less common CNS malignancies. Additionally, identifying predictive biomarkers of response to this compound, beyond TP53 status, will be crucial for patient selection and the design of future clinical trials. The interplay between ATM inhibition and the tumor microenvironment, including the immune response, is another area that warrants further investigation.

Conclusion

This compound is a promising, brain-penetrant ATM inhibitor that has consistently demonstrated potent radiosensitizing effects in a variety of preclinical models of CNS malignancies, including glioblastoma, brain metastases, and pediatric high-grade glioma. Its ability to overcome a key mechanism of radioresistance, coupled with its favorable pharmacokinetic profile for CNS delivery, positions it as a significant potential addition to the therapeutic armamentarium for these challenging diseases. The ongoing clinical trials will be critical in translating this preclinical promise into tangible benefits for patients with brain tumors.

References

Methodological & Application

Application Notes and Protocols: Dosing and Administration of AZD1390 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1390 is a potent, orally bioavailable, and brain-penetrant inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] By inhibiting ATM, this compound sensitizes tumor cells to DNA-damaging agents like ionizing radiation (IR), making it a promising candidate for the treatment of brain tumors such as glioblastoma (GBM).[4][5][6] These application notes provide a comprehensive overview of the dosing and administration of this compound in various preclinical models, based on published studies.

Mechanism of Action

This compound is an ATP-competitive kinase inhibitor with high selectivity for ATM.[2] In response to DNA double-strand breaks (DSBs) induced by agents like IR, ATM is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.[3][5] this compound blocks this ATM-dependent signaling, preventing the repair of DSBs and leading to the accumulation of genomic instability, G2 cell cycle phase accumulation, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.[5][7]

AZD1390_Mechanism_of_Action cluster_0 Cellular Response to DNA Damage cluster_1 Outcome IR Ionizing Radiation (IR) DSB DNA Double-Strand Breaks (DSBs) IR->DSB induces ATM ATM Kinase DSB->ATM activates Downstream Downstream Effectors (e.g., pChk2, pKAP1, pRad50) ATM->Downstream phosphorylates Radiosensitization Tumor Cell Radiosensitization This compound This compound This compound->ATM inhibits Repair DNA Repair & Cell Cycle Arrest Downstream->Repair Apoptosis Apoptosis / Mitotic Catastrophe Repair->Radiosensitization inhibition leads to

Caption: Mechanism of action of this compound in radiosensitization.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity
ParameterValueCell Line/AssayReference
IC50 (Cellular) 0.78 nM-[4][7]
Selectivity >10,000-fold over other PIKK family kinases (ATR, DNA-PK, mTOR)Kinase panel[5][7]
Table 2: Preclinical Pharmacokinetics (Brain Penetrance)
SpeciesKp,uu (Brain/Plasma Unbound Fraction Ratio)Reference
Mouse 0.04[2]
Rat 0.17[2]
Cynomolgus Monkey 0.33[2][5]
Table 3: In Vivo Dosing in Preclinical Models
Model TypeSpeciesDoseAdministration RouteDosing ScheduleKey FindingsReference
Pharmacokinetics Mouse (FVB wild-type)5 mg/kgIntravenousSingle doseSystemic pharmacokinetics evaluation[1]
Pharmacokinetics Mouse (FVB wild-type)10 mg/kgOral gavageSingle doseEvaluation of oral bioavailability and CNS distribution[1]
Glioblastoma (GBM) Mouse (Orthotopic)5 mg/kgOralOnce daily (QD)Reduced efficacy compared to higher doses[8]
Glioblastoma (GBM) Mouse (Orthotopic)20 mg/kgOralOnce daily (QD)Significant tumor regression and increased survival in combination with IR[8]
GBM Patient-Derived Xenograft (PDX) Mouse (Athymic Nude)20 mg/kgOral gavageSingle doseTumor concentrations exceeded in vitro effective radiosensitizing concentrations[1]
Spinal Cord Injury Mouse20 mg/kgOralOnce daily (QD)Significant inhibition of ATM[9]

Experimental Protocols

Protocol 1: In Vivo Oral Administration of this compound in Mouse Models

This protocol describes the preparation and oral administration of this compound for pharmacokinetic, pharmacodynamic, and efficacy studies in mice.

1. Materials:

  • This compound powder

  • Vehicle solution: 0.5% w/v Hydroxypropyl Methylcellulose (HPMC) with 0.1% w/v Tween 80 in sterile water[1]

  • Sterile water

  • Mortar and pestle or appropriate homogenization equipment

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Volume-calibrated oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

2. Preparation of this compound Suspension (for a 10 mg/kg dose):

  • Calculate the required amount of this compound and vehicle based on the number of animals and the desired dosing volume (typically 10 mL/kg body weight).

  • Weigh the appropriate amount of this compound powder.

  • Prepare the vehicle by dissolving HPMC and Tween 80 in sterile water with gentle heating and stirring until a clear solution is formed. Allow the solution to cool to room temperature.

  • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously stirring or homogenizing to create a uniform suspension.[1]

  • Maintain continuous stirring of the suspension during the dosing procedure to ensure homogeneity.

3. Administration Procedure:

  • Weigh each mouse immediately before dosing to determine the precise volume to be administered.

  • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to straighten the esophagus.

  • Measure the correct volume of the this compound suspension into a 1 mL syringe fitted with an oral gavage needle.

  • Carefully insert the gavage needle into the esophagus via the side of the mouth, advancing it gently towards the stomach.

  • Slowly dispense the contents of the syringe.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress post-administration.

Protocol 2: In Vivo Intravenous Administration of this compound in Mouse Models

This protocol is for studies requiring direct systemic administration of this compound.

1. Materials:

  • This compound powder

  • Formulation solution: 30% (1:1 – ETOH: Cremophor EL) and 70% saline[1]

  • Sterile saline (0.9% NaCl)

  • Ethanol (ETOH)

  • Cremophor EL

  • Sterile, single-use syringes (e.g., insulin syringes)

  • Mouse restrainer

2. Preparation of this compound Solution (for a 5 mg/kg dose):

  • Prepare the 30% ETOH:Cremophor EL (1:1) solution.

  • Dissolve the calculated amount of this compound powder in the ETOH:Cremophor EL mixture.

  • Add 70% sterile saline to the mixture to achieve the final desired concentration.[1]

  • Ensure the solution is clear and free of particulates before administration.

3. Administration Procedure:

  • Place the mouse in a suitable restrainer to allow access to the tail.

  • Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

  • Swab the tail with an alcohol wipe.

  • Draw the calculated volume of the this compound solution into a sterile syringe.

  • Carefully insert the needle into one of the lateral tail veins.

  • Slowly inject the solution. Successful injection will be indicated by a lack of resistance and no visible subcutaneous bleb formation.

  • Withdraw the needle and apply gentle pressure to the injection site.

  • Return the mouse to its cage and monitor for any adverse reactions.

Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow cluster_treatment Example Treatment Groups cluster_endpoints Endpoints Tumor_Implant Orthotopic Tumor Implantation (e.g., GBM cells in mouse brain) Tumor_Growth Allow Tumor Establishment Tumor_Implant->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Phase Randomization->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Group1 Vehicle Control Treatment->Group1 Survival Survival Analysis Endpoint->Survival Group2 This compound alone (e.g., 20 mg/kg, PO, QD) Group3 Radiation (IR) alone (e.g., daily fractions) Group4 This compound + IR Tumor_Burden Tumor Burden (e.g., Bioluminescence) PD_Markers Pharmacodynamic Markers (e.g., pATM, γH2AX)

Caption: A typical workflow for a preclinical in vivo efficacy study.

Safety and Tolerability

In preclinical studies of up to one-month in duration in rats and dogs, the primary target organs for toxicity were identified as the male reproductive organs, lymphoreticular system, central nervous system, skeletal muscle, lungs, and pancreas.[2] However, in mouse models combining this compound with radiation, no abnormal behavioral signs or significant body weight changes were observed during prolonged studies.[5] When combined with focused radiation, this compound appears to spare healthy brain tissue.[10]

Conclusion

This compound is a highly effective ATM inhibitor that consistently demonstrates radiosensitizing properties in a variety of preclinical cancer models, particularly those involving the central nervous system. The oral bioavailability and ability to penetrate the blood-brain barrier are key features facilitating its preclinical and clinical development. The provided protocols and data serve as a guide for researchers designing and executing studies with this compound. Adherence to appropriate animal care and use guidelines is mandatory for all in vivo experiments.

References

Techniques for Assessing AZD1390 Target Engagement In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1390 is a potent and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2] Designed to penetrate the blood-brain barrier (BBB), this compound is under investigation as a radiosensitizer for the treatment of brain malignancies such as glioblastoma.[3][4][5] Assessing the extent to which this compound engages its target, ATM, within a tumor in a living organism (in vivo) is crucial for establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship and determining the optimal dosing strategy for clinical efficacy.[3][4]

These application notes provide an overview of key techniques and detailed protocols for evaluating this compound target engagement in vivo. The primary methods focus on the quantification of downstream pharmacodynamic (PD) biomarkers that are modulated by this compound's inhibition of ATM activity.

Key Pharmacodynamic Biomarkers for this compound Target Engagement

The inhibition of ATM by this compound leads to a measurable decrease in the phosphorylation of several downstream substrates. These phosphorylated proteins serve as biomarkers for assessing target engagement. Key biomarkers include:

  • Phospho-ATM (p-ATM at Ser1981): Autophosphorylation of ATM at Serine 1981 is a critical step in its activation in response to DNA double-strand breaks (DSBs). Inhibition of ATM by this compound directly reduces the levels of p-ATM.[3]

  • Phospho-Rad50 (p-Rad50 at Ser635): Rad50 is a component of the Mre11-Rad50-Nbs1 (MRN) complex, which is involved in the initial sensing of DSBs and the activation of ATM. ATM phosphorylates Rad50, and this phosphorylation is inhibited by this compound.[3]

  • Phospho-KAP1 (p-KAP1 at Ser824): KRAB-associated protein 1 (KAP1) is a transcriptional co-repressor that is phosphorylated by ATM in response to DNA damage. This phosphorylation is required for chromatin relaxation and subsequent DNA repair.[6]

  • Gamma-H2AX (γH2AX): Phosphorylation of the histone variant H2AX at Serine 139 to form γH2AX is one of the earliest events following the formation of a DSB. While ATM is a major kinase responsible for this phosphorylation, other related kinases can also contribute. Therefore, while a useful marker of DNA damage, its modulation by this compound should be interpreted in the context of other, more direct ATM substrates.[1]

Data Presentation: Quantitative Analysis of this compound In Vivo Activity

The following tables summarize key quantitative data from preclinical studies of this compound, providing a reference for expected outcomes.

Table 1: In Vivo Brain Penetration of this compound

SpeciesKp,uu (Brain/Plasma Unbound Fraction Ratio)Reference
Mouse0.04[2]
Rat0.17[2]
Cynomolgus Monkey0.33[2][5]

Table 2: In Vivo Efficacy of this compound in Orthotopic Brain Tumor Models

Animal ModelThis compound DoseTreatment ScheduleOutcomeReference
NCI-H2228 Lung Cancer Brain Metastasis20 mg/kgPO, once or twice daily, 1 hour before radiationSignificant tumor growth inhibition and increased survival[4]
GL261 Glioblastoma (syngeneic)Dose-dependentIn combination with whole-head or stereotactic radiotherapyEfficacy achieved in a dose-dependent manner[4]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Signaling

The following diagram illustrates the central role of ATM in the DNA damage response and how this compound inhibits this pathway.

AZD1390_Mechanism_of_Action cluster_nucleus Nucleus cluster_downstream Downstream Effectors DSB DNA Double-Strand Break ATM ATM DSB->ATM activates pATM p-ATM (S1981) ATM->pATM autophosphorylates This compound This compound This compound->ATM inhibits pRad50 p-Rad50 (S635) pATM->pRad50 phosphorylates pKAP1 p-KAP1 (S824) pATM->pKAP1 phosphorylates gH2AX γH2AX pATM->gH2AX phosphorylates DDR DNA Damage Response pRad50->DDR pKAP1->DDR gH2AX->DDR

Caption: this compound inhibits ATM autophosphorylation, blocking downstream signaling.

General Experimental Workflow for Assessing this compound Target Engagement In Vivo

This diagram outlines the typical steps involved in an in vivo study to measure this compound target engagement.

InVivo_Workflow cluster_animal_study Animal Study cluster_analysis Analysis animal_model Establish Orthotopic Xenograft Model treatment Administer this compound and/or Irradiation animal_model->treatment tissue_collection Collect Tumor and Control Tissues treatment->tissue_collection ihc Immunohistochemistry (p-ATM, p-Rad50) tissue_collection->ihc if_staining Immunofluorescence (γH2AX) tissue_collection->if_staining western_blot Western Blot (p-KAP1) tissue_collection->western_blot data_analysis Quantification and Statistical Analysis ihc->data_analysis if_staining->data_analysis western_blot->data_analysis

Caption: Workflow for in vivo assessment of this compound target engagement.

Experimental Protocols

Protocol 1: In Vivo Animal Study Design

This protocol provides a general framework for an in vivo study to assess this compound target engagement in an orthotopic brain tumor model.

1. Animal Model:

  • Use immunodeficient mice (e.g., nude or SCID) for human tumor xenografts.

  • Establish orthotopic tumors by intracranial injection of human glioblastoma or other relevant cancer cell lines (e.g., U87, GL261, NCI-H2228).[4]

  • Monitor tumor growth using bioluminescence imaging if using luciferase-expressing cell lines.

2. Dosing and Treatment Groups:

  • Vehicle Control: The formulation vehicle for this compound.

  • This compound alone: Prepare this compound as a suspension in 0.5% w/v hydroxypropyl methylcellulose (HPMC) and 0.1% w/v Tween 80 for oral gavage.[7] A typical dose for efficacy studies is 20 mg/kg.[4]

  • Radiation alone: Administer a clinically relevant dose of radiation to the tumor-bearing region of the brain.

  • This compound + Radiation: Administer this compound (e.g., 20 mg/kg, PO) one hour before irradiation.[4]

3. Tissue Collection and Processing:

  • At predetermined time points after treatment (e.g., 1, 4, 24 hours), euthanize the animals.

  • Perfuse with ice-cold phosphate-buffered saline (PBS) to remove blood.

  • Carefully dissect the brain and isolate the tumor.

  • For immunohistochemistry and immunofluorescence, fix the tissue in 10% neutral buffered formalin for 24 hours, followed by embedding in paraffin.[8]

  • For Western blotting, snap-freeze the tissue in liquid nitrogen and store at -80°C.

Protocol 2: Immunohistochemistry (IHC) for p-ATM (Ser1981) and p-Rad50 (Ser635)

This protocol is for the detection of phosphorylated ATM and Rad50 in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (2 x 10 minutes).

  • Immerse slides in 100% ethanol (2 x 10 minutes).

  • Immerse slides in 95% ethanol (5 minutes).

  • Immerse slides in 70% ethanol (5 minutes).

  • Rinse with running cold tap water.[9]

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER).

  • Immerse slides in a citrate-based antigen retrieval buffer (pH 6.0).

  • Heat in a pressure cooker or microwave to maintain a sub-boiling temperature (95-100°C) for 10-20 minutes.[8][10]

  • Allow slides to cool to room temperature.

3. Staining:

  • Wash slides in PBS.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Wash with PBS.

  • Block non-specific binding with a suitable blocking serum (e.g., 5% goat serum in PBS) for 1 hour.

  • Incubate with primary antibody overnight at 4°C.

    • p-ATM (Ser1981): Use a validated monoclonal or polyclonal antibody.
    • p-Rad50 (Ser635): Use a validated monoclonal or polyclonal antibody.

  • Wash with PBS.

  • Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30 minutes at 37°C.[9]

  • Wash with PBS.

  • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Wash with PBS.

  • Develop with a chromogen such as 3,3'-diaminobenzidine (DAB).

  • Counterstain with hematoxylin.

  • Dehydrate through graded alcohols and xylene, and mount with a permanent mounting medium.

4. Analysis:

  • Image slides using a brightfield microscope.

  • Quantify staining intensity using a scoring method (e.g., H-score) or automated image analysis software.

Protocol 3: Immunofluorescence (IF) for γH2AX

This protocol is for the detection and quantification of γH2AX foci in FFPE tumor sections.

1. Deparaffinization, Rehydration, and Antigen Retrieval:

  • Follow steps 1 and 2 from the IHC protocol.

2. Staining:

  • Wash slides in PBS.

  • Permeabilize with 0.1-0.3% Triton X-100 in PBS for 10-30 minutes.[1][11]

  • Wash with PBS.

  • Block with 5% bovine serum albumin (BSA) in PBS for 30 minutes.[11]

  • Incubate with primary antibody (anti-phospho-Histone H2A.X Ser139, e.g., Millipore clone JBW301) diluted in blocking buffer (e.g., 1:500 to 1:800) overnight at 4°C.[1][12]

  • Wash with PBS (3 x 5 minutes).

  • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.[1]

  • Wash with PBS (3 x 5 minutes) in the dark.

  • Counterstain with DAPI (4',6-diamidino-2-phenylindole) to visualize nuclei.

  • Mount with an anti-fade mounting medium.

3. Analysis:

  • Image slides using a fluorescence or confocal microscope.

  • Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ/Fiji.[11]

Protocol 4: Western Blot for p-KAP1 (Ser824)

This protocol is for the quantification of phosphorylated KAP1 in tumor tissue lysates.

1. Protein Extraction:

  • Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge to pellet cellular debris and collect the supernatant.

  • Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

  • Denature protein lysates by boiling in Laemmli buffer.

  • Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C with gentle shaking.

    • p-KAP1 (Ser824): Use a validated polyclonal antibody (e.g., from Bethyl Laboratories or Cell Signaling Technology) at a dilution of 1:1,000 to 1:10,000 in 5% BSA in TBST.[13][14]
    • Total KAP1: Use an antibody against total KAP1 as a loading control.
    • β-actin or GAPDH: Use as an additional loading control.

  • Wash the membrane with TBST (3 x 5 minutes).

  • Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) at the manufacturer's recommended dilution for 1 hour at room temperature.

  • Wash the membrane with TBST (3 x 5 minutes).

4. Detection and Analysis:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

  • Detect the signal using an imaging system.

  • Quantify band intensities using densitometry software. Normalize the p-KAP1 signal to total KAP1 and/or the loading control.

Conclusion

The assessment of this compound target engagement in vivo is a critical component of its preclinical and clinical development. The protocols outlined in these application notes provide a robust framework for quantifying the pharmacodynamic effects of this potent ATM inhibitor. By measuring the modulation of key downstream biomarkers such as p-ATM, p-Rad50, p-KAP1, and γH2AX, researchers can establish a clear link between drug exposure and target inhibition, thereby informing the rational design of clinical trials and optimizing the therapeutic potential of this compound.

References

Application Notes and Protocols for AZD1390 in Orthotopic Brain Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1390 is a potent, orally bioavailable, and brain-penetrant inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3][4][5] ATM is a critical regulator of the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation (IR).[1][4][5] In the context of brain tumors, such as glioblastoma (GBM), the blood-brain barrier (BBB) presents a significant challenge for many therapeutic agents.[1][4] this compound has been specifically designed to cross the BBB, making it a promising agent for enhancing the efficacy of radiotherapy in brain cancers.[1][4][6] Preclinical studies in orthotopic brain tumor models have demonstrated that this compound, in combination with radiation, leads to significant tumor regression and prolonged survival.[1][4] These application notes provide a detailed overview of the use of this compound in in vivo studies using orthotopic brain tumor models, including its mechanism of action, experimental protocols, and key preclinical data.

Mechanism of Action

This compound functions as a highly selective ATP-competitive inhibitor of ATM kinase, with a cellular IC50 of approximately 0.78 nM.[2][3] By inhibiting ATM, this compound prevents the downstream signaling cascade that leads to DNA repair, cell cycle arrest, and apoptosis.[7] Specifically, it blocks the autophosphorylation of ATM at Serine 1981 and the subsequent phosphorylation of downstream targets such as Chk2 and KAP1.[5] This disruption of the DDR pathway sensitizes cancer cells to the cytotoxic effects of ionizing radiation, which induces DNA double-strand breaks.[1] The combination of this compound and radiation leads to an accumulation of cells in the G2/M phase of the cell cycle and ultimately, mitotic catastrophe and apoptotic cell death.[8][9]

Below is a diagram illustrating the signaling pathway affected by this compound.

AZD1390_Mechanism_of_Action cluster_0 Cell Nucleus cluster_1 Downstream Effectors cluster_2 Cellular Response IR Ionizing Radiation DSB DNA Double-Strand Breaks (DSBs) IR->DSB ATM_inactive ATM (inactive) DSB->ATM_inactive ATM_active ATM (active) p-ATM (Ser1981) ATM_inactive->ATM_active Chk2 Chk2 ATM_active->Chk2 KAP1 KAP1 ATM_active->KAP1 p53 p53 ATM_active->p53 This compound This compound This compound->ATM_active CellCycle_Arrest Cell Cycle Arrest (G2/M) Chk2->CellCycle_Arrest DNA_Repair DNA Repair KAP1->DNA_Repair p53->CellCycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Mechanism of action of this compound in inhibiting the ATM signaling pathway.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in orthotopic brain tumor models.

Table 1: In Vivo Efficacy of this compound in Combination with Radiotherapy

Animal ModelTumor ModelTreatment GroupMedian Survival (days)Percent Increase in Lifespan (%)Reference
MouseU251 OrthotopicVehicle + RT (2 Gy x 5)30-[9]
MouseU251 OrthotopicThis compound (20 mg/kg, daily) + RT (2 Gy x 5)Not specified, but enhancedNot specified[9]
MouseNCI-H2228 OrthotopicVehicle + RTNot specified-[10]
MouseNCI-H2228 OrthotopicThis compound (5 mg/kg, QD) + RTNot specified56% overall survival[10]
MouseNCI-H2228 OrthotopicThis compound (20 mg/kg, BD) + RTNot specified100% overall survival[10]

RT: Radiotherapy; QD: Once daily; BD: Twice daily

Table 2: Pharmacokinetics and Pharmacodynamics of this compound

ParameterValueSpeciesBrain Tumor ModelReference
Cellular IC500.78 nM--[2][3]
Free Brain Concentration for half-maximal pATM inhibition (EC50)0.8 nM (range 0.4 to 1.6 nM)MouseNCI-H2228 Orthotopic[10]
Unbound Brain-to-Plasma Ratio (Kp,uu)0.04Mouse-[3]
Unbound Brain-to-Plasma Ratio (Kp,uu)0.17Rat-[3]
Unbound Brain-to-Plasma Ratio (Kp,uu)0.33Cynomolgus Monkey-[1]

Experimental Protocols

Protocol 1: Orthotopic Brain Tumor Model and Treatment

This protocol outlines the establishment of an orthotopic glioblastoma model in mice and subsequent treatment with this compound and radiation.

Materials:

  • Glioblastoma cells (e.g., U251, patient-derived xenograft cells)

  • Immunocompromised mice (e.g., nude mice)

  • Stereotactic apparatus

  • Hamilton syringe

  • Anesthesia (e.g., isoflurane)

  • This compound

  • Vehicle for this compound (e.g., 0.5% w/v HPMC and 0.1% w/v Tween 80 for oral gavage)[2]

  • Animal irradiator

Procedure:

  • Cell Culture: Culture glioblastoma cells under standard conditions. Prior to implantation, harvest and resuspend cells in a suitable medium (e.g., PBS) at the desired concentration.

  • Animal Preparation: Anesthetize the mouse using isoflurane. Shave and sterilize the scalp.

  • Stereotactic Implantation:

    • Mount the anesthetized mouse in a stereotactic frame.

    • Create a small burr hole in the skull at the desired coordinates for tumor implantation (e.g., into the striatum).

    • Slowly inject the cell suspension (e.g., 2-5 µL containing 1 x 10^5 to 5 x 10^5 cells) into the brain parenchyma using a Hamilton syringe.

    • Slowly withdraw the needle and suture the scalp incision.

  • Post-operative Care: Monitor the animals for recovery and any signs of distress. Provide post-operative analgesics as required.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).

  • Treatment Initiation: Once tumors are established (e.g., based on imaging signal), randomize animals into treatment groups.

  • This compound Administration:

    • Prepare this compound in the appropriate vehicle.

    • Administer this compound via oral gavage at the desired dose (e.g., 5-20 mg/kg) and schedule (e.g., once or twice daily).[2][9][10]

  • Radiotherapy:

    • Administer radiation to the tumor-bearing region of the brain. A common regimen is fractionated radiation (e.g., 2 Gy per day for 5 consecutive days).[9]

    • This compound is typically administered 1 hour before each radiation fraction.

  • Endpoint Analysis:

    • Continue to monitor tumor growth and animal survival.

    • The primary endpoint is typically overall survival.

    • Secondary endpoints can include tumor growth delay, assessed by imaging.

    • At the end of the study, or when animals reach a humane endpoint, euthanize the animals and collect brain tissue for histological and molecular analysis (e.g., immunohistochemistry for pATM, cleaved caspase-3).

Below is a diagram illustrating the experimental workflow.

Experimental_Workflow cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis Cell_Culture Cell Culture Animal_Prep Animal Preparation Cell_Culture->Animal_Prep Orthotopic_Implantation Orthotopic Implantation Animal_Prep->Orthotopic_Implantation Tumor_Monitoring Tumor Growth Monitoring Orthotopic_Implantation->Tumor_Monitoring Randomization Randomization Tumor_Monitoring->Randomization Treatment This compound + Radiation Randomization->Treatment Endpoint_Analysis Endpoint Analysis (Survival, Tumor Growth) Treatment->Endpoint_Analysis Tissue_Collection Tissue Collection & Analysis Endpoint_Analysis->Tissue_Collection

Caption: General experimental workflow for in vivo studies of this compound in orthotopic brain tumor models.

Protocol 2: Pharmacodynamic Analysis

This protocol describes the assessment of target engagement by this compound in brain tumor tissue.

Materials:

  • Brain tissue from treated and control animals

  • Formalin or paraformaldehyde for fixation

  • Paraffin embedding reagents

  • Microtome

  • Primary antibodies (e.g., anti-pATM Ser1981, anti-pRad50)

  • Secondary antibodies

  • DAB substrate kit

  • Microscope

Procedure:

  • Tissue Collection and Fixation: Euthanize animals at specified time points after the final dose of this compound and/or radiation. Perfuse with saline followed by 4% paraformaldehyde. Dissect the brain and post-fix in 4% paraformaldehyde overnight.

  • Tissue Processing and Sectioning: Process the fixed tissue and embed in paraffin. Cut thin sections (e.g., 5 µm) using a microtome.

  • Immunohistochemistry (IHC):

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval as required for the specific antibody.

    • Block endogenous peroxidase activity and non-specific binding.

    • Incubate with the primary antibody (e.g., anti-pATM) overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the signal using a DAB substrate kit.

    • Counterstain with hematoxylin.

  • Image Analysis:

    • Acquire images of the stained sections using a microscope.

    • Quantify the staining intensity or the percentage of positive cells in the tumor region to determine the level of target inhibition.

Conclusion

This compound is a promising radiosensitizing agent for the treatment of brain tumors, with a clear mechanism of action and demonstrated efficacy in preclinical orthotopic models. The protocols and data presented here provide a valuable resource for researchers planning in vivo studies with this compound. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and endpoint analysis, is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for AZD1390 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1390 is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a critical regulator of the DNA damage response (DDR), playing a key role in the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation (IR) and certain chemotherapies.[1][2] By inhibiting ATM, this compound prevents the repair of DSBs, thereby sensitizing cancer cells to radiation therapy. This makes it a promising agent for treating aggressive brain tumors like glioblastoma (GBM), which are often resistant to standard treatments.[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a clinically relevant platform to evaluate the efficacy of novel therapeutics like this compound.[1]

These application notes provide a comprehensive overview of the use of this compound in PDX models, including its mechanism of action, protocols for in vivo studies, and expected outcomes based on preclinical data.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive kinase inhibitor with a cellular IC50 of 0.78 nM and high selectivity for ATM over other PI3K-related kinases.[3] In the presence of DNA double-strand breaks induced by radiation, ATM is autophosphorylated at Serine-1981, initiating a signaling cascade that leads to cell cycle arrest and DNA repair. This compound blocks this initial activation step.

The inhibition of ATM by this compound leads to the downstream suppression of key proteins in the DNA damage response pathway, including the phosphorylation of Checkpoint Kinase 2 (Chk2) and KAP1.[4] This abrogation of the DDR pathway results in the accumulation of unrepaired DNA damage, leading to G2/M cell cycle arrest and ultimately, apoptotic cell death in irradiated tumor cells.[1][5] Preclinical studies have shown that glioblastoma cells with p53 mutations may be particularly more sensitive to radiosensitization by this compound.[1]

AZD1390_Signaling_Pathway IR Ionizing Radiation DSB DNA Double-Strand Breaks IR->DSB ATM ATM DSB->ATM activates pATM pATM (S1981) ATM->pATM Chk2 Chk2 pATM->Chk2 phosphorylates DNARepair DNA Repair pATM->DNARepair Apoptosis Apoptosis This compound This compound This compound->pATM inhibits pChk2 pChk2 Chk2->pChk2 CellCycleArrest Cell Cycle Arrest (G2/M) pChk2->CellCycleArrest UnrepairedDNA Unrepaired DNA Damage UnrepairedDNA->Apoptosis

Caption: this compound inhibits ATM phosphorylation, blocking DNA repair pathways.

Data Presentation: Efficacy of this compound in Glioblastoma PDX Models

The following tables summarize the quantitative data from preclinical studies evaluating this compound in combination with radiation therapy in orthotopic glioblastoma PDX models.

Table 1: In Vivo Efficacy of this compound with Radiation in Orthotopic Glioblastoma PDX Models

PDX ModelTreatment GroupMedian Survival (Days)Survival Benefit vs. Control (Days)Survival Benefit vs. Radiation Alone (Days)Reference
U251 (Orthotopic) Control33--[5]
Radiation (2 Gy x 5)30-3-[5]
This compound (20 mg/kg, PO, daily) + Radiation (2 Gy x 5)>65>32>35[5]
GL261 (Syngeneic, Orthotopic) Vehicle~25--
This compound (20 mg/kg)~30~5-
Radiation (5 Gy x 2)~35~10-
This compound (20 mg/kg) + Radiation (5 Gy x 2)>50>25>15

Table 2: Pharmacodynamic Effects of this compound in Glioblastoma PDX Models

PDX ModelTreatmentBiomarkerMethodResultReference
GBM12, GBM39, GBM43 This compound (≥30 nM) + Radiation (5 Gy)pATM (S1981), pKap1, pChk2, γH2AXIn vitro analysis of PDX linesSuppression of radiation-induced phosphorylation[5]
U251, GBM43, GBM39 This compound (30 nM) + RadiationG2/M ArrestCell Cycle Analysis (in vitro)Enhanced G2/M arrest compared to radiation alone[5]
NCI-H2228 (Orthotopic) This compound + RadiationCleaved Caspase-3ImmunohistochemistryIncreased levels of cleaved caspase-3 compared to radiation alone[6]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in orthotopic glioblastoma PDX models.

Experimental_Workflow PDX_Establishment 1. Orthotopic PDX Establishment Tumor_Monitoring 2. Tumor Growth Monitoring PDX_Establishment->Tumor_Monitoring Treatment 3. Treatment Administration (this compound +/- Radiation) Tumor_Monitoring->Treatment Efficacy_Assessment 4. Efficacy Assessment (Survival & Tumor Growth) Treatment->Efficacy_Assessment PD_Analysis 5. Pharmacodynamic Analysis (Western Blot & IHC) Treatment->PD_Analysis

Caption: General experimental workflow for this compound evaluation in PDX models.
Establishment of Orthotopic Glioblastoma PDX Models

This protocol describes the intracranial implantation of human glioblastoma cells from patient-derived xenografts into immunodeficient mice.

Materials:

  • Glioblastoma PDX tissue or cultured PDX cells

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Hamilton syringe with a 26-gauge needle

  • Surgical tools (scalpel, forceps, etc.)

  • Bone wax or dental cement

  • Sutures or wound clips

  • Analgesics (e.g., buprenorphine)

  • Cell culture medium (e.g., DMEM/F12)

  • Matrigel (optional)

Procedure:

  • Cell Preparation: If using cultured PDX cells, harvest and resuspend them in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL. If using PDX tissue fragments, they can be directly implanted.

  • Anesthesia and Stereotaxic Mounting: Anesthetize the mouse and securely mount it in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.

  • Surgical Procedure:

    • Shave and sterilize the scalp with an antiseptic solution.

    • Make a midline incision to expose the skull.

    • Using a dental drill or a needle, create a small burr hole at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).

  • Intracranial Injection:

    • Lower the Hamilton syringe needle through the burr hole to the desired depth (e.g., 3 mm ventral from the dura).

    • Slowly inject the cell suspension over 2-5 minutes to minimize backflow.

    • Leave the needle in place for an additional 5 minutes before slowly retracting it.

  • Closure: Seal the burr hole with bone wax or dental cement. Suture or clip the scalp incision.

  • Post-operative Care: Administer analgesics as prescribed. Monitor the mice daily for signs of distress, neurological deficits, and weight loss.

This compound Formulation and Administration

Formulation for Oral Gavage:

  • Prepare a suspension of this compound in a vehicle solution of 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (w/v) Tween 80 in sterile water.

  • A common dose used in preclinical studies is 20 mg/kg.

Administration:

  • Administer this compound via oral gavage once daily.

  • For combination studies with radiation, this compound is typically administered 1 hour prior to each radiation fraction.

Western Blot Analysis for pATM and pChk2

This protocol is for the detection of phosphorylated ATM and Chk2 in tumor tissue lysates.

Materials:

  • Tumor tissue from PDX models

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-ATM (Ser1981)

    • Rabbit anti-phospho-Chk2 (Thr68)

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Tissue Lysis: Homogenize the tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-pATM or anti-pChk2, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control.

Immunohistochemistry (IHC) for Cleaved Caspase-3

This protocol is for the detection of apoptosis in PDX tumor tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) to block endogenous peroxidase activity

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.

  • Peroxidase Blocking: Incubate the sections in 3% hydrogen peroxide to quench endogenous peroxidase activity.

  • Blocking: Block non-specific binding sites with a blocking solution.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-cleaved caspase-3 antibody (a common starting dilution is 1:100 to 1:400) overnight at 4°C in a humidified chamber.[7][8]

  • Secondary Antibody and Detection:

    • Wash the slides with PBS or TBS.

    • Incubate with a biotinylated secondary antibody.

    • Wash and then incubate with a streptavidin-HRP conjugate.

  • Chromogen Development: Apply the DAB substrate and monitor for the development of the brown color.

  • Counterstaining, Dehydration, and Mounting: Counterstain the sections with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

  • Analysis: Examine the slides under a microscope to assess the percentage of apoptotic cells (brown-stained cells).

Conclusion

This compound, in combination with radiation therapy, has demonstrated significant preclinical efficacy in patient-derived xenograft models of glioblastoma. Its ability to penetrate the blood-brain barrier and inhibit the DNA damage response pathway makes it a promising therapeutic agent for this challenging disease. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working to further evaluate and translate this novel therapy into the clinic.

References

Application Notes and Protocols for Evaluating AZD1390 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1390 is a potent, selective, and orally bioavailable inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] By inhibiting ATM, this compound prevents the repair of DNA double-strand breaks (DSBs) induced by agents like ionizing radiation (IR), thereby enhancing their cytotoxic effects in cancer cells.[1][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound as a radiosensitizer.

Mechanism of Action

Upon DNA damage, particularly DSBs, ATM is activated through autophosphorylation at Serine 1981.[5] Activated ATM then phosphorylates a cascade of downstream substrates, including Checkpoint Kinase 2 (Chk2), KAP1, and H2AX, to initiate cell cycle arrest and DNA repair.[5][6][7] this compound, as an ATP-competitive inhibitor, blocks this initial activation step, thereby abrogating the downstream DDR signaling.[1] This leads to the accumulation of unrepaired DNA damage, G2/M cell cycle arrest, and ultimately, apoptotic cell death, particularly in cancer cells with deficient p53.[2][3][5][8]

Key In Vitro Efficacy Assays

Several key in vitro assays are essential for evaluating the efficacy of this compound:

  • Western Blotting: To confirm the on-target activity of this compound by assessing the phosphorylation status of ATM and its downstream targets.

  • Clonogenic Survival Assay: The gold standard for determining the radiosensitizing effect of this compound by assessing the long-term reproductive viability of cells.

  • γ-H2AX Foci Formation Assay: To visualize and quantify DNA double-strand breaks, providing a direct measure of this compound's ability to inhibit DNA repair.

  • Cell Cycle Analysis: To determine the effect of this compound on cell cycle progression, particularly the induction of G2/M arrest in combination with radiation.

Data Presentation

Table 1: In Vitro Potency of this compound
ParameterValueCell Line(s)Reference
Cellular IC50 (ATM Inhibition)0.78 nMHT29[2][5][9]
Cellular IC50 (pATM Foci Staining)0.6 - 3 nM-[10][11]
Radiosensitization IC503 nMGBM cell lines, NCI-H2228[10][11]
Table 2: Effect of this compound on Radiosensitization in Glioblastoma (GBM) Cell Lines
Cell Linep53 StatusThis compound ConcentrationRadiation Dose (Gy)EffectReference
U251Mutant30 nM5Enhanced IR-induced G2/M arrest (80.6% vs 64.6% with IR alone)[12]
U251Mutant30 nM5Decreased clonogenic survival (0.24% vs 2.3% with IR alone)[12]
GBM43Mutant30 nM5Enhanced IR-induced G2/M arrest (61.9% vs 25.7% with IR alone)[12]
GBM39Wild-type30 nM5Enhanced IR-induced G2/M arrest (40.9% vs 25.4% with IR alone)[12]
p53 mutant GBM cellsMutant3 nM2DEF37 of 2.7[10][11]

Experimental Protocols

Western Blotting for DDR Pathway Analysis

This protocol details the procedure for assessing the inhibition of ATM signaling by this compound.

Materials:

  • Cancer cell lines (e.g., U251, NCI-H2228)

  • This compound (various concentrations)

  • Ionizing radiation source

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-KAP1, anti-phospho-Chk2 (Thr68), anti-γ-H2AX (Ser139), and a loading control (e.g., anti-GAPDH, anti-Vinculin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat with desired concentrations of this compound (e.g., 0-300 nM) for 1-4 hours.[5]

  • Irradiation: Expose cells to ionizing radiation (e.g., 5 Gy).[6][12]

  • Cell Lysis: At desired time points post-irradiation (e.g., 2, 6, or 24 hours), wash cells with ice-cold PBS and lyse with lysis buffer.[6]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

Clonogenic Survival Assay

This assay measures the ability of a single cell to form a colony, a hallmark of reproductive integrity.[13][14]

Materials:

  • Cancer cell lines

  • This compound

  • Ionizing radiation source

  • Complete cell culture medium

  • Trypsin-EDTA

  • 6-well plates or petri dishes

  • Fixation solution (e.g., 6% glutaraldehyde or acetic acid/methanol 1:7)[13][15]

  • Staining solution (e.g., 0.5% crystal violet)[13][15]

Procedure:

  • Cell Seeding: Prepare a single-cell suspension and seed a predetermined number of cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction to ensure the formation of countable colonies (typically 20-150).[16]

  • Treatment: Allow cells to attach for a few hours, then treat with this compound for 1 hour prior to irradiation.[17]

  • Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy).

  • Incubation: Incubate the plates for 7-14 days, depending on the cell line's growth rate, to allow for colony formation.[18]

  • Fixation and Staining:

    • Remove the medium and wash the colonies with PBS.

    • Fix the colonies with fixation solution for 5-10 minutes.[15]

    • Remove the fixative and stain with crystal violet solution for at least 2 hours.[15][18]

    • Gently wash the plates with water and allow them to air dry.

  • Colony Counting: Count colonies containing at least 50 cells.[13] The plating efficiency and surviving fraction are calculated to determine the dose enhancement factor.

γ-H2AX Foci Formation Assay

This immunofluorescence-based assay visualizes DNA double-strand breaks.[19][20]

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • This compound

  • Ionizing radiation source

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.2-0.3% Triton X-100 in PBS)[19][21]

  • Blocking buffer (e.g., 5% BSA in PBS)[21]

  • Primary antibody: anti-γ-H2AX (Ser139)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells on coverslips and treat with this compound and radiation as described in the Western Blotting protocol.

  • Fixation and Permeabilization:

    • At desired time points, fix the cells with 4% PFA for 15 minutes.[19]

    • Wash with PBS and permeabilize with Triton X-100 for 10-30 minutes.[19][21]

  • Immunostaining:

    • Block with blocking buffer for 30-90 minutes.[19][21]

    • Incubate with anti-γ-H2AX primary antibody (e.g., 1:1000 dilution) for 2 hours at room temperature or overnight at 4°C.[19][21]

    • Wash with PBS and incubate with the fluorescent secondary antibody for 1 hour.[19]

    • Wash and counterstain nuclei with DAPI.

  • Imaging and Quantification:

    • Mount the coverslips onto slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., Fiji).[21]

Cell Cycle Analysis by Flow Cytometry

This method assesses the distribution of cells in different phases of the cell cycle based on DNA content.[22][23]

Materials:

  • Cancer cell lines

  • This compound

  • Ionizing radiation source

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound and radiation as previously described.

  • Cell Harvesting: At various time points (e.g., 24 and 48 hours post-irradiation), harvest both adherent and floating cells.[5]

  • Fixation:

    • Wash cells with PBS and resuspend in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.[5]

Mandatory Visualizations

AZD1390_Mechanism_of_Action cluster_0 DNA Damage Response IR Ionizing Radiation DSB DNA Double- Strand Break IR->DSB ATM_inactive ATM (inactive) DSB->ATM_inactive activates ATM_active ATM-P (active) ATM_inactive->ATM_active autophosphorylation Downstream Downstream Effectors (Chk2, KAP1, H2AX) ATM_active->Downstream phosphorylates Apoptosis Apoptosis ATM_active->Apoptosis This compound This compound This compound->ATM_active inhibits Repair DNA Repair & Cell Cycle Arrest Downstream->Repair

Caption: this compound inhibits ATM activation, blocking DNA repair.

Clonogenic_Assay_Workflow start Start seed Seed Single Cells start->seed treat Treat with this compound +/- Ionizing Radiation seed->treat incubate Incubate (7-14 days) treat->incubate fix_stain Fix and Stain Colonies incubate->fix_stain count Count Colonies (>50 cells) fix_stain->count analyze Calculate Surviving Fraction & Dose Enhancement count->analyze end End analyze->end

Caption: Workflow for the clonogenic survival assay.

gH2AX_Foci_Assay_Workflow start Start seed Seed Cells on Coverslips start->seed treat Treat with this compound +/- Ionizing Radiation seed->treat fix_perm Fix and Permeabilize Cells treat->fix_perm block Block Non-specific Binding fix_perm->block immuno Immunostain: 1. Primary Ab (anti-γH2AX) 2. Fluorescent Secondary Ab block->immuno counterstain Counterstain Nuclei (DAPI) immuno->counterstain image Fluorescence Microscopy counterstain->image quantify Quantify Foci per Nucleus image->quantify end End quantify->end

Caption: Workflow for the γ-H2AX foci formation assay.

References

Application Notes and Protocols: AZD1390 in the Study of DNA Double-Strand Break Repair

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1390 is a potent and highly selective, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a master regulator of the DNA damage response (DDR), particularly in the signaling and repair of DNA double-strand breaks (DSBs), which are the most cytotoxic lesions induced by ionizing radiation (IR) and certain chemotherapies.[4] By inhibiting ATM, this compound prevents the repair of DSBs, thereby enhancing the cytotoxic effects of radiation and representing a promising therapeutic strategy for sensitizing cancer cells to radiotherapy, especially in the context of brain tumors like glioblastoma due to its ability to cross the blood-brain barrier.[2][5][6] These application notes provide an overview of the use of this compound in studying DSB repair, along with detailed protocols for key experiments.

Mechanism of Action

Upon induction of DNA DSBs by agents like ionizing radiation, the MRE11-RAD50-NBS1 (MRN) complex recruits and activates ATM.[4] Activated ATM then phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. A key substrate is the histone variant H2AX, which is phosphorylated at Serine 139 to form γH2AX, a marker for DNA DSBs.[4] this compound, as an ATP-competitive inhibitor of ATM, blocks its kinase activity, thereby preventing the phosphorylation of its downstream targets, including H2AX, and inhibiting the subsequent DSB repair processes, primarily homologous recombination (HR) and non-homologous end joining (NHEJ).[1][4][7] This leads to an accumulation of unrepaired DSBs, G2/M cell cycle arrest, and ultimately, mitotic catastrophe and apoptotic cell death in irradiated cancer cells.[2]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties and efficacy of this compound from preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueCell Line/SystemReference
Cellular IC500.78 nMHT29 cells[1][2][8]
Selectivity vs. ATR>10,000-foldEnzyme assay[1]
Selectivity vs. DNA-PK>10,000-foldEnzyme assay[1]
Selectivity vs. mTOR>10,000-foldEnzyme assay[1]

Table 2: Preclinical Efficacy of this compound as a Radiosensitizer

Cell Linep53 StatusAssay TypeDose Enhancement Factor (DEF) / SurvivalReference
LN18MutantClonogenic SurvivalDEF37 = 3.0[5]
DDBRTG5Wild-typeClonogenic SurvivalDEF37 = 1.2[5]
U251MutantClonogenic Survival0.24% survival with this compound/RT vs. 2.3% with IR alone[7]

Table 3: Phase I Clinical Trial Data of this compound with Radiotherapy in Glioblastoma

Patient ArmTreatmentMaximum Tolerated Dose (MTD) of this compoundCommon Treatment-Emergent Adverse Events (TEAEs)Reference
Arm A (Recurrent GBM)This compound + 35 Gy IMRT in 10 fractions400 mg once dailyFatigue, nausea, headache[6]
Arm C (Newly Diagnosed, MGMT unmethylated GBM)This compound + 60 Gy IMRT in 30 fractions300 mg once dailyFatigue, radiation skin injury, headache, nausea[6]

Signaling Pathway Diagram

ATM_Signaling_Pathway DSB DNA Double-Strand Break MRN MRN Complex DSB->MRN recruits IR Ionizing Radiation IR->DSB induces ATM_inactive ATM (inactive) MRN->ATM_inactive activates ATM_active ATM (active) (pS1981) ATM_inactive->ATM_active H2AX H2AX ATM_active->H2AX phosphorylates CHK2 CHK2 ATM_active->CHK2 phosphorylates This compound This compound This compound->ATM_active inhibits gH2AX γH2AX H2AX->gH2AX DNARepair DNA Repair (HR, NHEJ) gH2AX->DNARepair initiates pCHK2 p-CHK2 CHK2->pCHK2 CellCycleArrest Cell Cycle Arrest (G2/M) pCHK2->CellCycleArrest induces Apoptosis Apoptosis Experimental_Workflow cluster_assays 3. Downstream Assays CellCulture 1. Cell Culture (e.g., Glioblastoma cell lines) Treatment 2. Treatment - this compound (pre-incubation) - Ionizing Radiation (IR) CellCulture->Treatment IF γH2AX Foci Staining (Immunofluorescence) Treatment->IF Comet Neutral Comet Assay Treatment->Comet Clonogenic Clonogenic Survival Assay Treatment->Clonogenic CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->CellViability Analysis 4. Data Analysis - Foci quantification - Comet tail moment - Survival fraction - IC50 determination IF->Analysis Comet->Analysis Clonogenic->Analysis CellViability->Analysis

References

Application Notes and Protocols for Testing AZD1390 Potency in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD1390 is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] As a key regulator of the DNA damage response (DDR), ATM is activated by DNA double-strand breaks (DSBs) induced by ionizing radiation or certain chemotherapeutics.[3][4][5] By inhibiting ATM, this compound prevents the repair of these breaks, leading to increased tumor cell apoptosis and hypersensitivity to radiation.[4][6][7] This makes this compound a promising radiosensitizer, particularly for brain tumors like glioblastoma, due to its ability to cross the blood-brain barrier.[3][5][6]

These application notes provide detailed protocols for key cell-based assays to evaluate the potency and mechanism of action of this compound. The described assays are essential for characterizing its efficacy as a radiosensitizer and for understanding its impact on the ATM signaling pathway.

Mechanism of Action: ATM Signaling Pathway

Upon DNA double-strand breaks, ATM is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. This compound, as an ATP-competitive inhibitor, blocks this signaling cascade.

ATM_Signaling_Pathway ATM Signaling Pathway Inhibition by this compound cluster_1 ATM Signaling Cascade DNA_Repair DNA Repair Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis ATM ATM pATM p-ATM (Ser1981) ATM->pATM pATM->Apoptosis CHK2 CHK2 pATM->CHK2 KAP1 KAP1 pATM->KAP1 H2AX H2AX pATM->H2AX pCHK2 p-CHK2 CHK2->pCHK2 pCHK2->Cell_Cycle_Arrest pKAP1 p-KAP1 KAP1->pKAP1 pKAP1->DNA_Repair gamma_H2AX γ-H2AX H2AX->gamma_H2AX gamma_H2AX->DNA_Repair DSB DNA Double-Strand Break (DSB) (e.g., from Ionizing Radiation) DSB->ATM This compound This compound This compound->pATM Clonogenic_Assay_Workflow Clonogenic Survival Assay Workflow P1 1. Cell Seeding Plate cells at low density. P2 2. Drug Incubation Add this compound (e.g., 10 nM) for 1 hour. P1->P2 P3 3. Irradiation Expose cells to varying doses of IR (e.g., 0-6 Gy). P2->P3 P4 4. Incubation Incubate for 10-14 days until colonies form. P3->P4 P5 5. Staining Fix and stain colonies (e.g., with crystal violet). P4->P5 P6 6. Colony Counting Count colonies with >50 cells. P5->P6 P7 7. Data Analysis Calculate surviving fraction and plot survival curves. P6->P7 gH2AX_Assay_Workflow γ-H2AX Foci Formation Assay Workflow P1 1. Cell Culture & Treatment Seed cells on coverslips, treat with this compound and/or IR. P2 2. Fixation & Permeabilization Fix cells (e.g., 4% PFA) and permeabilize (e.g., Triton X-100). P1->P2 P3 3. Immunostaining Block, then incubate with primary anti-γ-H2AX antibody. P2->P3 P4 4. Secondary Antibody & Counterstain Incubate with fluorescent secondary antibody and DAPI. P3->P4 P5 5. Imaging Acquire images using fluorescence microscopy. P4->P5 P6 6. Foci Quantification Quantify the number of γ-H2AX foci per nucleus. P5->P6

References

AZD1390 in Combination Therapy: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD1390 is a potent, selective, and orally bioavailable inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] Notably, this compound is designed to penetrate the blood-brain barrier (BBB), making it a promising agent for treating central nervous system (CNS) malignancies.[3][4][5][6] By inhibiting ATM, this compound prevents the repair of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions induced by ionizing radiation and certain chemotherapeutic agents.[1][2] This mechanism of action forms a strong rationale for combining this compound with DNA-damaging agents to enhance their anti-tumor efficacy. These application notes provide a summary of preclinical data and detailed protocols for evaluating this compound in combination with other anti-cancer agents.

Mechanism of Action: ATM Inhibition and Synthetic Lethality

ATM is a primary sensor of DSBs. Upon activation, it phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, this compound abrogates these critical cellular responses to DNA damage. In cancer cells, particularly those with other defects in DNA repair pathways (e.g., p53 mutations), the inhibition of ATM can lead to a state of "synthetic lethality," where the combination of two non-lethal defects results in cell death.[1] When combined with agents that induce DSBs, such as radiation or certain chemotherapies, this compound is expected to potentiate their cytotoxic effects.

AZD1390_Mechanism_of_Action cluster_0 DNA Damage Induction cluster_1 Cellular Response Ionizing_Radiation Ionizing Radiation DSB DNA Double-Strand Breaks (DSBs) Ionizing_Radiation->DSB Chemotherapy Chemotherapy (e.g., Cisplatin) Chemotherapy->DSB ATM ATM Kinase DSB->ATM activates Apoptosis Apoptosis DSB->Apoptosis DDR DNA Damage Response (Cell Cycle Arrest, DNA Repair) ATM->DDR promotes ATM->Apoptosis Cell_Survival Cell Survival DDR->Cell_Survival This compound This compound This compound->ATM inhibits

Caption: Mechanism of Action of this compound.

Preclinical Data Summary

Combination with Radiation Therapy

The combination of this compound with ionizing radiation (IR) is the most extensively studied preclinical application. This compound has been shown to radiosensitize a variety of cancer cell lines, particularly those with p53 mutations.[1]

Cell Line/ModelCancer TypeThis compound Conc.Radiation DoseKey Findings
U251, U87, GBM12, GBM39, GBM43Glioblastoma30 nM5 GySuppression of IR-induced phosphorylation of ATM and downstream targets; enhanced G2/M arrest.[7]
Pediatric High-Grade Glioma (11 cell lines)Glioma10 nM, 100 nM2 Gy, 4 GySignificant decrease in fractional relative growth rate (ΔFRGR), indicating radiosensitization.[8]
U251 Orthotopic XenograftGlioblastoma20 mg/kg PO2 Gy x 5 fractionsSignificant extension in symptom-free survival compared to radiation alone.[7]
Breast Cancer PDX (subcutaneous)Breast CancerNot specifiedNot specifiedInhibition of tumor growth.[9][10]
Breast Cancer PDX (orthotopic)Breast Cancer CNS MetastasisNot specifiedNot specifiedImproved average survival (222 days vs. 123 days in control).[9][10]
Combination with Chemotherapeutic Agents

Preclinical data also supports the combination of this compound with traditional chemotherapeutic agents that induce DNA damage.

Chemotherapeutic AgentCell Line/ModelCancer TypeKey Findings
CisplatinMCF-7, MDA-MB-231Breast CancerSynergistic antitumor effects at low doses; increased ROS, mitochondrial membrane potential, G2-M arrest, and apoptosis.[11]
Quisinostat (HDAC inhibitor) + RadiationGlioblastoma Stem Cells (PDX-derived)GlioblastomaSynergistic inhibition of GBM growth; dampening of the DDR pathway via suppression of key DDR genes.[12]

Experimental Protocols

In Vitro Radiosensitization by Clonogenic Survival Assay

This protocol is designed to assess the ability of this compound to sensitize cancer cells to ionizing radiation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Radiation source (e.g., X-ray irradiator)

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Plate cells in 6-well plates at a density predetermined to yield 50-150 colonies per well for each treatment condition. This will require a titration experiment for each cell line and radiation dose.

    • Allow cells to attach for 24 hours.

  • Drug Treatment:

    • Prepare dilutions of this compound in complete medium. A common concentration for radiosensitization studies is 10-100 nM.[8]

    • Aspirate the medium from the wells and add the this compound-containing medium or vehicle control (DMSO) medium.

    • Incubate for 1-2 hours prior to irradiation.

  • Irradiation:

    • Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation:

    • After irradiation, return the plates to the incubator.

    • Incubate for 10-14 days, or until colonies are visible.

    • The medium can be changed every 3-4 days if necessary.

  • Staining and Counting:

    • Aspirate the medium and wash the wells with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain with crystal violet solution for 30 minutes.

    • Gently wash the wells with water and allow to air dry.

    • Count colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for the non-irradiated control.

    • Calculate the Surviving Fraction (SF) for each treatment condition: SF = (number of colonies formed) / (number of cells seeded x PE).

    • Plot the SF on a logarithmic scale against the radiation dose on a linear scale.

    • Calculate the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) to quantify radiosensitization.

Clonogenic_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2-16 cluster_3 Day 16 Seed_Cells Seed cells in 6-well plates Add_this compound Add this compound or vehicle control Seed_Cells->Add_this compound Irradiate Irradiate cells Add_this compound->Irradiate Incubate Incubate for 10-14 days Irradiate->Incubate Stain Fix and stain colonies Incubate->Stain Count Count colonies Stain->Count Analyze Analyze data and plot survival curves Count->Analyze

Caption: Workflow for a clonogenic survival assay.
In Vitro Synergy with Cisplatin by Cell Viability Assay

This protocol determines the synergistic effects of this compound and cisplatin on cell viability.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • This compound and Cisplatin

  • 96-well plates

  • WST-1 or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow cells to attach overnight.

  • Drug Treatment:

    • Prepare a dose-response matrix of this compound and cisplatin, alone and in combination.

    • Treat the cells and incubate for 72 hours.

  • Viability Assessment:

    • Add WST-1 reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Efficacy in an Orthotopic Glioblastoma Xenograft Model

This protocol evaluates the in vivo efficacy of this compound in combination with radiation in a clinically relevant animal model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG)

  • Glioblastoma cells (e.g., U251) engineered to express a reporter like luciferase

  • Stereotactic injection apparatus

  • Animal irradiator

  • This compound formulation for oral gavage

  • Bioluminescence imaging system

Procedure:

  • Tumor Implantation:

    • Anesthetize mice and secure them in a stereotactic frame.

    • Inject glioblastoma cells into the desired brain region (e.g., striatum).

  • Tumor Growth Monitoring:

    • Monitor tumor growth weekly using bioluminescence imaging.

  • Treatment:

    • When tumors reach a predetermined size, randomize mice into treatment groups (e.g., Vehicle, this compound alone, Radiation alone, this compound + Radiation).

    • Administer this compound (e.g., 20 mg/kg) by oral gavage daily.[7]

    • Administer radiation (e.g., 2 Gy fractions for 5 days) 1-2 hours after this compound administration.[7]

  • Efficacy Assessment:

    • Monitor tumor burden via bioluminescence imaging throughout the study.

    • Monitor animal body weight and overall health.

    • The primary endpoint is typically overall survival.

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).

InVivo_Workflow Implant Orthotopic Implantation of GBM Cells Monitor_Growth Monitor Tumor Growth (Bioluminescence) Implant->Monitor_Growth Randomize Randomize Mice into Treatment Groups Monitor_Growth->Randomize Treat Administer Treatment (this compound +/- Radiation) Randomize->Treat Assess Assess Efficacy (Tumor Growth, Survival) Treat->Assess

Caption: In vivo orthotopic xenograft study workflow.

Conclusion

This compound demonstrates significant potential as a combination partner for DNA-damaging therapies, particularly radiation. Its ability to penetrate the BBB addresses a major challenge in the treatment of brain tumors. The provided protocols offer a framework for the preclinical evaluation of this compound in combination with other chemotherapeutic agents, which is essential for guiding future clinical development. Further research into combinations with other classes of drugs, such as PARP inhibitors and immunotherapies, is warranted.

References

Application Notes and Protocols for Studying AZD1390 in Glioblastoma Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to study the effects of AZD1390, a potent and brain-penetrant Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor, on glioblastoma (GBM). The combination of this compound with radiation therapy represents a promising therapeutic strategy for this aggressive brain tumor.

Introduction

Glioblastoma is the most common and lethal primary brain tumor in adults, with a grim prognosis despite aggressive standard-of-care treatment involving surgery, radiotherapy, and chemotherapy.[1][2] A significant challenge in treating GBM is the intrinsic resistance of tumor cells to radiation and the difficulty for therapeutic agents to cross the blood-brain barrier (BBB).[1] this compound is a novel, orally bioavailable small molecule inhibitor of ATM, a critical regulator of the DNA damage response (DDR) pathway activated by ionizing radiation.[3][4] By inhibiting ATM, this compound sensitizes GBM cells to the cytotoxic effects of radiation.[5][6] Preclinical studies in various animal models have demonstrated that this compound effectively crosses the BBB and, in combination with radiotherapy, leads to significant tumor regression and prolonged survival.[1][5]

Mechanism of Action: this compound as a Radiosensitizer

Radiation therapy induces DNA double-strand breaks (DSBs) in cancer cells, a lethal form of DNA damage.[7] In response to DSBs, the ATM kinase is activated, initiating a signaling cascade that leads to cell cycle arrest and DNA repair, allowing the tumor cells to survive.[1][3] this compound is an ATP-competitive inhibitor of ATM with a cellular IC50 of approximately 0.78 nM.[1][4] By blocking ATM activity, this compound prevents the downstream signaling required for DNA repair.[4][5] This leads to an accumulation of DNA damage, forcing the cells to undergo mitotic catastrophe and apoptosis.[5][6] this compound has been shown to suppress the radiation-induced phosphorylation of key downstream targets of ATM, including KAP1, Chk2, and H2AX.[8][9] This inhibition of the DDR pathway results in an enhanced G2/M cell cycle arrest and increased tumor cell death, thereby radiosensitizing the glioblastoma cells.[5][8][9] Studies have also suggested that p53-mutant GBM cells may be particularly more sensitive to radiosensitization by this compound.[5][10]

AZD1390_Mechanism_of_Action cluster_0 Cellular Response to Radiation cluster_1 DNA Damage Response Pathway cluster_2 Effect of this compound Radiation Ionizing Radiation DSB DNA Double-Strand Breaks Radiation->DSB ATM_inactive Inactive ATM DSB->ATM_inactive activates ATM_active Active ATM ATM_inactive->ATM_active Downstream Downstream Effectors (e.g., pKAP1, pChk2, γH2AX) ATM_active->Downstream CellCycleArrest Cell Cycle Arrest Downstream->CellCycleArrest DNARepair DNA Repair Downstream->DNARepair CellSurvival Cell Survival CellCycleArrest->CellSurvival DNARepair->CellSurvival Apoptosis Apoptosis & Mitotic Catastrophe CellSurvival->Apoptosis leads to This compound This compound This compound->ATM_active inhibits

Figure 1: this compound Signaling Pathway Inhibition.

Animal Models for Studying this compound in Glioblastoma

Orthotopic xenograft models are the most relevant for preclinical evaluation of therapies for glioblastoma as they involve the implantation of human GBM cells into the brains of immunodeficient mice, thereby recapitulating the tumor's natural microenvironment.[2][11] Both patient-derived xenografts (PDX) and established GBM cell lines can be used.[8][11]

1. Cell Line-Derived Orthotopic Xenografts:

  • Description: Utilizes established human glioblastoma cell lines (e.g., U251, U87) that are often engineered to express luciferase for in vivo bioluminescence imaging.[5][8]

  • Advantages: High reproducibility, ease of cell culture, and well-characterized genetic backgrounds.

  • Disadvantages: May not fully represent the heterogeneity and invasive properties of patient tumors.

2. Patient-Derived Orthotopic Xenografts (PDOX):

  • Description: Involves the direct implantation of glioblastoma stem-like cells derived from fresh surgical specimens from patients into the brains of mice.[11][12]

  • Advantages: More accurately recapitulates the histologic complexity, genetic diversity, and therapeutic resistance of the original patient tumor.[11]

  • Disadvantages: More technically challenging to establish and maintain, and tumor growth can be more variable.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound in glioblastoma models.

Table 1: In Vitro Potency of this compound

ParameterCell LineValueReference
ATM Inhibition (IC50)General0.78 nM[1][13]
pATM Foci Staining (IC50)GBM Cell Lines0.6 - 3 nM[14]
Radiosensitization (IC50)GBM Cell Lines3 nM[14]

Table 2: In Vivo Efficacy of this compound with Radiation in Orthotopic Glioblastoma Models

Animal ModelTreatment GroupsKey FindingsReference
Syngeneic GL261 GBMThis compound (20 mg/kg, once daily) + Stereotactic Radiotherapy (2 fractions)Significant tumor regression and increased survival compared to radiotherapy alone.[13]
U251 OrthotopicThis compound (20 mg/kg, PO, daily or twice daily) + Fractionated Radiation (2 Gy x 5)Significant extension in symptom-free survival (median survival not reached at >65 days vs. 30-33 days for control/RT alone).[8][9]
Patient-Derived Xenografts (PDX)This compound + RadiationSignificantly induced tumor regressions and increased animal survival compared to radiation alone.[5]
H2228 Orthotopic (Brain Metastasis)This compoundResulted in tumor regression and increased survival.[13]

Table 3: Pharmacokinetic Properties of this compound

SpeciesOral BioavailabilityHalf-lifeCNS Penetration (Kpu,u)Reference
Rat74%2.4 hours0.17[4][13]
Dog66%22 hours-[13]
Mouse--0.04[4]
Cynomolgus Monkey--0.33[4][5]

Experimental Protocols

Protocol 1: Establishment of Orthotopic Glioblastoma Xenografts in Mice

Materials:

  • Human glioblastoma cells (e.g., U251-luciferase) or patient-derived GBM stem-like cells

  • Immunodeficient mice (e.g., athymic nude mice, 4-8 weeks old)[3][12]

  • Stereotactic injection apparatus

  • Anesthetics (e.g., ketamine/xylazine or isoflurane)[15]

  • Surgical tools (scalpel, drill, Hamilton syringe)

  • Cell culture medium (e.g., RPMI or DMEM)

  • Matrigel (optional, for co-injection)

  • Buprenorphine for post-operative analgesia

Procedure:

  • Culture and prepare a single-cell suspension of glioblastoma cells at a concentration of 1 x 10^8 cells/mL in serum-free medium.

  • Anesthetize the mouse using an approved protocol.

  • Secure the mouse in the stereotactic frame.

  • Make a sagittal incision on the scalp to expose the skull.

  • Using stereotactic coordinates (e.g., 2 mm caudal to the coronal suture, 3 mm lateral to the sagittal suture), drill a small burr hole through the skull.[16]

  • Slowly inject 2-5 µL of the cell suspension (containing 20,000 to 500,000 cells) into the brain parenchyma at a specific depth (e.g., 2.5-3.0 mm).[16]

  • Slowly withdraw the needle to prevent reflux of the cell suspension.

  • Seal the burr hole with bone wax and suture the scalp incision.

  • Administer post-operative analgesics and monitor the mice for recovery.

  • Monitor tumor growth using bioluminescence imaging (for luciferase-expressing cells) or MRI, typically starting 7-10 days post-implantation.

Experimental_Workflow start Start cell_prep Prepare Glioblastoma Cell Suspension start->cell_prep animal_prep Anesthetize and Mount Mouse in Stereotactic Frame start->animal_prep surgery Perform Craniotomy and Intracranial Cell Injection cell_prep->surgery animal_prep->surgery post_op Post-operative Care and Recovery surgery->post_op tumor_monitoring Monitor Tumor Growth (Bioluminescence/MRI) post_op->tumor_monitoring treatment Randomize into Treatment Groups (Vehicle, this compound, RT, Combo) tumor_monitoring->treatment data_collection Collect Data (Tumor Volume, Survival) treatment->data_collection data_collection->data_collection analysis Endpoint Analysis (IHC, Western Blot) data_collection->analysis end End analysis->end

Figure 2: Orthotopic Xenograft Experimental Workflow.
Protocol 2: In Vivo Efficacy Study of this compound and Radiotherapy

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • This compound formulated for oral gavage (e.g., in 0.5% HPMC, 0.1% Tween 80)[3]

  • Vehicle control

  • Animal irradiator (e.g., stereotactic irradiator)

Procedure:

  • Once tumors are established (e.g., as determined by bioluminescence signal or MRI), randomize mice into treatment groups (e.g., Vehicle, this compound alone, Radiotherapy alone, this compound + Radiotherapy).

  • Administer this compound orally (e.g., at a dose of 20 mg/kg) once or twice daily.[8][9] Administer the vehicle control to the respective groups.

  • For radiotherapy, anesthetize the mice and position them in the irradiator. Deliver a clinically relevant dose of radiation (e.g., fractionated doses of 2 Gy for 5 consecutive days) targeted to the tumor-bearing region of the brain.[8][9]

  • For combination therapy, administer this compound approximately 1 hour before each radiation fraction.

  • Monitor animal body weight and clinical signs of toxicity throughout the study.

  • Monitor tumor growth regularly (e.g., twice weekly) using bioluminescence imaging or MRI.

  • Continue treatment for the specified duration and monitor for survival. The endpoint for survival studies is typically determined by neurological symptoms or significant body weight loss.

  • At the end of the study, euthanize the mice and collect brain tissue for further analysis.

Protocol 3: Pharmacodynamic Analysis of ATM Inhibition in Tumor Tissue

Materials:

  • Brain tissue collected from treated and control mice

  • Formalin and paraffin for tissue fixation and embedding

  • Antibodies for immunohistochemistry (IHC) or Western blotting (e.g., anti-phospho-ATM, anti-phospho-KAP1, anti-γH2AX, anti-cleaved caspase-3)

  • Microscope and imaging system

  • Reagents for protein extraction and Western blotting

Procedure for Immunohistochemistry (IHC):

  • Fix brain tissue in 4% formalin overnight and embed in paraffin.[15]

  • Cut 5 µm sections and mount on slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using an appropriate buffer and heating method.

  • Block non-specific antibody binding.

  • Incubate with primary antibodies against pharmacodynamic markers (e.g., pATM, γH2AX) overnight at 4°C.

  • Incubate with a suitable secondary antibody.

  • Develop the signal using a chromogenic substrate (e.g., DAB).

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Image the slides and quantify the staining intensity in the tumor and surrounding normal brain tissue.

Conclusion

The use of orthotopic glioblastoma models in mice is a critical component in the preclinical evaluation of this compound. These models allow for the assessment of the drug's ability to cross the blood-brain barrier, its pharmacodynamic effects on the ATM signaling pathway within the tumor, and its efficacy in combination with radiation to inhibit tumor growth and prolong survival. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to further investigate the therapeutic potential of this compound for glioblastoma.

References

Troubleshooting & Optimization

AZD1390 Technical Support Center: Troubleshooting Resistance in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to AZD1390 in preclinical cancer models. This compound is a potent, orally bioavailable, and brain-penetrant inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR). It is primarily investigated as a radiosensitizer, particularly in glioblastoma (GBM).[1][2][3][4] Understanding and overcoming resistance is crucial for its clinical development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a highly selective ATP-competitive inhibitor of ATM kinase.[2] By inhibiting ATM, this compound blocks the signaling cascade that responds to DNA double-strand breaks (DSBs) induced by agents like ionizing radiation.[1][2] This disruption of the DDR prevents cancer cells from repairing damaged DNA, leading to an accumulation of genomic instability, cell cycle arrest (predominantly in G2/M phase), and ultimately, apoptotic cell death.[1]

Q2: In which cancer models is resistance to this compound most likely to be observed?

While data on acquired resistance to this compound is still emerging, preclinical studies suggest that the tumor's genetic background, particularly the status of the TP53 tumor suppressor gene, can significantly influence sensitivity. Glioblastoma models with mutant TP53 have been shown to be more sensitive to this compound-mediated radiosensitization.[5][6][7][8][9][10] Conversely, tumors with wild-type TP53 may exhibit intrinsic resistance.[7][9]

Q3: What are the potential molecular mechanisms of resistance to this compound?

Based on studies of ATM inhibitors and the broader field of DDR inhibitors, several potential resistance mechanisms can be hypothesized:

  • Activation of Compensatory Signaling Pathways: Upregulation of parallel DNA damage response pathways, most notably the ATR-Chk1 pathway, can potentially compensate for the loss of ATM function.

  • Metabolic Reprogramming: Cancer cells may alter their metabolic pathways to survive the stress induced by ATM inhibition. This can include increased reliance on glycolysis or other metabolic adaptations to maintain energy production and redox balance.[11][12][13][14]

  • Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of ATM that are involved in cell cycle control and apoptosis could confer resistance.

  • Drug Efflux: Although preclinical data suggests this compound is not a substrate for common human efflux transporters, overexpression of these pumps could theoretically contribute to resistance.[4]

Troubleshooting Guide

This guide addresses specific experimental issues you might encounter, suggesting potential causes and solutions.

Observed Problem Potential Cause Suggested Troubleshooting Steps
Reduced sensitivity to this compound in combination with radiation in a previously sensitive cell line. 1. Development of Acquired Resistance: Prolonged exposure to this compound may have selected for a resistant population. 2. Cell Line Integrity: Genetic drift or misidentification of the cell line.1. Confirm Resistance: Perform a dose-response curve to confirm the shift in IC50. 2. Investigate Molecular Mechanisms:     a. Western Blot Analysis: Check for upregulation of p-ATR, p-Chk1, and other DDR markers.     b. Metabolic Assays: Assess changes in glycolysis and mitochondrial respiration. 3. Cell Line Authentication: Perform short tandem repeat (STR) profiling.
High basal levels of DNA damage (γH2AX) that do not increase significantly after treatment. Constitutively Active DDR: Some tumor cells, particularly those with TP53 mutations, may have high endogenous levels of DNA damage and an already activated ATM pathway.[6][7][9]1. Establish a Baseline: Quantify basal γH2AX levels in untreated cells. 2. Assess ATM Activity: Use Western blot to check for high basal levels of p-ATM and its downstream targets (e.g., p-KAP1, p-Chk2). 3. Evaluate Combination with Other Agents: Consider combining this compound with inhibitors of other DDR pathways, such as ATR inhibitors.
Variable response to this compound across different patient-derived xenograft (PDX) models. Tumor Heterogeneity: Genetic and epigenetic differences between PDX models, especially TP53 mutation status, can lead to varied responses.[7][8][9]1. Genomic and Proteomic Profiling: Characterize the TP53 status and the expression levels of key DDR proteins in each PDX model. 2. Stratify by Biomarkers: Analyze the response data based on potential biomarkers like TP53 status to identify sensitive and resistant subgroups.

Experimental Protocols

Cell Viability Assay (MTT/MTS)

This protocol is for determining the cytotoxic effects of this compound alone or in combination with radiation.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (various concentrations)

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound. For combination studies, irradiate the cells at the desired dose before or after adding the drug. Include untreated and vehicle-only controls.

  • Incubate for a period determined by the cell line's doubling time (e.g., 72 hours).

  • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Western Blot for DDR Pathway Analysis

This protocol is to assess the activation state of ATM and compensatory signaling pathways.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., p-ATM, ATM, p-ATR, ATR, p-Chk1, Chk1, p-Chk2, Chk2, γH2AX, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image and perform densitometry analysis, normalizing to a loading control like β-actin.

Immunofluorescence for γH2AX Foci Formation

This assay quantifies DNA double-strand breaks in individual cells.

Materials:

  • Cells grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI-containing mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with this compound and/or radiation.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific antibody binding.

  • Incubate with the anti-γH2AX primary antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Wash, mount the coverslips on slides with DAPI-containing medium.

  • Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Comet Assay (Neutral)

This assay directly visualizes and quantifies DNA double-strand breaks.

Materials:

  • Comet assay slides

  • Low melting point agarose

  • Lysis solution

  • Neutral electrophoresis buffer

  • DNA stain (e.g., SYBR Green)

  • Fluorescence microscope

  • Comet scoring software

Procedure:

  • Harvest and resuspend cells in PBS.

  • Mix cells with molten low melting point agarose and pipette onto a comet slide.

  • Lyse the cells by immersing the slides in lysis solution.

  • Perform electrophoresis under neutral pH conditions.

  • Stain the DNA with a fluorescent dye.

  • Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage (e.g., tail moment) using specialized software.

Visualizations

Signaling Pathways and Experimental Workflows

AZD1390_Mechanism_of_Action Radiation Ionizing Radiation DSB DNA Double-Strand Breaks (DSBs) Radiation->DSB ATM_inactive ATM (inactive) DSB->ATM_inactive activates ATM_active p-ATM (active) ATM_inactive->ATM_active DDR DNA Damage Response (DDR) ATM_active->DDR Apoptosis Apoptosis ATM_active->Apoptosis This compound This compound This compound->ATM_active inhibits Repair DNA Repair DDR->Repair CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest CellSurvival Cell Survival Repair->CellSurvival CellCycleArrest->CellSurvival

Caption: Mechanism of action of this compound as a radiosensitizer.

Resistance_Pathway cluster_ATM ATM Pathway cluster_ATR Compensatory ATR Pathway ATM ATM Chk2 Chk2 ATM->Chk2 This compound This compound This compound->ATM DDR_ATM DNA Repair & Cell Cycle Arrest Chk2->DDR_ATM CellSurvival Cell Survival (Resistance) DDR_ATM->CellSurvival ATR ATR Chk1 Chk1 ATR->Chk1 DDR_ATR DNA Repair & Cell Cycle Arrest Chk1->DDR_ATR DDR_ATR->CellSurvival DSB DNA Double-Strand Break DSB->ATM DSB->ATR activates

Caption: Upregulation of the ATR pathway as a potential resistance mechanism to this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment: This compound +/- Radiation start->treatment harvest Harvest Cells treatment->harvest viability Cell Viability (MTT/MTS) harvest->viability western Western Blot (p-ATM, p-ATR, etc.) harvest->western if Immunofluorescence (γH2AX) harvest->if comet Comet Assay (DSBs) harvest->comet analysis Data Analysis & Interpretation viability->analysis western->analysis if->analysis comet->analysis

Caption: General experimental workflow for investigating this compound resistance.

References

AZD1390 Technical Support Center: Preclinical Toxicity and Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the toxicity and safety profile of AZD1390 in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a critical protein in the DNA Damage Response (DDR) pathway, particularly in signaling and repairing DNA double-strand breaks (DSBs). By inhibiting ATM, this compound prevents the repair of DSBs, thereby sensitizing cancer cells to DNA-damaging agents like ionizing radiation.

Q2: What are the known target organs for toxicity of this compound in animal models?

A2: Preclinical toxicology studies of up to one-month duration have been conducted in rats and dogs. The principal target organs for toxicity identified in these studies are the male reproductive organs, lymphoreticular system, central nervous system, skeletal muscle, lungs, and pancreas. Additionally, increases in heart weight and minor effects on the mammary gland and kidney were observed.

Q3: Has CNS toxicity been observed in animal models, particularly when this compound is combined with radiation?

A3: Preclinical studies in mice have shown little evidence of durable Central Nervous System (CNS) toxicity when this compound is administered in combination with directed radiation therapy.

Q4: What is the brain penetrance of this compound in different animal models?

A4: this compound exhibits significant CNS penetration. The unbound brain-to-plasma concentration ratio (Kp,uu) has been determined in several species: 0.04 in mice, 0.17 in rats, and 0.33 in cynomolgus monkeys.

Troubleshooting Guide for In Vivo Experiments

This guide addresses potential issues that researchers may encounter when working with this compound in animal models.

Issue Potential Cause Troubleshooting Steps
Unexpected Toxicity or Mortality Dose level is too high.- Review the available (though limited) public information on dosing in different animal models. For example, in some mouse studies for efficacy, this compound was administered at 20 mg/kg. However, formal toxicology study data with dose-limiting toxicities is not publicly available. - Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
Animal model sensitivity.- Be aware that different species and strains may have varying sensitivities to this compound. The identified target organs of toxicity in rats and dogs (male reproductive organs, lymphoreticular system, CNS, skeletal muscle, lungs, pancreas, heart, mammary gland, and kidney) should be closely monitored.
Lack of Efficacy as a Radiosensitizer Suboptimal dosing schedule or timing relative to radiation.- In preclinical efficacy studies, this compound has been administered prior to irradiation. The timing of administration is crucial for effective radiosensitization.
Insufficient drug concentration in the target tissue.- Confirm the formulation and administration route are appropriate for achieving adequate bioavailability and tissue distribution. This compound is orally bioavailable. - Consider performing pharmacokinetic studies in your model to correlate drug exposure with efficacy.
Inconsistent Results Between Animals Variability in drug administration.- Ensure accurate and consistent dosing for all animals. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.
Differences in animal health status.- Use healthy animals from a reputable supplier and allow for an acclimatization period before starting the experiment. Monitor animal health closely throughout the study.

Data on Preclinical Safety and Toxicology

While specific quantitative data such as No Observed Adverse Effect Levels (NOAELs) from GLP-compliant toxicology studies are not publicly available in the searched literature, the following table summarizes the qualitative findings in key animal models.

Animal Model Duration of Study Key Findings Target Organs of Toxicity
RatUp to 1 monthNot specified in detail in public sources.Male reproductive organs, lymphoreticular system, central nervous system, skeletal muscle, lungs, pancreas, heart (increased weight), mammary gland, kidney.
DogUp to 1 monthNot specified in detail in public sources.Male reproductive organs, lymphoreticular system, central nervous system, skeletal muscle, lungs, pancreas, heart (increased weight), mammary gland, kidney.
MouseVarious (efficacy studies)No significant toxicity was reported in several radiosensitization studies.Not specified in detail in public sources.

Experimental Protocols

Detailed GLP-compliant toxicology study protocols for this compound are not publicly available. However, based on information from preclinical efficacy and pharmacokinetic studies, a general methodology for an in vivo experiment can be outlined.

Example Protocol: Evaluation of this compound as a Radiosensitizer in an Orthotopic Glioblastoma Mouse Model

This is a generalized protocol and should be adapted for specific experimental needs.

  • Animal Model: Immunocompromised mice (e.g., NSG or nude mice) are intracranially implanted with a human glioblastoma cell line.

  • Tumor Growth Monitoring: Tumor growth is monitored by bioluminescence imaging or MRI.

  • Treatment Groups:

    • Vehicle control

    • This compound alone

    • Radiation alone

    • This compound in combination with radiation

  • Drug Formulation and Administration:

    • This compound is formulated as a suspension for oral administration (e.g., in 0.5% w/v hydroxypropyl methylcellulose and 0.1% w/v Tween 80).

    • A typical dose used in efficacy studies is 20 mg/kg, administered daily by oral gavage.

  • Radiation Protocol:

    • A single or fractionated dose of radiation is delivered to the tumor-bearing region of the brain using a targeted irradiator.

    • This compound is typically administered 1-2 hours before each radiation fraction.

  • Endpoint Monitoring:

    • Animal body weight and clinical signs are monitored daily.

    • Tumor growth is assessed regularly (e.g., weekly) via imaging.

    • Survival is monitored as a primary endpoint.

    • At the end of the study, tissues can be collected for histological and molecular analysis to assess both efficacy and potential toxicity.

Visualizations

Signaling Pathway of this compound Action

AZD1390_Mechanism_of_Action cluster_0 Cellular Stress (e.g., Ionizing Radiation) cluster_1 DNA Damage and ATM Activation cluster_2 Downstream Signaling and Cell Fate Ionizing_Radiation Ionizing Radiation DNA_DSB DNA Double-Strand Breaks (DSBs) Ionizing_Radiation->DNA_DSB ATM_inactive Inactive ATM DNA_DSB->ATM_inactive activates ATM_active Active ATM (pATM) ATM_inactive->ATM_active autophosphorylation DDR DNA Damage Response (DDR) ATM_active->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis DNA_Repair DNA Repair DDR->DNA_Repair This compound This compound This compound->ATM_active inhibits

Caption: Mechanism of action of this compound in inhibiting the ATM-mediated DNA damage response.

Experimental Workflow for a Preclinical Radiosensitization Study

AZD1390_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints Cell_Culture Glioblastoma Cell Culture Animal_Implantation Orthotopic Implantation in Mice Cell_Culture->Animal_Implantation Tumor_Establishment Tumor Establishment (Monitoring) Animal_Implantation->Tumor_Establishment Randomization Randomization into Treatment Groups Tumor_Establishment->Randomization AZD1390_Admin This compound or Vehicle Administration (Oral) Randomization->AZD1390_Admin Daily_Monitoring Daily Health and Weight Monitoring Randomization->Daily_Monitoring Radiation Targeted Brain Radiation AZD1390_Admin->Radiation 1-2 hours prior Tumor_Imaging Regular Tumor Imaging (Bioluminescence/MRI) Daily_Monitoring->Tumor_Imaging Survival Survival Endpoint Tumor_Imaging->Survival Tissue_Collection Tissue Collection (Histology/PK/PD) Survival->Tissue_Collection

Caption: A generalized experimental workflow for assessing this compound as a radiosensitizer in vivo.

Troubleshooting AZD1390 solubility and stability in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AZD1390, a potent and selective ATM kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges related to solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a first-in-class, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase.[1][2][3] It is a highly potent and selective inhibitor with an IC50 of 0.78 nM in cell-based assays.[1][4][5][6][7] this compound functions by binding to ATM and inhibiting its kinase activity, which in turn prevents the activation of the DNA damage checkpoint and disrupts DNA damage repair.[3][8] This leads to the induction of tumor cell apoptosis and enhances the sensitivity of cancer cells to chemo- and radiotherapy.[3][9][10]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2] It is insoluble in water.[2] For in vitro experiments, DMSO is the most commonly used solvent.[11]

Q3: How should I prepare stock solutions of this compound?

A3: To prepare a stock solution, it is recommended to dissolve this compound powder in fresh, anhydrous DMSO.[1][11][12] For example, a 10 mM stock solution can be prepared and then further diluted for working concentrations. It is crucial to ensure the powder is fully dissolved, which may be aided by vortexing or brief ultrasonication.[11]

Q4: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?

A4: Precipitation upon dilution in aqueous solutions like cell culture media or PBS is a common issue with hydrophobic compounds dissolved in DMSO.[11][13][14] To mitigate this, it is advisable to make serial dilutions of your high-concentration DMSO stock solution in DMSO first, before adding the final, lower-concentration DMSO solution to your aqueous medium.[12] Adding the DMSO stock dropwise to the aqueous medium while vortexing can also help prevent precipitation.[15] The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[15]

Q5: What are the recommended storage conditions for this compound?

A5: this compound powder is stable for up to 3 years when stored at -20°C.[1][2][11] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 1 year or at -20°C for up to 1-6 months.[1][16] Always refer to the manufacturer's datasheet for specific storage recommendations.

Troubleshooting Guide

This guide provides solutions to common problems encountered during in vitro experiments with this compound.

Problem Possible Cause Recommended Solution
Compound precipitation in cell culture medium The compound has low aqueous solubility. The final DMSO concentration is too low to maintain solubility.Perform serial dilutions of the stock solution in DMSO before adding to the aqueous medium.[12] Add the DMSO stock solution dropwise to the medium while vortexing.[15] Determine the maximum tolerable DMSO concentration for your cell line and adjust dilutions accordingly.[14]
Inconsistent or no biological activity The compound has degraded due to improper storage. The compound has precipitated out of solution. Inaccurate concentration of the working solution.Ensure the compound and its stock solutions are stored at the recommended temperatures and protected from light and moisture.[1][16] Visually inspect the working solution for any precipitate before adding to cells.[11] Recalculate the dilutions and ensure accurate pipetting.
Cell toxicity observed in vehicle control The DMSO concentration is too high for the cell line. The DMSO used is not of high purity or is not anhydrous.Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line (typically ≤0.5%).[15] Use fresh, high-purity, anhydrous DMSO for preparing stock solutions.[1][12]
Difficulty dissolving the compound powder The compound has specific solubility characteristics. The solvent may have absorbed moisture.Use the recommended solvents (DMSO or Ethanol).[1][2] Gentle warming (up to 50°C) or ultrasonication can aid in dissolution.[11] Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available information.

Table 1: Solubility of this compound

SolventSolubility (mg/mL)Molar Concentration (mM)
DMSO14 - 1629.31 - 33.5
Ethanol2450.25
WaterInsoluble-
Data sourced from multiple suppliers and may have slight batch-to-batch variations.[1][2]

Table 2: Storage and Stability of this compound

FormStorage TemperatureStability
Powder-20°C3 years
Stock Solution in Solvent-80°C1 year
Stock Solution in Solvent-20°C1 - 6 months
It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][16]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Bring the this compound powder vial to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 477.57 g/mol ), dissolve 4.78 mg of the powder in 1 mL of DMSO. c. Vortex the solution until the powder is completely dissolved. Brief ultrasonication may be used to aid dissolution. d. Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage. f. For preparing working solutions, perform serial dilutions of the 10 mM stock solution in DMSO to the desired intermediate concentrations. g. Add the final DMSO-diluted this compound to the pre-warmed cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is well-tolerated by the cells (e.g., ≤0.1%).

Protocol 2: In Vitro Cell-Based Assay for Radiosensitization

  • Cell Seeding: Seed cells (e.g., glioma or lung cancer cell lines) in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from your DMSO stock solutions. The final concentrations can range from 0 to 1250 nM.[1] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control with the same final concentration of DMSO.

  • Incubation: Incubate the cells with this compound for 1 hour prior to irradiation.[1][17]

  • Irradiation: Irradiate the plates with the desired dose of ionizing radiation (e.g., 2-4 Gy).[1]

  • Post-Irradiation Incubation: Continue to incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to assess the effect on cell viability or other endpoints.

  • Endpoint Analysis: Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo) or fix the cells for downstream analysis such as immunofluorescence staining for DNA damage markers (e.g., γH2AX).[9]

Visualizations

AZD1390_Signaling_Pathway cluster_0 DNA Damage Response DNA_DSB DNA Double-Strand Break (induced by Ionizing Radiation) ATM_inactive Inactive ATM Dimer DNA_DSB->ATM_inactive activates ATM_active Active ATM Monomer (pATM S1981) ATM_inactive->ATM_active autophosphorylation Downstream Downstream Effectors (e.g., CHK2, p53, H2AX) ATM_active->Downstream phosphorylates Apoptosis Apoptosis ATM_active->Apoptosis This compound This compound This compound->ATM_active inhibits Cell_Cycle_Arrest Cell Cycle Arrest Downstream->Cell_Cycle_Arrest DNA_Repair DNA Repair Downstream->DNA_Repair Downstream->Apoptosis Cell_Survival Cell Survival Cell_Cycle_Arrest->Cell_Survival DNA_Repair->Cell_Survival

Caption: this compound inhibits ATM kinase in the DNA damage response pathway.

AZD1390_Troubleshooting_Workflow cluster_workflow Troubleshooting this compound Precipitation Start Start: Diluting this compound stock in aqueous medium Precipitation Precipitation Observed? Start->Precipitation Check_DMSO Check final DMSO concentration Precipitation->Check_DMSO Yes Success Solution is clear. Proceed with experiment. Precipitation->Success No Increase_DMSO Increase final DMSO concentration (if tolerable by cells) Check_DMSO->Increase_DMSO Serial_Dilution Perform serial dilutions in DMSO first Check_DMSO->Serial_Dilution Increase_DMSO->Precipitation Reassess Precipitation persists. Re-evaluate protocol. Increase_DMSO->Reassess Add_Dropwise Add DMSO stock dropwise while vortexing aqueous medium Serial_Dilution->Add_Dropwise Add_Dropwise->Precipitation Add_Dropwise->Reassess

Caption: Workflow for troubleshooting this compound precipitation issues.

In_Vitro_Assay_Workflow cluster_assay General In Vitro Radiosensitization Assay Workflow Seed_Cells 1. Seed cells in multi-well plates Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_this compound 3. Prepare this compound working solutions Incubate_24h->Prepare_this compound Treat_Cells 4. Treat cells with this compound (include vehicle control) Prepare_this compound->Treat_Cells Incubate_1h 5. Incubate for 1 hour Treat_Cells->Incubate_1h Irradiate 6. Irradiate cells Incubate_1h->Irradiate Incubate_Post_IR 7. Incubate for desired duration (e.g., 24-72h) Irradiate->Incubate_Post_IR Analyze 8. Analyze endpoint (e.g., cell viability, DNA damage) Incubate_Post_IR->Analyze

Caption: A typical workflow for an in vitro radiosensitization assay using this compound.

References

Technical Support Center: Improving AZD1390 Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to improving AZD1390 delivery across the blood-brain barrier (BBB).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental procedures.

In Vitro Blood-Brain Barrier (BBB) Model Integrity

A common method to assess the integrity of in vitro BBB models is the measurement of Transendothelial Electrical Resistance (TEER). High TEER values are indicative of a well-formed, restrictive barrier.

Problem: Low TEER Values in the In Vitro BBB Model

Low TEER values suggest a leaky barrier, which can compromise the validity of permeability studies.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal cell culture conditions - Ensure proper coating of transwell inserts (e.g., collagen I, fibronectin).- Optimize cell seeding density. Co-cultures with astrocytes and pericytes can enhance barrier properties.[1][2]- Use serum-free media or media supplemented with factors known to enhance barrier tightness, such as hydrocortisone.[3]Increased and more stable TEER values, indicating a tighter endothelial monolayer.
Inappropriate measurement technique - Use a chopstick-style electrode for measurement and ensure consistent electrode placement.- Allow the measurement system to stabilize before recording values.- Be aware that different measurement systems (e.g., EVOM vs. CellZscope) can yield different absolute TEER values.[3]More consistent and reliable TEER readings.
Cell line limitations - Some cell lines, like bEnd.3 cells, are known to form less tight barriers.[3]- Consider using primary cells or human induced pluripotent stem cell (hiPSC)-derived brain endothelial cells for tighter barrier formation.[2]Higher and more physiologically relevant TEER values.
Environmental factors - Maintain stable temperature and pH during measurements, as fluctuations can affect TEER.[4]Reduced variability in TEER measurements.

Experimental Workflow for Establishing an In Vitro BBB Model and Measuring TEER

cluster_prep Preparation cluster_assembly Model Assembly cluster_monitoring Monitoring and Measurement Coat Transwell Inserts Coat Transwell Inserts Seed Endothelial Cells on Insert Seed Endothelial Cells on Insert Coat Transwell Inserts->Seed Endothelial Cells on Insert Culture Endothelial Cells Culture Endothelial Cells Culture Endothelial Cells->Seed Endothelial Cells on Insert Culture Astrocytes/Pericytes Culture Astrocytes/Pericytes Co-culture with Astrocytes/Pericytes Co-culture with Astrocytes/Pericytes Culture Astrocytes/Pericytes->Co-culture with Astrocytes/Pericytes Seed Endothelial Cells on Insert->Co-culture with Astrocytes/Pericytes Monitor Cell Monolayer Formation Monitor Cell Monolayer Formation Co-culture with Astrocytes/Pericytes->Monitor Cell Monolayer Formation Measure TEER Daily Measure TEER Daily Monitor Cell Monolayer Formation->Measure TEER Daily Measure TEER Daily->Monitor Cell Monolayer Formation No Proceed with Permeability Assay Proceed with Permeability Assay Measure TEER Daily->Proceed with Permeability Assay TEER stable and high? cluster_setup Assay Setup cluster_transport Transport Experiment cluster_analysis Data Analysis Seed MDCK-MDR1 cells on Transwells Seed MDCK-MDR1 cells on Transwells Culture to Confluency Culture to Confluency Seed MDCK-MDR1 cells on Transwells->Culture to Confluency Verify Monolayer Integrity (TEER) Verify Monolayer Integrity (TEER) Culture to Confluency->Verify Monolayer Integrity (TEER) Add this compound to Apical (A) or Basolateral (B) side Add this compound to Apical (A) or Basolateral (B) side Verify Monolayer Integrity (TEER)->Add this compound to Apical (A) or Basolateral (B) side Incubate with/without P-gp inhibitor Incubate with/without P-gp inhibitor Add this compound to Apical (A) or Basolateral (B) side->Incubate with/without P-gp inhibitor Collect samples from both chambers Collect samples from both chambers Incubate with/without P-gp inhibitor->Collect samples from both chambers Quantify this compound concentration (LC-MS/MS) Quantify this compound concentration (LC-MS/MS) Collect samples from both chambers->Quantify this compound concentration (LC-MS/MS) Calculate Apparent Permeability (Papp) Calculate Apparent Permeability (Papp) Quantify this compound concentration (LC-MS/MS)->Calculate Apparent Permeability (Papp) Determine Efflux Ratio (ER) Determine Efflux Ratio (ER) Calculate Apparent Permeability (Papp)->Determine Efflux Ratio (ER) Ionizing Radiation Ionizing Radiation DNA Double-Strand Breaks (DSBs) DNA Double-Strand Breaks (DSBs) Ionizing Radiation->DNA Double-Strand Breaks (DSBs) ATM Kinase ATM Kinase DNA Double-Strand Breaks (DSBs)->ATM Kinase activates DNA Damage Repair DNA Damage Repair ATM Kinase->DNA Damage Repair promotes Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis ATM Kinase->Cell Cycle Arrest & Apoptosis leads to This compound This compound This compound->ATM Kinase inhibits Cell Survival Cell Survival DNA Damage Repair->Cell Survival

References

Addressing variability in AZD1390 response in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AZD1390, a potent and selective brain-penetrant inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase. This guide is designed to address common challenges and questions related to the variability in this compound response across different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, small molecule inhibitor that targets and binds to ATM kinase, preventing its activation in response to DNA double-strand breaks (DSBs).[1][2] By inhibiting ATM, this compound disrupts the DNA damage response (DDR), leading to the accumulation of DNA damage, cell cycle checkpoint abrogation, and ultimately, apoptosis in cancer cells.[1][3][4] Its ability to cross the blood-brain barrier makes it a promising agent for treating brain tumors.[2][5][6]

Q2: Why do different cell lines show variable sensitivity to this compound, particularly as a radiosensitizer?

A2: The primary determinant of variability in response to this compound as a radiosensitizer is the status of the tumor suppressor protein p53.[3][4][7] Cell lines with a mutant or deficient p53 (p53-mutant) are generally more sensitive to the radiosensitizing effects of this compound compared to cell lines with wild-type p53 (p53-WT).[4][7] This is because p53-mutant cells often have a defective G1-S cell cycle checkpoint and rely more heavily on the S and G2-M checkpoints, which are regulated by ATM.[7] Inhibition of ATM in these cells leads to mitotic catastrophe and increased cell death following radiation-induced DNA damage. Other factors that may influence sensitivity include the baseline level of DNA damage and the status of other DNA repair pathways.

Q3: What is the cellular IC50 of this compound?

A3: this compound is a highly potent inhibitor with a cellular IC50 for ATM of approximately 0.78 nM.[2][4][8]

Q4: Are there known mechanisms of resistance to this compound?

A4: While specific acquired resistance mechanisms to this compound are still under investigation, potential mechanisms of resistance to ATM inhibitors, in general, could involve the upregulation of parallel DNA damage response pathways, such as those mediated by ATR (Ataxia-Telangiectasia and Rad3-related) kinase or DNA-dependent protein kinase (DNA-PK). Additionally, alterations in drug efflux transporters at the blood-brain barrier could potentially limit its efficacy in the central nervous system.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue Possible Cause(s) Recommended Solution(s)
High variability in cell viability/clonogenic survival assays between replicates. 1. Inconsistent cell seeding density.2. Uneven drug distribution.3. Edge effects in multi-well plates.4. Cell line instability at high passage numbers.1. Ensure a single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts.2. Mix the plate gently by swirling after adding this compound and/or radiation.3. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media to maintain humidity.4. Use cells within a consistent and low passage number range. Regularly perform cell line authentication.
No significant radiosensitization observed in a p53-mutant cell line. 1. Suboptimal concentration of this compound.2. Incorrect timing of drug administration relative to irradiation.3. Insufficient radiation dose.4. Issues with the clonogenic survival assay.1. Perform a dose-response curve to determine the optimal non-toxic concentration of this compound that effectively inhibits ATM (e.g., 10-100 nM).2. Pre-incubate cells with this compound for at least 1 hour before irradiation to ensure target engagement.3. Ensure the radiation source is calibrated and delivering the intended dose.4. Optimize the number of cells seeded for each radiation dose to obtain a countable number of colonies (50-150). Ensure colonies are allowed sufficient time to grow (typically 10-14 days).
Inconsistent results in Western blotting for phosphorylated ATM (pATM). 1. Low levels of basal pATM.2. Rapid dephosphorylation of ATM after cell lysis.3. Incorrect antibody or antibody concentration.1. Induce DNA damage with a low dose of ionizing radiation (e.g., 2-5 Gy) 30-60 minutes before cell lysis to increase pATM levels.2. Use phosphatase inhibitors in your lysis buffer and keep samples on ice at all times.3. Use a validated antibody for pATM (Ser1981) and optimize the antibody dilution.
High background or non-specific staining in γH2AX immunofluorescence. 1. Cells are stressed or undergoing apoptosis.2. Inadequate blocking or washing steps.3. Primary or secondary antibody concentration is too high.1. Ensure cells are healthy and not overly confluent before treatment. Include an untreated control to assess baseline levels of DNA damage.2. Use an appropriate blocking solution (e.g., 5% BSA or goat serum in PBS-T) and perform thorough washes between antibody incubations.3. Titrate both primary and secondary antibodies to determine the optimal concentrations that provide a good signal-to-noise ratio.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various cell lines.

Table 1: In Vitro Radiosensitization of this compound in Glioma and Lung Cancer Cell Lines

Cell Linep53 StatusDose Enhancement Factor (DEF) at 37% Survival (10 nM this compound)Dose Modification Ratio (DMR) at 2 Gy (10 nM this compound)Reference
LN18Mutant3.02.1[7]
T98GMutant2.11.8[7]
U87MGWild-Type1.41.3[7]
D54MGWild-Type1.21.1[7]
NCI-H2228Mutant2.21.9[7]

Table 2: Cellular Potency of this compound

ParameterValueCell LineReference
ATM IC500.78 nMHT29[2][4][8]
pATM Foci IC500.6-3 nM-[9]

Experimental Protocols

Protocol 1: Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with this compound and/or ionizing radiation (IR).

Materials:

  • Cell culture medium and supplements

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Irradiator (X-ray or gamma-ray source)

  • Fixation solution: 6% (v/v) glutaraldehyde

  • Staining solution: 0.5% (w/v) crystal violet in methanol

  • Microscope

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and prepare a single-cell suspension.

    • Count the cells and determine the appropriate number of cells to seed for each treatment condition. This needs to be optimized for each cell line and radiation dose to yield 50-150 colonies per well.

    • Seed the cells in 6-well plates and allow them to attach overnight.

  • Treatment:

    • The next day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle (DMSO). Pre-incubate for at least 1 hour.

    • Irradiate the plates with the desired doses of IR.

  • Incubation:

    • After irradiation, wash the cells with PBS and add fresh medium.

    • Incubate the plates for 10-14 days, or until visible colonies have formed.

  • Fixation and Staining:

    • Aspirate the medium and gently wash the wells with PBS.

    • Add 1 mL of fixation solution to each well and incubate for 30 minutes at room temperature.

    • Remove the fixation solution and add 1 mL of crystal violet staining solution. Incubate for 30 minutes.

    • Wash the wells with water until the background is clear.

  • Colony Counting:

    • Allow the plates to air dry.

    • Count the number of colonies containing at least 50 cells.

    • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Protocol 2: Western Blotting for pATM (Ser1981)

This protocol is for detecting the phosphorylation of ATM at Serine 1981, a marker of ATM activation.

Materials:

  • Cell culture reagents

  • This compound

  • Irradiator

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-pATM (Ser1981)

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well or 10 cm dishes and grow to 70-80% confluency.

    • Treat cells with this compound or vehicle for the desired time.

    • To induce pATM, irradiate cells with 2-5 Gy of IR and incubate for 30-60 minutes.

    • Place plates on ice, aspirate the medium, and wash with ice-cold PBS.

    • Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-pATM antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate and image the blot using a digital imaging system.

Protocol 3: Immunofluorescence for γH2AX Foci

This protocol is for visualizing and quantifying DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).

Materials:

  • Cells grown on coverslips in 24-well plates

  • This compound

  • Irradiator

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer: 0.25% Triton X-100 in PBS

  • Blocking solution: 5% BSA in PBS

  • Primary antibody: anti-γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment:

    • Seed cells on coverslips and treat with this compound and/or IR as required.

  • Fixation and Permeabilization:

    • At the desired time point, aspirate the medium and wash with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Antibody Staining:

    • Block the cells with blocking solution for 1 hour at room temperature.

    • Incubate with the primary anti-γH2AX antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software.

Visualizations

AZD1390_Mechanism_of_Action cluster_pathway ATM Signaling Pathway IR Ionizing Radiation (IR) DSB DNA Double-Strand Breaks (DSBs) IR->DSB ATM_inactive ATM (inactive) DSB->ATM_inactive activates ATM_active ATM-P (active) ATM_inactive->ATM_active DDR DNA Damage Response (DDR) ATM_active->DDR initiates This compound This compound This compound->ATM_active inhibits Checkpoint Cell Cycle Checkpoints (G1/S, S, G2/M) DDR->Checkpoint Repair DNA Repair (e.g., HR, NHEJ) DDR->Repair Apoptosis Apoptosis DDR->Apoptosis can lead to Survival Cell Survival & Proliferation Checkpoint->Survival promotes Repair->Survival promotes

Caption: Mechanism of action of this compound in inhibiting the ATM-mediated DNA damage response.

Experimental_Workflow start Start: Cancer Cell Lines treatment Treatment: 1. This compound (or vehicle) 2. Ionizing Radiation (IR) start->treatment endpoint Endpoint Assays treatment->endpoint clonogenic Clonogenic Survival (Long-term viability) endpoint->clonogenic western Western Blot (pATM, γH2AX, etc.) endpoint->western if Immunofluorescence (γH2AX foci) endpoint->if analysis Data Analysis: - Survival Curves - Protein Quantification - Foci Counting clonogenic->analysis western->analysis if->analysis

Caption: General experimental workflow for assessing this compound efficacy in cell lines.

Troubleshooting_Logic issue Unexpected Result (e.g., no radiosensitization) check_p53 Check p53 status of the cell line issue->check_p53 p53_mut p53 mutant? check_p53->p53_mut p53_wt p53 wild-type? check_p53->p53_wt optimize_drug Optimize this compound concentration & timing p53_mut->optimize_drug Yes optimize_ir Verify IR dose & delivery p53_mut->optimize_ir Yes check_assay Troubleshoot endpoint assay (e.g., clonogenic) p53_mut->check_assay Yes expected Result may be expected (p53-WT are less sensitive) p53_wt->expected Yes re_evaluate Re-evaluate hypothesis or experimental design p53_wt->re_evaluate No (unexpected) optimize_drug->re_evaluate optimize_ir->re_evaluate check_assay->re_evaluate

Caption: A logical troubleshooting workflow for unexpected this compound results.

References

Technical Support Center: Refinement of AZD1390 and Radiation Combination Schedules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATM inhibitor AZD1390 in combination with radiation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound as a radiosensitizer?

This compound is a potent and highly selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response (DDR) pathway.[1][2] Ionizing radiation induces DNA double-strand breaks (DSBs), which are highly cytotoxic lesions.[1] In response to DSBs, ATM is activated and orchestrates cell cycle arrest and DNA repair.[1][3] By inhibiting ATM, this compound prevents the repair of radiation-induced DSBs, leading to the accumulation of genomic instability, G2/M cell cycle arrest, and ultimately, apoptotic cell death in cancer cells.[1][4] This enhances the cytotoxic effects of radiation.

Q2: What is the rationale for combining this compound with radiation for brain tumors?

The rationale is twofold. Firstly, glioblastoma (GBM) and other brain tumors are notoriously resistant to radiation therapy.[2] Secondly, this compound has been specifically designed to penetrate the blood-brain barrier (BBB), a significant hurdle for many cancer therapeutics.[5][6] Preclinical studies have shown that this compound effectively crosses the BBB and accumulates in brain tumors, where it can exert its radiosensitizing effects.[6][7]

Q3: Is there a difference in the radiosensitizing effect of this compound in p53 mutant versus p53 wild-type cancer cells?

Yes, preclinical evidence suggests that cancer cells with mutant p53 are generally more sensitive to radiosensitization by this compound compared to those with wild-type p53.[1][4] One study demonstrated a significantly higher dose enhancement factor (DEF) in p53 mutant glioblastoma cell lines.[1] Mechanistic studies suggest that p53-mutant tumors have an increased dependence on homologous recombination (HR) for DNA repair, a pathway that is significantly suppressed by this compound.[8][9]

Q4: What are the known off-target effects of this compound?

This compound is a highly selective inhibitor of ATM, with over 10,000-fold selectivity against other closely related PIKK family kinases like ATR, DNA-PK, and mTOR.[4][10] In broader kinase screening panels, minimal off-target activity has been observed at concentrations relevant for ATM inhibition.[1] However, as with any kinase inhibitor, the potential for off-target effects should be considered, especially at higher concentrations.

Q5: What are the recommended storage conditions for this compound?

For long-term storage of the powder form, -20°C for up to 3 years is recommended. Stock solutions in DMSO can be stored at -80°C for up to 1 year.[11] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[11]

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected radiosensitization in vitro.

  • Question: My clonogenic survival assay shows variable or minimal dose enhancement with this compound. What could be the cause?

    • Answer:

      • Drug Concentration and Incubation Time: Ensure that the concentration of this compound and the pre-incubation time before irradiation are optimal for your cell line. A dose-response curve for this compound alone should be established to determine the appropriate concentration range. Pre-incubation for at least 1 hour before irradiation is a common starting point.[1]

      • Cell Line Sensitivity: As mentioned in the FAQs, p53 status can influence sensitivity.[1][4] Verify the p53 status of your cell line. Other genetic factors influencing DNA damage repair pathways could also play a role.

      • Drug Stability: Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles.[11] Prepare fresh dilutions for each experiment.

      • Assay Conditions: Plating density in a clonogenic assay is critical. Ensure that the number of cells plated is appropriate to yield a countable number of colonies for each radiation dose.

Problem 2: High variability in in vivo tumor growth and response to treatment.

  • Question: I am observing significant variability in tumor growth in my orthotopic xenograft model, making it difficult to assess the efficacy of the this compound and radiation combination. How can I address this?

    • Answer:

      • Tumor Implantation Technique: Inconsistent tumor take and growth can result from variations in the stereotactic injection of cancer cells.[12] Ensure a standardized and reproducible surgical procedure, including the coordinates for injection and the number of cells implanted.

      • Animal Health and Husbandry: The overall health of the animals can impact tumor growth. Monitor animal weight and general health closely. Ensure consistent housing conditions.

      • Tumor Monitoring: Utilize non-invasive imaging techniques like bioluminescence or MRI to monitor tumor growth in real-time. This allows for the randomization of animals into treatment groups with similar tumor volumes, reducing variability.[12]

      • Drug Formulation and Administration: For oral gavage, ensure the this compound suspension is homogenous to deliver a consistent dose.[13] For in vivo studies in mice, this compound has been formulated as a suspension in 0.5% w/v hydroxypropyl methylcellulose (HPMC) and 0.1% w/v Tween 80.[13]

Problem 3: Difficulty detecting changes in DNA damage markers.

  • Question: I am not seeing a clear increase in γH2AX or a decrease in pATM with my Western blot after treatment. What should I check?

    • Answer:

      • Timing of Sample Collection: The phosphorylation of ATM (pATM) and the formation of γH2AX foci are dynamic processes. pATM levels typically peak shortly after irradiation (within 1 hour) and then decline as the repair process is initiated.[1] γH2AX foci also appear rapidly after irradiation.[14] A time-course experiment is recommended to determine the optimal time point for observing the desired changes in your specific cell line and with your radiation dose.

      • Antibody Quality: Ensure that the primary antibodies for pATM and γH2AX are validated and used at the recommended dilution.

      • Western Blot Protocol: Optimize your protein extraction, loading amounts, and transfer conditions. Phosphorylated proteins can be labile, so it is important to use phosphatase inhibitors in your lysis buffer.

      • Radiation Dose: The magnitude of the DNA damage response is dose-dependent.[15] Ensure that the radiation dose used is sufficient to induce a detectable signal.

Data Presentation

Table 1: In Vitro Radiosensitization with this compound in Glioblastoma Cell Lines

Cell Linep53 StatusThis compound Concentration (nM)Dose Enhancement Factor (DEF) at 37% SurvivalReference
LN18Mutant103.0[1]
DDBRTG5Wild-Type101.2[1]

Table 2: In Vivo Efficacy of this compound and Radiation in Orthotopic Glioblastoma Models

Animal ModelTreatment GroupMedian Survival (days)p-value vs. Radiation AloneReference
U251 Orthotopic XenograftRadiation Alone (2 Gy x 5)30-[16]
This compound (20 mg/kg) + Radiation (2 Gy x 5)>65Not Reached[16]

Experimental Protocols

1. Clonogenic Survival Assay

This protocol is a general guideline and may require optimization for specific cell lines.

  • Cell Seeding: Trypsinize and count cells. Plate a predetermined number of cells (e.g., 200-5000 cells/well, dependent on radiation dose) in 6-well plates and allow them to attach overnight.

  • Drug Treatment: The next day, replace the medium with fresh medium containing either DMSO (vehicle control) or the desired concentration of this compound. Incubate for at least 1 hour.

  • Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: After irradiation, wash the cells with PBS and add fresh medium. Incubate for 10-14 days, or until colonies of at least 50 cells are visible.

  • Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet. Count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition and plot the data on a log-linear scale. The dose enhancement factor (DEF) can be calculated as the ratio of radiation doses that produce the same level of cell killing in the absence and presence of the drug.[1][17]

2. Western Blot for DNA Damage Markers (pATM and γH2AX)

  • Cell Treatment and Lysis: Plate cells and treat with this compound and/or radiation as required. At the desired time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against pATM (e.g., Ser1981) and γH2AX overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

3. Orthotopic Glioblastoma Xenograft Model

This protocol requires appropriate institutional animal care and use committee (IACUC) approval.

  • Cell Preparation: Culture human glioblastoma cells (e.g., U251, U87) or patient-derived xenograft (PDX) lines.[16] Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of approximately 1 x 10^5 cells/µl.[12]

  • Stereotactic Injection: Anesthetize the immunodeficient mice (e.g., nude mice). Using a stereotactic frame, inject a small volume of the cell suspension (e.g., 5 µl) into the striatum of the mouse brain at specific coordinates (e.g., 0.5 mm anterior, 2 mm lateral to the bregma, and at a depth of 3 mm).[12]

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or MRI.[12]

  • Treatment: Once tumors are established, randomize the mice into treatment groups. Administer this compound via oral gavage (e.g., 20 mg/kg daily) and deliver focal radiation to the tumor-bearing region of the brain.[16]

  • Efficacy Assessment: Monitor animal survival and tumor growth. At the end of the study, tumors can be harvested for histological and molecular analysis.

Mandatory Visualizations

AZD1390_Mechanism_of_Action cluster_0 Radiation cluster_1 DNA Damage Response cluster_2 Drug Intervention cluster_3 Cellular Outcome Radiation Ionizing Radiation DSB DNA Double-Strand Breaks (DSBs) Radiation->DSB ATM ATM DSB->ATM Apoptosis Apoptosis DSB->Apoptosis Unrepaired Damage pATM pATM (Active) ATM->pATM Repair DNA Repair & Cell Cycle Arrest pATM->Repair pATM->Apoptosis Repair->DSB Repair This compound This compound This compound->ATM Experimental_Workflow_In_Vivo start Start implant Orthotopic Implantation of GBM Cells start->implant monitor Tumor Growth Monitoring (Bioluminescence/MRI) implant->monitor randomize Randomization of Mice into Treatment Groups monitor->randomize treat Treatment Phase: This compound (PO) + Radiation randomize->treat assess Efficacy Assessment: Survival & Tumor Volume treat->assess end End assess->end

References

Identifying biomarkers for AZD1390 sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with AZD1390. The information is designed to address specific issues that may be encountered during experiments to identify biomarkers for this compound sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a critical protein in the DNA Damage Response (DDR) pathway, particularly in signaling and repairing DNA double-strand breaks (DSBs).[3][4][5] By inhibiting ATM, this compound prevents the repair of DSBs, which can lead to the accumulation of DNA damage and ultimately cell death.[2][3] This mechanism is particularly effective when combined with DNA damaging agents like ionizing radiation (IR) or certain chemotherapies.[3][4]

Q2: Which potential biomarkers are associated with increased sensitivity to this compound?

Several biomarkers may predict sensitivity to this compound, primarily related to defects in the DNA Damage Response (DDR) pathway:

  • p53 Mutation Status: Cells with mutant p53 have shown greater radiosensitization with this compound compared to p53 wild-type cells.[4][6][7]

  • ATM Expression Levels: While this compound inhibits ATM, some studies suggest that low basal expression of ATM protein may correlate with increased sensitivity to DDR inhibitors like ATR inhibitors, indicating a potential synthetic lethal relationship that could be relevant for ATM inhibitors as well.[8][9]

  • Defects in other DDR Pathways (Synthetic Lethality): The concept of synthetic lethality is crucial for this compound sensitivity. Tumors with pre-existing defects in other DDR pathways, such as PTEN deficiency or BRCA1/2 mutations, may be more reliant on the ATM pathway for DNA repair and thus more sensitive to this compound.[10][11][12]

  • Phosphorylated CHK2 (pCHK2): The level of radiation-induced phosphorylation of CHK2 at threonine 68, a downstream target of ATM, can serve as a pharmacodynamic biomarker for this compound activity. Inhibition of this phosphorylation indicates target engagement.[13][14]

Q3: How can I confirm that this compound is engaging its target (ATM) in my cell line?

Target engagement can be confirmed by observing the inhibition of phosphorylation of downstream ATM targets after inducing DNA damage (e.g., with ionizing radiation). Key biomarkers to assess include:

  • Phospho-ATM (Ser1981): A direct marker of ATM activation. This compound should reduce the level of radiation-induced pATM.[4][14]

  • Phospho-CHK2 (Thr68): A downstream effector of ATM. Its phosphorylation should be inhibited by this compound.[13][14][15]

  • Phospho-KAP1 (Ser824): Another downstream target involved in chromatin remodeling.[4]

  • Phospho-Rad50 (Ser635): A component of the Mre11-Rad50-Nbs1 (MRN) complex, which is involved in sensing DNA double-strand breaks.[4]

These can be measured by Western blotting or immunofluorescence.

Troubleshooting Guides

Problem: I am not observing the expected radiosensitizing effect of this compound in my cancer cell line.

  • Solution 1: Confirm Target Engagement. First, verify that this compound is inhibiting ATM signaling in your specific cell line. Perform a dose-response experiment and measure the levels of phosphorylated ATM (Ser1981) and its downstream targets like pCHK2 (Thr68) after irradiation.[4][13][14] If you do not see a reduction in these markers, there may be an issue with the compound's activity or cell permeability.

  • Solution 2: Assess the Genetic Background of Your Cell Line. The radiosensitizing effect of this compound can be cell-context dependent. Check the p53 status of your cell line, as p53 mutant cells are often more sensitive.[4][6][7] Also, consider the status of other DNA repair pathways. Cells with proficient homologous recombination may be less sensitive to ATM inhibition alone.

  • Solution 3: Optimize this compound Concentration and Timing. The concentration of this compound and the timing of its administration relative to irradiation are critical. An insufficient concentration or suboptimal timing might not achieve the desired effect. Refer to the experimental protocols for recommended concentrations and pre-treatment times. A typical effective concentration in vitro is around 10-30 nM.[4][15]

Problem: My in vivo xenograft model is not showing a significant response to this compound and radiotherapy.

  • Solution 1: Verify Drug Delivery to the Tumor. this compound is designed to be brain-penetrant, but it's essential to confirm its presence in the tumor tissue at sufficient concentrations.[2][3][16] Pharmacokinetic analysis of plasma and tumor tissue can confirm drug exposure. Mass spectrometry imaging can be used to visualize the distribution of this compound within the tumor and surrounding normal tissue.[17]

  • Solution 2: Assess Pharmacodynamic Biomarkers in Tumor Tissue. Collect tumor samples at different time points after treatment and analyze them for ATM pathway inhibition (e.g., pRad50) and markers of apoptosis (e.g., cleaved caspase-3) to confirm a biological response in the tumor.[4][6]

  • Solution 3: Consider the Tumor Microenvironment and Hypoxia. The tumor microenvironment can influence treatment response. Hypoxic regions within a tumor can be more resistant to radiation. The interplay between this compound and the hypoxic state of the tumor may need to be considered.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValueCell Line(s)Reference
Cellular IC500.78 nMNot specified[1][3]
Effective Concentration for Radiosensitization10 - 30 nMU251, GBM12, GBM39, GBM43[14][15]

Table 2: Key Downstream Biomarkers for Target Engagement

BiomarkerExpected Change with this compound + IRMethod of DetectionReference
pATM (Ser1981)DecreaseWestern Blot, Immunofluorescence[4][14]
pCHK2 (Thr68)DecreaseWestern Blot[13][14]
pKAP1 (Ser824)DecreaseWestern Blot[4]
γH2AXIncrease/PersistenceImmunofluorescence, Western Blot[4]
Cleaved Caspase-3IncreaseImmunohistochemistry[4][6]

Experimental Protocols

Protocol 1: Western Blot Analysis of ATM Pathway Inhibition

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

  • Drug Treatment: Treat cells with the desired concentrations of this compound (e.g., 0, 3, 10, 30, 100 nM) for 1-4 hours.[4]

  • Irradiation: Expose cells to ionizing radiation (e.g., 5 Gy).[15]

  • Cell Lysis: At specified time points post-irradiation (e.g., 1, 4, 6 hours), wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against pATM (Ser1981), pCHK2 (Thr68), total ATM, total CHK2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Clonogenic Survival Assay for Radiosensitization

  • Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 200-1000 cells/well) to allow for colony formation.

  • Drug Treatment: After allowing cells to attach overnight, treat with a fixed concentration of this compound (e.g., 10 nM) for 1 hour.[4]

  • Irradiation: Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6 Gy).

  • Incubation: Remove the drug-containing medium, wash with PBS, add fresh medium, and incubate for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition. The dose modulation ratio (DMR) can be calculated to quantify the radiosensitizing effect.[4]

Visualizations

AZD1390_Mechanism_of_Action cluster_0 Cell Nucleus cluster_1 Outcome with this compound DNA_DSB DNA Double-Strand Break (from Ionizing Radiation) ATM_inactive ATM (inactive) DNA_DSB->ATM_inactive activates ATM_active pATM (active) ATM_inactive->ATM_active CHK2_inactive CHK2 ATM_active->CHK2_inactive phosphorylates DNARepair DNA Repair ATM_active->DNARepair InhibitedRepair Inhibited DNA Repair This compound This compound This compound->ATM_active inhibits CHK2_active pCHK2 CHK2_inactive->CHK2_active CellCycleArrest G2/M Cell Cycle Arrest CHK2_active->CellCycleArrest InhibitedArrest Abrogated Checkpoint CellSurvival Cell Survival CellCycleArrest->CellSurvival DNARepair->CellSurvival Apoptosis Apoptosis InhibitedRepair->Apoptosis InhibitedArrest->Apoptosis

Caption: Mechanism of action of this compound in radiosensitization.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Assays cluster_invivo In Vivo Experiments cluster_analysis Analysis Start_vitro Cancer Cell Lines (e.g., p53 mutant) Treatment Treat with this compound (e.g., 10-30 nM) Start_vitro->Treatment Irradiation Ionizing Radiation (e.g., 2-6 Gy) Treatment->Irradiation WB Western Blot (pATM, pCHK2) Irradiation->WB Clonogenic Clonogenic Assay Irradiation->Clonogenic IF Immunofluorescence (γH2AX) Irradiation->IF End_vitro Identify Sensitive Cell Lines WB->End_vitro Confirm Target Engagement Clonogenic->End_vitro Assess Radiosensitization IF->End_vitro Measure DNA Damage Start_vivo Orthotopic Xenograft Model Treatment_vivo Administer this compound (oral) + Radiotherapy Start_vivo->Treatment_vivo Monitoring Monitor Tumor Growth and Survival Treatment_vivo->Monitoring PK Pharmacokinetics (Plasma/Tumor) Treatment_vivo->PK PD Pharmacodynamics (pRad50, CC3) Treatment_vivo->PD End_vivo Determine In Vivo Sensitivity Monitoring->End_vivo Evaluate Efficacy PK->End_vivo Confirm Drug Exposure PD->End_vivo Confirm Biological Response

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATM inhibitor, AZD1390, in preclinical settings. The information provided is intended to help mitigate and manage potential adverse events observed during in vivo experiments.

I. Troubleshooting Guides

This section addresses specific adverse events that may be encountered during preclinical studies with this compound, based on known target organ toxicities and clinical observations.

Issue: Unexpected Animal Mortality or Severe Morbidity

Possible Causes:

  • Acute toxicity due to high dosage.

  • Severe gastrointestinal, neurological, or systemic toxicity.

  • Complications from the combination with radiation.

  • Improper formulation or vehicle administration.

Troubleshooting and Mitigation Strategies:

Step Action Detailed Protocol/Considerations
1. Dose Verification & MTD Confirmation Immediately verify the dose calculations and formulation concentration. If mortality occurs, consider the study to have exceeded the Maximum Tolerated Dose (MTD).A well-designed MTD study is crucial before commencing efficacy studies. Start with a dose reported in the literature (e.g., 5-20 mg/kg in mice) and perform a dose escalation study.[1] The MTD can be defined as the highest dose that does not induce >15-20% body weight loss or significant clinical signs of toxicity.[2]
2. Clinical Monitoring Implement a rigorous daily health monitoring schedule.Observe animals twice daily for the first week of treatment and daily thereafter. Key parameters to score include body weight, activity level, posture, fur grooming, and signs of distress (see table below). Establish a clear humane endpoint based on a cumulative clinical score.
3. Supportive Care Provide supportive care to all animals, especially those receiving combination therapy with radiation.Supportive care can significantly improve animal welfare and survival.[3][4][5][6] This includes providing hydration gels, nutritional supplements, or softened/wetted food to encourage intake.[3][7] Warmed subcutaneous fluids (saline or lactated Ringer's solution) can be administered if weight loss is observed, following veterinary consultation.[7]
4. Formulation & Administration Review Ensure the formulation is appropriate and administered correctly.This compound has been formulated as a suspension in 0.5% w/v hydroxypropyl methylcellulose (HPMC) and 0.1% w/v Tween 80 for oral gavage.[1] Ensure the suspension is homogenous before each administration. Improper gavage technique can lead to aspiration pneumonia or esophageal damage.

Table 1: Example Clinical Scoring System for Rodent Health Monitoring

Parameter Score 0 Score 1 Score 2 Score 3
Weight Loss <5%5-10%10-15%>15%
Activity Normal, bright, alertSlightly reducedLethargicMoribund
Posture NormalMildly hunchedSeverely hunched---
Fur/Grooming Smooth, well-groomedRuffled furPiloerection, poor grooming---
Other Signs Normal------Seizures, bleeding, severe diarrhea
Establish a cumulative score threshold for intervention or humane endpoint in consultation with veterinary staff and institutional guidelines.
Issue: Neurological Adverse Events (Ataxia, Lethargy, Seizures)

This compound is a brain-penetrant inhibitor, and while it has been shown to be potentially protective of neurons from radiation-induced apoptosis, CNS-related toxicities are a possibility.[8][9][10][11]

Troubleshooting and Mitigation Strategies:

Step Action Detailed Protocol/Considerations
1. Behavioral Assessment Conduct regular, standardized behavioral assessments.A battery of behavioral tests can be employed to assess motor coordination, balance, and overall activity.[12][13][14][15][16] Simple tests include the open field test for general activity and the rotarod test for motor coordination. More detailed assessments can be performed if specific deficits are suspected.
2. Dose Adjustment If neurological signs are observed, consider a dose reduction in subsequent cohorts.The relationship between this compound brain concentration and neurological AEs should be investigated. A lower dose may maintain efficacy while reducing CNS toxicity.
3. Histopathological Analysis At the study endpoint, perform a thorough histopathological examination of the brain.Brain tissue should be collected, fixed, and examined for any signs of neuroinflammation, neuronal damage, or other pathological changes.
4. Supportive Care Ensure easy access to food and water for animals with motor deficits.Place food pellets and hydration gel on the cage floor to facilitate access for animals that may have difficulty reaching standard food hoppers or water bottles.
Issue: Skeletal Muscle Toxicity (Weakness, Elevated Creatine Kinase)

Preclinical toxicology studies have identified skeletal muscle as a target organ for this compound-related toxicity.[8] This has also been observed in clinical trials as dose-limiting toxicity (elevated creatine kinase).[17]

Troubleshooting and Mitigation Strategies:

Step Action Detailed Protocol/Considerations
1. Clinical Observation Monitor for signs of muscle weakness.Observe for changes in gait, reduced mobility, or reluctance to move. Grip strength can be quantitatively assessed using a grip strength meter.
2. Biomarker Analysis At interim time points and at study termination, collect blood for biomarker analysis.Serum creatine kinase (CK) is a standard marker for muscle damage.[18] More specific biomarkers for skeletal muscle injury in rodents include skeletal troponin I (sTnI), myosin light chain 3 (Myl3), and CK M Isoform (Ckm).[18]
3. Histopathology Perform histopathological evaluation of skeletal muscle tissue.Collect skeletal muscle tissue (e.g., quadriceps, gastrocnemius) at necropsy and examine for myocyte degeneration, necrosis, inflammation, and fibrosis.
4. Dose Reduction If significant muscle toxicity is observed, reduce the dose of this compound in subsequent experiments.Establishing a dose-response relationship for muscle toxicity is important for defining a therapeutic window.
Issue: Exacerbated Radiation-Induced Skin Injury (Radiation Dermatitis)

As a radiosensitizer, this compound has the potential to enhance the effects of radiation on the skin, a common site of toxicity in preclinical radiation studies.

Troubleshooting and Mitigation Strategies:

Step Action Detailed Protocol/Considerations
1. Skin Toxicity Scoring Regularly assess and score the severity of radiation dermatitis.Use a standardized scoring system to evaluate erythema, desquamation, and ulceration.[19][20][21] Scoring should be performed at least 2-3 times per week.
2. Supportive Care Provide supportive care to manage skin reactions.Keep the affected area clean to prevent infection. Topical treatments, such as hydrogels, may be considered after consultation with veterinary staff to soothe the skin, though care must be taken not to interfere with the experimental treatment.
3. Histopathological Evaluation At the end of the study, collect skin samples from the irradiated field for histopathology.Assess for epidermal thickening, hyperkeratosis, dermal fibroplasia/fibrosis, and inflammatory cell infiltration.[19]
4. Dose and Schedule Modification If severe skin toxicity is observed, consider modifying the this compound dose or the radiation schedule.The timing of this compound administration relative to radiation may influence the severity of skin reactions.

Table 2: Example Scoring System for Radiation Dermatitis in Mice

Score Clinical Description
0 No visible changes
1 Faint erythema or dry desquamation
2 Moderate to brisk erythema, patchy moist desquamation
3 Confluent moist desquamation, pitting edema
4 Ulceration, hemorrhage, necrosis
Adapted from various radiation dermatitis scoring systems.[19][20]

II. Frequently Asked Questions (FAQs)

Q1: What are the known target organs for this compound toxicity in preclinical models?

A1: Based on toxicology studies of up to one-month in duration in rats and dogs, the principal target organs for this compound toxicity are the male reproductive organs, lymphoreticular system, central nervous system, skeletal muscle, lungs, and pancreas.[8] Minor effects on the heart, mammary gland, and kidney were also observed.[8]

Q2: How should I monitor for potential lung and pancreas toxicity?

A2: For suspected pancreatitis, serum levels of amylase and lipase can be measured.[22][23] Histopathological examination of the pancreas at necropsy is crucial to identify inflammation, edema, and necrosis.[24][25] For lung injury, monitoring can include measuring the lung weight to body weight ratio to assess for edema and histopathological analysis for inflammation and alveolar damage.[22][26][27][28][29][30][31][32] Biochemical markers in bronchoalveolar lavage fluid (BALF), such as total protein and inflammatory cytokines, can also be assessed.[22]

Q3: What are the best practices for assessing toxicity of the lymphoreticular system?

A3: A thorough assessment includes weighing lymphoid organs (spleen, thymus), performing complete blood counts (CBCs) with differentials, and conducting histopathological examinations of the spleen, thymus, and lymph nodes.[33][34][35][36] Enhanced histopathology can be used to evaluate specific compartments within these organs for changes in cellularity and architecture.[33][36]

Q4: How can I determine the optimal dose of this compound for my in vivo study?

A4: The optimal dose should balance efficacy with acceptable toxicity. A dose-finding study is recommended. This typically involves a dose escalation phase to determine the MTD, followed by efficacy studies at doses at or below the MTD.[2] Efficacy can be assessed by tumor growth inhibition and survival, while toxicity is monitored through clinical observations, body weight changes, and the adverse events detailed in this guide.[1][2]

Q5: Are there any known drug-drug interactions I should be aware of in preclinical studies?

A5: this compound is often used in combination with radiation. It is important to be aware that this compound will sensitize tissues to radiation, potentially exacerbating radiation-induced toxicities. When combining this compound with other chemotherapeutic agents, potential for overlapping toxicities should be carefully considered and evaluated in pilot studies.

III. Experimental Protocols & Methodologies

Orthotopic Glioblastoma Mouse Model

This protocol provides a general framework for establishing orthotopic glioblastoma xenografts in immunocompromised mice.

  • Cell Culture: Culture human glioblastoma cells (e.g., U87, U251) or patient-derived xenograft (PDX) cells in appropriate media.

  • Animal Preparation: Anesthetize an immunocompromised mouse (e.g., nude, NSG) and secure it in a stereotactic frame.

  • Surgical Procedure: Create a midline scalp incision to expose the skull. Using a micro-drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).

  • Intracranial Injection: Slowly inject 2-5 µL of the cell suspension (typically 1x10^5 to 5x10^5 cells) into the brain parenchyma at a depth of 2.5-3 mm.

  • Closure: Seal the burr hole with bone wax and suture the scalp incision.

  • Post-operative Care: Administer analgesics and monitor the animal for recovery.

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or MRI. Monitor for neurological signs and body weight changes.

This is a summary protocol. For detailed, step-by-step instructions, refer to specialized publications.[3][6][7][34]

Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony after treatment, a measure of reproductive viability.

  • Cell Seeding: Plate cells at a low density in 6-well plates. The number of cells seeded will depend on the expected survival fraction for each treatment condition.

  • Treatment: Allow cells to attach overnight, then treat with this compound for a specified duration (e.g., 24 hours).

  • Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: Remove the drug-containing medium, wash with PBS, add fresh medium, and incubate for 10-14 days, allowing colonies to form.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count colonies containing at least 50 cells.

  • Calculation: Calculate the surviving fraction for each treatment condition relative to the untreated control.

For detailed protocols and calculations, refer to specialized literature.[37][38]

Western Blot for Phospho-ATM (pATM) and γ-H2AX

This method is used to assess the pharmacodynamic effect of this compound on the DNA damage response pathway.

  • Sample Preparation: Treat cells with this compound and/or radiation. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For tissue samples, homogenize in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pATM (Ser1981), total ATM, γ-H2AX (Ser139), total H2AX, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Optimization of antibody concentrations and incubation times may be required.[14][21][39]

IV. Visualizations

Signaling Pathways and Experimental Workflows

AZD1390_Mechanism_of_Action cluster_0 Cellular Response to DNA Double-Strand Breaks IR Ionizing Radiation (IR) DSB DNA Double-Strand Breaks (DSBs) IR->DSB ATM ATM Kinase DSB->ATM activates Repair DNA Repair (e.g., HR, NHEJ) ATM->Repair promotes Checkpoint Cell Cycle Checkpoint Activation (G2/M Arrest) ATM->Checkpoint activates Apoptosis Apoptosis ATM->Apoptosis suppresses This compound This compound This compound->ATM inhibits Radiosensitization Radiosensitization & Tumor Cell Death CellSurvival Cell Survival & Proliferation Repair->CellSurvival Checkpoint->CellSurvival

Caption: Mechanism of action of this compound in radiosensitization.

Preclinical_Workflow start Start: In Vivo Study Planning mtd 1. MTD Study (Dose Escalation) start->mtd efficacy 2. Efficacy Study (Orthotopic Model) mtd->efficacy treatment Treatment Groups: - Vehicle - this compound - Radiation - this compound + Radiation efficacy->treatment monitoring 3. In-Life Monitoring treatment->monitoring monitoring_details - Body Weight - Clinical Scores - Tumor Growth (Imaging) - Behavioral Assessment monitoring->monitoring_details endpoint 4. Endpoint Analysis monitoring->endpoint pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) endpoint->pk_pd histo Histopathology & Biomarkers endpoint->histo survival Survival Analysis endpoint->survival data Data Interpretation & Reporting pk_pd->data histo->data survival->data

Caption: General workflow for a preclinical this compound efficacy and toxicity study.

Troubleshooting_Logic start Adverse Event Observed assess Assess Severity & Frequency start->assess is_severe Is Event Severe or Life-Threatening? assess->is_severe humane Implement Humane Endpoint is_severe->humane Yes supportive_care Initiate/Intensify Supportive Care is_severe->supportive_care No collect_samples Collect Samples for Biomarker/Histo Analysis humane->collect_samples supportive_care->collect_samples modify_protocol Modify Protocol for Future Cohorts collect_samples->modify_protocol dose_reduction Dose Reduction modify_protocol->dose_reduction schedule_change Schedule Change modify_protocol->schedule_change formulation_check Formulation Check modify_protocol->formulation_check

Caption: Logical workflow for troubleshooting adverse events in preclinical studies.

References

AZD1390 Preclinical to Clinical Translation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATM inhibitor AZD1390. This guide focuses on the specific challenges and potential discrepancies that may be encountered when translating promising preclinical data into the design and interpretation of clinical trials.

Frequently Asked Questions (FAQs)

Q1: We are not observing the same degree of radiosensitization in our p53 wild-type glioma cell lines as reported in some preclinical studies. What could be the reason?

A1: This is a key observation. Preclinical data suggests that glioma cells with a mutant p53 status are generally more effectively radiosensitized by this compound than their p53 wild-type counterparts.[1][2] If your in vitro results in p53 wild-type cells are not as robust, consider the following:

  • p53 Status Verification: Ensure the p53 status of your cell lines is accurately characterized.

  • Alternative Pathways: In p53 wild-type cells, alternative DNA damage response (DDR) and cell cycle checkpoint pathways may be more active, partially compensating for ATM inhibition. Investigating the activity of pathways regulated by ATR and other kinases may be insightful.

  • Experimental Conditions: The degree of radiosensitization can be influenced by factors such as the radiation dose and fractionation schedule, drug concentration, and the specific endpoints being measured (e.g., clonogenic survival, apoptosis).

Q2: Our team is designing a clinical trial for this compound in a new indication. How do we translate the effective preclinical doses to a safe and potentially efficacious human dose?

A2: Translating effective doses from animal models to humans is a significant challenge. A preclinical pharmacokinetic/pharmacodynamic (PK/PD) model was developed to help predict the human efficacious dose of this compound.[3]

  • PK/PD Modeling: This model links the free brain concentration of this compound to the inhibition of ATM phosphorylation (pATM) and subsequent tumor cell death.[3] The model estimated that a free brain concentration of 0.8 nM resulted in half-maximal inhibition of pATM after radiation in mice.[3]

  • Target Engagement: The goal is to achieve a drug concentration at the tumor site that is sufficient for target engagement (i.e., inhibition of ATM). Phase 0/1b clinical trial data has confirmed that this compound achieves pharmacologically relevant concentrations in human glioblastoma tissue and effectively suppresses the radiation-induced DNA damage response.[4][5]

  • Dose Escalation Studies: A standard Phase I dose-escalation study is crucial to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) in humans. For this compound in combination with radiotherapy for glioblastoma, the MTD was determined to be 400 mg once daily for recurrent glioblastoma and 300 mg once daily for newly diagnosed glioblastoma due to dose-limiting toxicities.[6][7]

Q3: We are observing some off-target toxicities in our animal models that were not extensively reported in early publications. Is this expected?

A3: While this compound is highly selective for ATM over other related kinases, preclinical toxicology studies in rats and dogs did identify potential target organs for toxicity.[8] These included the male reproductive organs, lymphoreticular system, central nervous system, skeletal muscle, lungs, and pancreas.[8] Increases in heart weight and minor effects on the mammary gland and kidney were also noted.[8] It is crucial to monitor for these potential toxicities in your own preclinical studies. In the Phase I clinical trial, the most common treatment-emergent adverse events were fatigue, nausea, and headache.[6] More severe, dose-limiting toxicities included creatinine kinase elevation and radiation-induced skin injury.[6][7]

Troubleshooting Guides

Problem: Discrepancy between in vitro and in vivo efficacy.

  • Possible Cause 1: Insufficient Brain Penetration in the in vivo Model.

    • Troubleshooting: While this compound is designed for blood-brain barrier (BBB) penetration, it is essential to confirm its concentration in the brain tissue of your specific animal model.[1][8][9] Preclinical studies have shown Kp,uu values of 0.04 in mice, 0.17 in rats, and 0.33 in cynomolgus monkeys.[8] A Phase 0 study in humans confirmed that this compound crosses the BBB.[6][10]

  • Possible Cause 2: Differences in the Tumor Microenvironment.

    • Troubleshooting: The in vivo tumor microenvironment is significantly more complex than in vitro conditions. Factors such as hypoxia, which can affect the DNA damage response, may influence the efficacy of this compound.

  • Possible Cause 3: Development of Resistance.

    • Troubleshooting: While not extensively reported for this compound, acquired resistance to DDR inhibitors is a known phenomenon. Consider investigating potential resistance mechanisms in your long-term in vivo studies.

Problem: Unexpected Adverse Events in Clinical Trials.

  • Possible Cause 1: Species-Specific Toxicity.

    • Troubleshooting: Some toxicities observed in humans may not have been fully apparent in preclinical animal models. The clinical safety profile of this compound in combination with radiotherapy has been described as manageable, with most adverse events being low-grade and reversible.[10]

  • Possible Cause 2: Drug-Drug Interactions.

    • Troubleshooting: In a clinical setting, patients may be on concomitant medications. It is important to evaluate the potential for drug-drug interactions with this compound.

  • Possible Cause 3: Enhanced Radiation Toxicity.

    • Troubleshooting: As a radiosensitizer, this compound is designed to enhance the effects of radiation. This can also lead to an increase in radiation-related side effects. In the clinical trial, radiation-related skin injury was a dose-limiting toxicity in one arm.[6][7] Careful management and monitoring of radiation-related toxicities are crucial.

Data Presentation

Table 1: Preclinical Pharmacokinetics of this compound

SpeciesOral Bioavailability (%)Kp,uu (Brain/Plasma Unbound Ratio)
Rat66%[9]0.17[8]
Dog74%[9]-
Cynomolgus Monkey-0.33[1][2]
Mouse-0.04[8]

Table 2: this compound Potency and Selectivity

ParameterValue
Cellular IC50 for ATM0.78 nM[1][2][9][11]
Selectivity over other PIKK family kinases>10,000-fold[1][2][9][11]

Table 3: Phase I Clinical Trial (NCT03423628) Adverse Events (Grade ≥3 this compound-related)

Adverse EventPercentage of Patients
Grade ≥3 this compound-related AEs15.7% (18/115 patients)[6][10]
Discontinuation due to this compound-related AE4.3%[10]

Data as of April 2024

Experimental Protocols

Key Experiment: In Vitro Radiosensitization Assay

  • Cell Seeding: Plate glioma cells (e.g., LN18) at a density determined to yield approximately 50-100 colonies per plate after irradiation.

  • Drug Incubation: After allowing cells to attach (typically 24 hours), treat with a dose range of this compound (e.g., 0-300 nM) for a specified duration (e.g., 4 hours) prior to irradiation.[1]

  • Irradiation: Irradiate the cells with varying doses of ionizing radiation (e.g., 0-6 Gy).

  • Colony Formation: Allow cells to grow for 10-14 days until visible colonies are formed.

  • Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition and generate dose-enhancement ratios to quantify the degree of radiosensitization.

Key Experiment: In Vivo Pharmacodynamic Assessment of ATM Inhibition

  • Animal Model: Utilize an orthotopic xenograft model of glioblastoma.

  • Treatment: Administer this compound at the desired dose and schedule, followed by cranial irradiation.

  • Tissue Collection: At specified time points after treatment, harvest the brain tumors.

  • Western Blot Analysis: Prepare protein lysates from the tumor tissue and perform Western blotting to assess the levels of phosphorylated ATM (pATM) and downstream markers such as phospho-KAP1 (pKAP1) and phospho-Rad50.[1][2] A reduction in the levels of these phosphoproteins indicates target engagement by this compound.

Visualizations

AZD1390_Mechanism_of_Action cluster_0 Cell Nucleus IR Ionizing Radiation DSB DNA Double-Strand Breaks (DSBs) IR->DSB ATM ATM Kinase DSB->ATM activates Apoptosis Apoptosis DSB->Apoptosis induces DDR DNA Damage Response (DDR) (e.g., pKAP1, pRad50) ATM->DDR phosphorylates ATM->Apoptosis inhibits This compound This compound This compound->ATM inhibits Repair DNA Repair DDR->Repair Repair->Apoptosis prevents

Caption: Mechanism of action of this compound as a radiosensitizer.

Preclinical_to_Clinical_Workflow cluster_preclinical Preclinical Development cluster_translation Translational Challenges cluster_clinical Clinical Trials invitro In Vitro Studies (Potency, Selectivity) invivo In Vivo Animal Models (Efficacy, PK/PD) invitro->invivo tox Toxicology Studies invivo->tox efficacy Efficacy Prediction invivo->efficacy dose Dose Translation tox->dose safety Safety Profile tox->safety phase1 Phase I (Safety, MTD) dose->phase1 safety->phase1 phase23 Phase II/III (Efficacy) efficacy->phase23 phase0 Phase 0 (BBB Penetration) phase0->phase1

Caption: Workflow from preclinical to clinical development for this compound.

References

Validation & Comparative

A Comparative Guide to ATM Inhibitors: AZD1390 vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ataxia-telangiectasia mutated (ATM) kinase inhibitor AZD1390 with other notable ATM inhibitors, supported by preclinical experimental data. The information is intended to assist researchers and drug development professionals in evaluating these compounds for their specific research needs.

Introduction to ATM Inhibition

Ataxia-telangiectasia mutated (ATM) is a critical serine/threonine protein kinase that plays a central role in the DNA damage response (DDR).[1][2] Activated by DNA double-strand breaks (DSBs), ATM orchestrates a complex signaling network that initiates cell cycle arrest, DNA repair, or apoptosis.[1][2] Given its pivotal role in maintaining genomic integrity, the inhibition of ATM has emerged as a promising therapeutic strategy in oncology, primarily to sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[2]

This guide focuses on this compound, a potent and brain-penetrant ATM inhibitor, and compares its performance with other well-characterized ATM inhibitors, M3541 and KU-60019.

Comparative Performance of ATM Inhibitors

The following tables summarize the quantitative data on the potency and selectivity of this compound, M3541, and KU-60019 based on available preclinical data. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Potency of ATM Inhibitors

InhibitorTargetIC50 (nM)Assay Conditions
This compound ATM0.78 (cellular)Cell-based assay
M3541ATM< 1Biochemical assay
KU-60019ATM6.3Biochemical assay

Table 2: Selectivity Profile of ATM Inhibitors against Related Kinases

InhibitorKinaseIC50 (µM)Fold Selectivity vs. ATM
This compound ATR>30>38,000
DNA-PK>30>38,000
mTOR16>20,000
PI3Kα12>15,000
M3541ATR>10>10,000
DNA-PK>10>10,000
mTOR>10>10,000
KU-60019ATR>10>1,587
DNA-PK1.7~270

Preclinical Efficacy: Radiosensitization

A key application of ATM inhibitors is to enhance the efficacy of radiotherapy. Preclinical studies have demonstrated that this compound, M3541, and KU-60019 can all sensitize cancer cells to ionizing radiation.

  • This compound: Has been shown to radiosensitize glioblastoma cells both in vitro and in orthotopic xenograft models.[2][3] A significant advantage of this compound is its ability to penetrate the blood-brain barrier, making it a promising candidate for treating brain tumors.[2][3]

  • M3541: Preclinical data indicate that M3541 sensitizes various tumor cell lines to ionizing radiation and enhances the anti-tumor activity of radiotherapy in vivo.[4][5]

  • KU-60019: Has been demonstrated to be an effective radiosensitizer in glioma cell lines.[6] However, its utility for brain tumors is limited by its poor blood-brain barrier penetration.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental approaches for evaluating ATM inhibitors, the following diagrams are provided.

ATM_Signaling_Pathway cluster_nucleus Nucleus DNA_DSB DNA Double-Strand Break MRN_Complex MRN Complex (MRE11/RAD50/NBS1) DNA_DSB->MRN_Complex recruits ATM_dimer Inactive ATM Dimer MRN_Complex->ATM_dimer activates ATM_monomer Active ATM Monomer ATM_dimer->ATM_monomer p53 p53 ATM_monomer->p53 phosphorylates Chk2 Chk2 ATM_monomer->Chk2 phosphorylates H2AX H2AX ATM_monomer->H2AX phosphorylates BRCA1 BRCA1 ATM_monomer->BRCA1 phosphorylates This compound This compound This compound->ATM_monomer inhibits p_p53 p-p53 p53->p_p53 p_Chk2 p-Chk2 Chk2->p_Chk2 gamma_H2AX γH2AX H2AX->gamma_H2AX p_BRCA1 p-BRCA1 BRCA1->p_BRCA1 Cell_Cycle_Arrest Cell Cycle Arrest p_p53->Cell_Cycle_Arrest Apoptosis Apoptosis p_p53->Apoptosis p_Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair gamma_H2AX->DNA_Repair p_BRCA1->DNA_Repair

Caption: ATM Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Lines Treatment Treat with ATM Inhibitor (e.g., this compound) Cell_Culture->Treatment Irradiation Ionizing Radiation (IR) Treatment->Irradiation Western_Blot Western Blot (p-ATM, p-Chk2, γH2AX) Irradiation->Western_Blot IF_Assay Immunofluorescence (γH2AX foci) Irradiation->IF_Assay Clonogenic_Assay Clonogenic Survival Assay Irradiation->Clonogenic_Assay Xenograft Orthotopic Xenograft Model Inhibitor_Admin Administer ATM Inhibitor Xenograft->Inhibitor_Admin RT Radiotherapy Inhibitor_Admin->RT Tumor_Measurement Tumor Volume Measurement RT->Tumor_Measurement Survival_Analysis Survival Analysis Tumor_Measurement->Survival_Analysis

Caption: Experimental Workflow for ATM Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of ATM inhibitors are provided below.

In Vitro ATM Kinase Assay (ELISA-based)

This assay is used to determine the direct inhibitory effect of a compound on ATM kinase activity.

Materials:

  • Recombinant full-length ATM kinase

  • GST-p53 (1-101) substrate

  • 96-well Maxisorp plates

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 10 mM MnCl2, 2 mM DTT, 10 µM ATP)

  • Primary antibody: anti-Phospho(Ser15)-p53

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Protocol:

  • Coat 96-well plates with 2 µg of GST-p53 substrate overnight at 4°C.

  • Wash plates three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block plates with blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Prepare serial dilutions of the ATM inhibitor (e.g., this compound) in kinase assay buffer.

  • Add the diluted inhibitor and recombinant ATM kinase to the wells.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubate for 30 minutes at 30°C.

  • Wash plates three times with wash buffer.

  • Add the primary antibody against phospho-p53 (Ser15) and incubate for 1 hour at room temperature.

  • Wash plates three times with wash buffer.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash plates three times with wash buffer.

  • Add TMB substrate and incubate in the dark until color develops (15-30 minutes).

  • Stop the reaction with the stop solution.

  • Read the absorbance at 450 nm using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

γH2AX Immunofluorescence Assay

This cell-based assay is used to quantify DNA double-strand breaks.

Materials:

  • Cancer cell lines (e.g., U2OS, A549)

  • Cell culture medium and supplements

  • Coverslips in multi-well plates

  • ATM inhibitor

  • Ionizing radiation source

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γH2AX (Ser139)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips in multi-well plates and allow them to adhere overnight.

  • Pre-treat cells with the ATM inhibitor or vehicle control for 1 hour.

  • Expose cells to a defined dose of ionizing radiation (e.g., 2-5 Gy).

  • Incubate cells for a specified time (e.g., 30 minutes to 24 hours) to allow for γH2AX foci formation.

  • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash cells with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Wash cells with PBS and block with 5% BSA for 1 hour.

  • Incubate cells with the primary anti-γH2AX antibody overnight at 4°C.[7]

  • Wash cells three times with PBS.

  • Incubate cells with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Wash cells three times with PBS.

  • Mount coverslips on slides with a mounting medium containing DAPI.

  • Visualize and quantify γH2AX foci using a fluorescence microscope and image analysis software.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity and radiosensitization.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • 6-well plates

  • ATM inhibitor

  • Ionizing radiation source

  • Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Protocol:

  • Harvest and count cells to prepare a single-cell suspension.

  • Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates. The number of cells plated should be adjusted based on the expected toxicity of the treatment.

  • Allow cells to attach for at least 4 hours.

  • Treat cells with the ATM inhibitor or vehicle control for 1 hour prior to irradiation.

  • Irradiate the plates with a range of radiation doses.

  • Incubate the plates for 10-14 days to allow for colony formation.

  • Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution for 30 minutes.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (defined as >50 cells).

  • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition. The sensitization enhancement ratio (SER) can be calculated to quantify the radiosensitizing effect of the inhibitor.

Conclusion

This compound is a highly potent and selective ATM inhibitor with the significant advantage of being brain-penetrant. This characteristic makes it a particularly promising candidate for the treatment of brain malignancies in combination with radiotherapy. While M3541 and KU-60019 also demonstrate potent ATM inhibition and radiosensitizing effects, their clinical development and application, especially for central nervous system tumors, may be limited by factors such as pharmacokinetic properties and blood-brain barrier permeability. The experimental protocols provided in this guide offer a foundation for the preclinical evaluation and comparison of these and other ATM inhibitors.

References

AZD1390 in Glioblastoma: A Comparative Analysis of Clinical Trial Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results of AZD1390, a novel brain-penetrant Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, with the standard of care for glioblastoma (GBM). This compound is being investigated as a radiosensitizer, aiming to enhance the efficacy of radiation therapy in this aggressive brain tumor.

Executive Summary

Preliminary data from early-phase clinical trials suggest that this compound, when combined with radiation therapy, has a manageable safety profile and shows encouraging preliminary efficacy in patients with both newly diagnosed and recurrent glioblastoma. In a Phase I study, patients with recurrent GBM treated with this compound and radiation demonstrated a median overall survival that appears favorable when compared to historical outcomes for this patient population. For newly diagnosed GBM, data is still maturing, but the drug has been shown to be well-tolerated and achieves pharmacologically relevant concentrations in tumor tissue. This guide will delve into the available quantitative data, experimental protocols, and the underlying mechanism of action to provide a clear comparison with the established standard of care.

Data Presentation

Table 1: Comparison of this compound Clinical Trial Results with Standard of Care in Newly Diagnosed Glioblastoma (MGMT unmethylated)
ParameterThis compound + Radiotherapy (Phase I, Arm C)Standard of Care (Stupp Protocol: Temozolomide + Radiotherapy)
Patient Population Newly diagnosed, MGMT unmethylated GlioblastomaNewly diagnosed Glioblastoma
Treatment Regimen This compound (escalating doses, MTD determined as 300 mg once daily) + 60 Gy IMRT in 30 fractions over 6 weeks, followed by 2 weeks of adjuvant this compound.Temozolomide (75 mg/m²/day) + 60 Gy radiotherapy over 6 weeks, followed by six cycles of adjuvant Temozolomide (150-200 mg/m²/day for 5 days every 28 days).[1]
Median Overall Survival (mOS) Data still maturing.[2]Approximately 15-16 months.[3][4]
Progression-Free Survival (PFS) Data still maturing.Approximately 6.7 months.[3]
Key Safety Findings Manageable safety profile. Common treatment-emergent adverse events (TEAEs) included fatigue, radiation skin injury, headache, and nausea. Dose-limiting toxicity was radiation skin injury.[2]Increased toxicity compared to radiotherapy alone, with notable hematologic toxicities.

MTD: Maximum Tolerated Dose; IMRT: Intensity-Modulated Radiation Therapy.

Table 2: Comparison of this compound Clinical Trial Results with Treatment Options in Recurrent Glioblastoma
ParameterThis compound + Radiotherapy (Phase I, Arm A)Standard of Care / Treatment Options
Patient Population Recurrent GlioblastomaRecurrent Glioblastoma
Treatment Regimen This compound (escalating doses, MTD determined as 400 mg once daily) + 35 Gy IMRT in 10 fractions over 2 weeks, followed by 2 weeks of adjuvant this compound.[2][5]No single standard of care. Options include re-operation, re-irradiation (typically 30-36 Gy), and systemic therapies (e.g., nitrosoureas, temozolomide, bevacizumab).[6][7][8]
Median Overall Survival (mOS) 12.7 months (95% CI, 10.7-18.9) at target-engaging doses.[2]Varies depending on treatment, generally in the range of 6-10 months.[5]
6-month Progression-Free Survival (PFS6) Not yet reported.20-30% with agents like nitrosoureas, temozolomide, or bevacizumab.[6][9]
Key Safety Findings Manageable safety profile. Common TEAEs included fatigue, nausea, and headache. Dose-limiting toxicity was skeletal muscle toxicity.[2]Toxicity varies with the chosen treatment modality.

Experimental Protocols

This compound Phase I Clinical Trial (NCT03423628)

This is a first-in-human, open-label, multicenter Phase I study designed to assess the safety, tolerability, and pharmacokinetics of escalating doses of this compound in combination with radiation therapy in patients with glioblastoma and brain metastases.[5]

  • Arm A (Recurrent GBM): Patients received escalating once-daily doses of this compound in combination with intensity-modulated radiation therapy (IMRT) at a dose of 35 Gy delivered in 10 fractions over two weeks. This was followed by two weeks of adjuvant this compound.[2][5]

  • Arm C (Newly Diagnosed, MGMT unmethylated GBM): Patients received escalating once-daily doses of this compound with IMRT at a dose of 60 Gy in 30 fractions over six weeks, followed by two weeks of adjuvant this compound.[2][5]

The primary objectives were to determine the maximum tolerated dose (MTD) and to assess the safety and tolerability of the combination therapy. Secondary objectives included evaluating preliminary efficacy.[2]

Standard of Care: The Stupp Protocol

The Stupp protocol is the established standard of care for newly diagnosed glioblastoma, based on a landmark Phase III clinical trial.[10]

  • Concurrent Phase: Patients undergo fractionated focal radiotherapy at a total dose of 60 Gy, administered in 2 Gy daily fractions over six weeks. Concurrently, patients receive oral temozolomide at a dose of 75 mg/m² of body-surface area per day.[1][10]

  • Adjuvant Phase: Following a four-week break, patients receive six cycles of adjuvant oral temozolomide. Each cycle consists of temozolomide at a dose of 150-200 mg/m² for five days, repeated every 28 days.[1][10]

Mandatory Visualization

Signaling Pathway of this compound Action

AZD1390_Mechanism cluster_0 Radiation Therapy cluster_1 DNA Damage and Repair cluster_2 Cellular Outcome RT Radiation Therapy DSB DNA Double-Strand Breaks (DSBs) RT->DSB ATM ATM Kinase DSB->ATM activates CellDeath Tumor Cell Death DSB->CellDeath leads to Repair DNA Repair ATM->Repair promotes CellSurvival Tumor Cell Survival Repair->CellSurvival This compound This compound This compound->ATM inhibits

Caption: Mechanism of action of this compound as a radiosensitizer in glioblastoma.

Experimental Workflow for this compound Phase I Trial (Arm C)

AZD1390_Trial_Workflow cluster_treatment Treatment Phase Patient Newly Diagnosed MGMT unmethylated GBM Patient Screening Screening & Eligibility Assessment Patient->Screening Enrollment Enrollment Screening->Enrollment Concurrent Concurrent Treatment (6 weeks) - this compound (daily) - IMRT (60 Gy in 30 fractions) Enrollment->Concurrent Adjuvant Adjuvant Treatment (2 weeks) - this compound (daily) Concurrent->Adjuvant FollowUp Follow-up (Safety & Efficacy Assessment) Adjuvant->FollowUp Outcome Primary & Secondary Outcome Analysis FollowUp->Outcome

Caption: Simplified experimental workflow for Arm C of the this compound Phase I trial.

Logical Relationship of Treatment Comparison

Treatment_Comparison ndGBM_SoC Standard of Care (Stupp Protocol) Comparison VS ndGBM_AZD This compound + RT rGBM_Options Treatment Options (Re-operation, Re-irradiation, etc.) rGBM_AZD This compound + RT

Caption: Logical comparison of this compound treatment arms against current standards.

References

Benchmarking AZD1390's Brain Penetrance: A Comparative Guide for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of a drug to penetrate the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating central nervous system (CNS) malignancies. AZD1390, a potent and selective Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor, has been specifically designed for enhanced brain penetrance. This guide provides an objective comparison of this compound's brain penetrance against other notable kinase inhibitors, supported by preclinical and clinical data.

Quantitative Comparison of Brain Penetrance

The unbound brain-to-plasma partition coefficient (Kp,uu) is a key metric for quantifying brain penetrance, representing the ratio of the unbound drug concentration in the brain to that in the plasma at steady state. A higher Kp,uu value indicates greater brain penetration.

Kinase InhibitorPrimary Target(s)SpeciesKp,uuBrain-to-Plasma Ratio (Total)Citation(s)
This compound ATMMouse0.04-[1]
Rat0.17-[1]
Cynomolgus Monkey0.33-[1]
Human0.24-[2][3]
Osimertinib EGFRRat0.212.6 (Cynomolgus Monkey, PET)[1][4][5][6]
Gefitinib EGFRMouse-~0.1 (Wild-type)[7][8]
Mouse-~7.0 (P-gp/BCRP knockout)[7][8]
Human-CSF-to-plasma ratio: 1.34% - 1.87%[9]
Erlotinib EGFRRat0.084-[10]
Mouse-AUCbrain decreased 4.5-fold in WT vs P-gp/Bcrp1 knockout[11]
Human-CSF-to-plasma ratio: 4.4%[12]
Lapatinib EGFR, HER2--Median BCBM-to-serum ratio: 0.19-9.8[2]
Human-No significant uptake in normal brain (PET)[13]
Tucatinib HER2Human-Css,ave,br: 14.5 nmol/L (PBPK modeling)[14][15]

Experimental Methodologies

The data presented in this guide are derived from a variety of established experimental protocols designed to assess the brain penetrance of therapeutic compounds.

In Vivo Brain Penetrance Studies in Rodents

This method is a cornerstone of preclinical drug development for CNS-targeting agents.

Protocol Outline:

  • Animal Models: Studies are typically conducted in mice or rats.[16]

  • Drug Administration: The kinase inhibitor is administered, often orally or intravenously, at a predetermined dose.

  • Sample Collection: At various time points after administration, blood and brain tissue samples are collected.[16] For brain tissue, animals are typically perfused to remove residual blood.[16]

  • Drug Concentration Analysis: The concentration of the drug in plasma and brain homogenate is quantified using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Determination of Unbound Fraction: The unbound fraction of the drug in both plasma (fu,p) and brain tissue (fu,brain) is determined, often through equilibrium dialysis.

  • Calculation of Kp,uu: The unbound brain-to-plasma partition coefficient is calculated using the following formula: Kp,uu = (Cbrain,unbound) / (Cplasma,unbound), where Cbrain,unbound = (Total brain concentration / fu,brain) and Cplasma,unbound = (Total plasma concentration / fu,p).

Positron Emission Tomography (PET) Imaging

PET imaging allows for the non-invasive, real-time visualization and quantification of drug distribution in the brains of living subjects, including humans.[17][18][19]

Protocol Outline:

  • Radiolabeling: The kinase inhibitor of interest is labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).[18]

  • Subject Preparation and Administration: The radiolabeled drug is administered intravenously to the subject (animal or human).[20]

  • PET Scanning: The subject is placed in a PET scanner, which detects the gamma rays produced by the annihilation of positrons emitted from the radiolabeled drug.[19][20] This allows for the dynamic measurement of radioactivity concentration in the brain over time.

  • Arterial Blood Sampling: To determine the amount of unchanged radiolabeled drug in the plasma (the arterial input function), arterial blood samples are collected throughout the scan.

  • Data Analysis and Modeling: The PET data, in conjunction with the arterial input function, are used to calculate key pharmacokinetic parameters, such as the volume of distribution (VT) in the brain, which is related to the Kp value.[18]

Signaling Pathway and Experimental Workflow Diagrams

signaling_pathway

Caption: ATM Signaling Pathway Inhibition by this compound.

experimental_workflow

Caption: Workflow for Brain Penetrance Assessment.

logical_comparison

Caption: Comparative Brain Penetrance of Kinase Inhibitors.

Conclusion

The available data robustly demonstrate that this compound possesses a favorable brain penetration profile, particularly when compared to several other kinase inhibitors used in oncology. Its high Kp,uu values across multiple species, including non-human primates and humans, underscore its potential for achieving therapeutic concentrations in the CNS. This characteristic is a significant advantage for a drug targeting brain malignancies. While some newer EGFR and HER2 inhibitors like osimertinib and tucatinib show improved CNS activity over their predecessors, this compound's design for brain penetrance positions it as a promising agent for the treatment of primary and metastatic brain tumors. Further clinical investigation is warranted to fully elucidate its efficacy in this challenging therapeutic area.

References

Reproducibility of AZD1390 Radiosensitization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the experimental evidence supporting AZD1390 as a potent radiosensitizer across multiple preclinical studies.

The brain-penetrant Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor, this compound, has emerged as a promising agent to enhance the efficacy of radiation therapy, particularly for aggressive brain tumors like glioblastoma.[1][2][3] Its primary mechanism involves blocking the ATM-dependent DNA damage response (DDR) pathway, which is crucial for repairing DNA double-strand breaks (DSBs) induced by ionizing radiation.[1][4] This guide provides a comparative analysis of preclinical data from various research laboratories to assess the reproducibility of this compound's radiosensitizing effects.

In Vitro Radiosensitization: Consistent Efficacy Across Glioblastoma Cell Lines

Multiple independent studies have consistently demonstrated the ability of this compound to sensitize cancer cells to radiation in vitro. The primary endpoints for these assessments are typically clonogenic survival assays and the measurement of residual DNA damage through markers like γH2AX.

A key study demonstrated that this compound radiosensitizes glioma and lung cancer cell lines, with a notable trend of p53 mutant glioma cells being more susceptible to radiosensitization than their wild-type counterparts.[1] Work from another lab confirmed that this compound suppresses radiation-induced phosphorylation of ATM and its downstream targets, leading to enhanced G2/M cell cycle arrest and increased cell killing in glioblastoma (GBM) cells and patient-derived xenografts (PDXs).[5][6]

Table 1: Comparison of In Vitro Radiosensitization of Glioblastoma Cell Lines with this compound

Cell Linep53 StatusThis compound ConcentrationRadiation Dose (Gy)Key FindingsReference Lab/Study
U251Mutant30 nM5Enhanced IR-induced G2/M arrest (80.6% with this compound/IR vs. 64.6% with IR alone).[6]Mayo Clinic[5]
U251MutantNot Specified50.24% survival with this compound/RT vs. 2.3% with IR alone in clonogenic assay.[6]Mayo Clinic[5]
LN18Wild-type3 nMNot SpecifiedStrong inhibition of ATM autophosphorylation.[1]AstraZeneca[1]
Multiple GBM PDXsVarious30 nM5Suppressed IR-induced phosphorylation of ATM and downstream targets.[5]Mayo Clinic[5]
4T1Not SpecifiedNot SpecifiedNot SpecifiedDelays DSB repair initiation.[7]bioRxiv preprint[7]

In Vivo Efficacy: Tumor Regression and Improved Survival in Preclinical Models

The radiosensitizing effects of this compound observed in vitro have been consistently reproduced in various in vivo preclinical models of brain cancer. These studies have shown that the combination of this compound and radiation leads to significant tumor growth delay and increased survival compared to radiation alone.

One major study reported that this compound, in combination with daily fractions of radiation, induced tumor regressions and significantly increased animal survival in syngeneic, patient-derived glioma, and orthotopic lung-brain metastatic models.[1] Another research group independently showed that the combination of this compound and radiation was remarkably effective in a subset of orthotopic GBM models, with a statistically significant response particularly in TP53-mutant tumors.[5] The potentiation of radiation efficacy by this compound has also been demonstrated in preclinical models of breast cancer brain metastases.[8][9]

Table 2: Comparison of In Vivo Radiosensitization with this compound in Orthotopic Brain Tumor Models

Tumor ModelThis compound DoseRadiation RegimenKey FindingsReference Lab/Study
U251 orthotopic tumors20 mg/kg PO2 Gy x 5 fractionsSignificant extension in symptom-free survival beyond 65 days.[6]Mayo Clinic[6]
GBM12 orthotopic xenografts (TP53-mutant)20 mg/kgNot SpecifiedSuppressed RT-induced γH2AX.[5]Mayo Clinic[5]
Multiple GBM PDX modelsNot SpecifiedNot SpecifiedSignificant survival extension in 6 of 10 models compared to IR alone.[5]Mayo Clinic[5]
Breast Cancer Brain Metastasis PDX (CM07)20 mg/kg/day for 4 days2.5 Gy x 4 days85% tumor growth inhibition with combination vs. 39% with radiation alone.[8]Unspecified[8]
Breast Cancer Brain Metastasis PDX (CM14)20 mg/kg/day for 4 days2.5 Gy x 4 days80% tumor growth inhibition with combination vs. 22% with radiation alone.[8]Unspecified[8]
Breast Cancer Brain Metastasis PDX (CM16)20 mg/kg/day for 4 days2.5 Gy x 4 days77% tumor growth inhibition with combination vs. 58% with radiation alone.[8]Unspecified[8]

Signaling Pathway and Experimental Workflow

The consistent findings across different laboratories are grounded in the well-defined mechanism of action of this compound. The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing its radiosensitizing properties.

AZD1390_Signaling_Pathway cluster_DDR Cellular Response to Radiation IR Ionizing Radiation DSB DNA Double-Strand Breaks (DSBs) IR->DSB ATM_inactive ATM (inactive) DSB->ATM_inactive activates ATM_active ATM-P (active) ATM_inactive->ATM_active Downstream Downstream Effectors (e.g., CHK2, p53, KAP1, H2AX) ATM_active->Downstream phosphorylates Apoptosis_induction Apoptosis This compound This compound This compound->ATM_active inhibits DDR DNA Damage Response (DDR) Downstream->DDR Downstream->Apoptosis_induction promotes Repair DNA Repair DDR->Repair CellCycle Cell Cycle Arrest DDR->CellCycle Apoptosis_inhibition Inhibition of Apoptosis DDR->Apoptosis_inhibition CellSurvival Cell Survival Repair->CellSurvival CellCycle->CellSurvival Apoptosis_inhibition->CellSurvival CellDeath Cell Death (Radiosensitization) Apoptosis_induction->CellDeath

Caption: this compound inhibits ATM, preventing DNA repair and promoting cell death.

Experimental_Workflow start Start invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo cell_lines Select Cancer Cell Lines invitro->cell_lines tumor_models Establish Orthotopic Tumor Models invivo->tumor_models treatment_vitro Treat with this compound +/- Radiation cell_lines->treatment_vitro assays Perform Assays: - Clonogenic Survival - γH2AX Foci Staining - Cell Cycle Analysis treatment_vitro->assays analysis Data Analysis and Comparison assays->analysis treatment_vivo Treat with this compound +/- Radiation tumor_models->treatment_vivo monitoring Monitor Tumor Growth and Survival treatment_vivo->monitoring monitoring->analysis end Conclusion on Radiosensitization analysis->end

Caption: General workflow for assessing this compound radiosensitization.

Experimental Protocols

The reproducibility of the findings is further supported by the detailed methodologies provided in the publications. Below are summarized protocols for key experiments.

Clonogenic Survival Assay

  • Cell Plating: Cancer cells are seeded at low density in 6-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 10 nM) for a specified duration (e.g., 1-2 hours) prior to irradiation.[1]

  • Irradiation: Plates are irradiated with a single dose of ionizing radiation (e.g., 2, 4, 6 Gy).

  • Incubation: Cells are incubated for 10-14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed, stained with crystal violet, and colonies containing ≥50 cells are counted.

  • Data Analysis: The surviving fraction is calculated as the plating efficiency of the treated cells divided by the plating efficiency of the control cells.

In Vivo Tumor Growth Delay Studies

  • Tumor Implantation: Human glioblastoma cells or patient-derived xenografts are stereotactically implanted into the brains of immunocompromised mice.

  • Tumor Establishment: Tumors are allowed to grow to a palpable or measurable size.

  • Treatment Groups: Animals are randomized into control (vehicle), this compound alone, radiation alone, and combination treatment groups.

  • Dosing: this compound is typically administered orally (e.g., 20 mg/kg) daily for a specified period.[9]

  • Irradiation: Whole-brain or stereotactic radiotherapy is delivered in single or fractionated doses (e.g., 2 Gy x 5 days).[6]

  • Monitoring: Tumor volume is measured regularly, and animal survival is monitored.

  • Data Analysis: Tumor growth curves and Kaplan-Meier survival plots are generated to compare the efficacy of the different treatment regimens.

Conclusion

The preclinical data from multiple independent laboratories consistently demonstrate that this compound is a potent radiosensitizer for various cancer types, most notably glioblastoma. The reproducibility of its effects on inhibiting the DNA damage response, enhancing radiation-induced cell death in vitro, and causing tumor regression and improved survival in vivo provides a strong rationale for its continued clinical development. The ongoing Phase I clinical trials will be crucial in translating these promising and reproducible preclinical findings to patient care.[10][11][12][13] The manageable safety profile observed in early clinical findings is also encouraging.[2][12]

References

AZD1390 vs. Standard of Care in Glioblastoma: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational ATM kinase inhibitor, AZD1390, with the current standard-of-care treatments for glioblastoma (GBM). The information is supported by available preclinical and clinical data to offer a comprehensive overview for research and development professionals.

Executive Summary

Glioblastoma remains one of the most challenging cancers to treat, with a median overall survival of approximately 15 months despite a multimodal standard of care that has remained largely unchanged for nearly two decades.[1][2][3] This standard, known as the Stupp protocol, consists of maximal surgical resection followed by concurrent radiation therapy and the alkylating agent temozolomide (TMZ), and then adjuvant TMZ.[4][5] this compound is a novel, potent, and brain-penetrant inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a key enzyme in the DNA damage response pathway.[1][6] By inhibiting ATM, this compound is designed to sensitize GBM cells to the DNA-damaging effects of radiation therapy.[7][8] Currently, in Phase I clinical trials, this compound in combination with radiation has shown a manageable safety profile and encouraging preliminary efficacy in patients with both newly diagnosed and recurrent GBM.[7][9][10] This guide will delve into the mechanisms of action, available efficacy and safety data, and the experimental protocols behind these treatments.

Mechanisms of Action

The therapeutic strategies for GBM target the tumor's ability to repair DNA damage.

This compound: As an ATM kinase inhibitor, this compound blocks the signaling cascade that repairs DNA double-strand breaks induced by ionizing radiation.[7][8] This leads to an accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. A key feature of this compound is its ability to cross the blood-brain barrier, allowing it to reach the tumor in effective concentrations.[1][6]

Standard of Care:

  • Radiation Therapy: This is a cornerstone of GBM treatment and works by inducing DNA double-strand breaks in cancer cells.[7]

  • Temozolomide (TMZ): An oral alkylating agent that adds a methyl group to DNA, primarily at the O6 position of guanine. This methylation leads to DNA damage and triggers cell death.[11] The efficacy of TMZ is significantly influenced by the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter. A methylated MGMT promoter leads to reduced expression of the MGMT DNA repair enzyme, rendering the tumor more sensitive to TMZ.

Signaling Pathway of this compound in Combination with Radiation Therapy

cluster_0 Radiation Therapy cluster_1 Cellular Response cluster_2 This compound Intervention RT Radiation DSB DNA Double-Strand Breaks RT->DSB induces ATM ATM Kinase DSB->ATM activates Apoptosis Apoptosis DSB->Apoptosis can directly lead to DDR DNA Damage Repair ATM->DDR promotes ATM->Apoptosis can trigger (if damage is severe) CellSurvival Cell Survival DDR->CellSurvival leads to This compound This compound This compound->ATM inhibits

Caption: this compound inhibits ATM kinase, preventing the repair of radiation-induced DNA double-strand breaks and promoting apoptosis.

Comparative Efficacy Data

Direct comparative efficacy data from a randomized, controlled trial of this compound versus the Stupp protocol is not yet available. The following tables present a summary of the available data from separate clinical trials.

Table 1: Efficacy in Newly Diagnosed GBM

Treatment RegimenTrial/StudyMedian Overall Survival (OS)Median Progression-Free Survival (PFS)2-Year Survival Rate
This compound + Radiation Phase I (NCT03423628) - Arm C (MGMT-unmethylated)Data still maturingData still maturingData still maturing
Stupp Protocol (Radiation + TMZ) EORTC-NCIC (Stupp et al.)14.6 months6.9 months26.5%[12]
Stupp Protocol (Real-World) Retrospective Study (2014-2017)16.0 months6.7 months30.7%[13]
Stupp Protocol (Real-World) Retrospective Analysis (2020-2022)21.91 months9.39 months44.6%[14]

Table 2: Efficacy in Recurrent GBM

Treatment RegimenTrial/StudyMedian Overall Survival (OS) from start of treatment
This compound + Radiation Phase I (NCT03423628) - Arm A12.7 months (95% CI, 10.7-18.9)[5][9]
Standard of Care (Various) -3 to 9 months[15]

Comparative Safety and Tolerability

Table 3: Common Treatment-Emergent Adverse Events (TEAEs)

Adverse EventThis compound + Radiation (Phase I, Arms A & C)[5][9]Standard of Care (Radiation + TMZ)
Fatigue 51.3%Common
Nausea 39.1%Common
Headache 38.3%Common
Radiation Skin Injury More frequent in Arm C (longer radiation)Common
Myelosuppression -Common (especially with TMZ)
Creatinine Kinase Elevation Dose-limiting toxicity in Arm ALess common

In the Phase I trial of this compound, most adverse events were low-grade, manageable, and reversible.[9] For patients receiving this compound with radiation, dose-limiting toxicities included skeletal muscle toxicity and radiation skin injury.[9]

Experimental Protocols

This compound Preclinical Studies (Orthotopic Xenograft Models)

Objective: To evaluate the efficacy of this compound in combination with radiation in animal models of GBM.

Methodology:

  • Human GBM cell lines (e.g., U251, GL261) are cultured and stereotactically implanted into the brains of immunodeficient mice.[6]

  • Tumor growth is monitored using bioluminescence imaging or magnetic resonance imaging (MRI).

  • Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and this compound in combination with radiation.

  • This compound is administered orally at specified doses (e.g., 20 mg/kg).[6]

  • Radiation is delivered to the tumor-bearing region of the brain in fractionated doses (e.g., 2 Gy per day for 5 days).

  • Endpoints include tumor growth inhibition and overall survival.

Preclinical Experimental Workflow

cluster_0 Model Development cluster_1 Treatment Phase cluster_2 Data Analysis Implantation Orthotopic Implantation of GBM Cells in Mice Randomization Randomization into Treatment Groups Implantation->Randomization Treatment Administration of This compound and/or Radiation Randomization->Treatment Monitoring Tumor Growth Monitoring (Imaging) Treatment->Monitoring Endpoints Assessment of Tumor Growth Inhibition and Overall Survival Monitoring->Endpoints

Caption: Workflow for preclinical evaluation of this compound in orthotopic GBM mouse models.

This compound Phase I Clinical Trial (NCT03423628)

Objective: To assess the safety, tolerability, and maximum tolerated dose of this compound in combination with radiation therapy in patients with GBM.[9][16]

Methodology:

  • Study Design: Open-label, multicenter, dose-escalation study with different arms for recurrent and newly diagnosed GBM.[5][16]

  • Arm A (Recurrent GBM): Patients received escalating once-daily doses of this compound with intensity-modulated radiation therapy (IMRT) at a total dose of 35 Gy in 10 fractions over 2 weeks.[5][8]

  • Arm C (Newly Diagnosed, MGMT-unmethylated GBM): Patients received escalating once-daily doses of this compound with IMRT at a total dose of 60 Gy in 30 fractions over 6 weeks.[5][8]

  • Primary Endpoints: Safety, tolerability, and determination of the maximum tolerated dose.[9]

  • Secondary Endpoints: Event-free survival, objective response rate, and overall survival.[9]

Standard of Care: The Stupp Protocol

Objective: To evaluate the efficacy and safety of adding concurrent and adjuvant temozolomide to radiation therapy in patients with newly diagnosed GBM.

Methodology (based on the pivotal EORTC-NCIC trial):

  • Patient Population: Adults with newly diagnosed, histologically confirmed GBM.

  • Randomization: Patients were randomized to receive either radiation therapy alone or radiation therapy with concurrent and adjuvant temozolomide.

  • Radiation Therapy: A total dose of 60 Gy was delivered in 30 fractions over 6 weeks.

  • Concurrent Temozolomide: 75 mg/m² of body-surface area per day, 7 days a week from the first to the last day of radiotherapy.

  • Adjuvant Temozolomide: Four weeks after the completion of radiotherapy, patients received up to six cycles of temozolomide at a dose of 150 to 200 mg/m² for 5 days during each 28-day cycle.

  • Primary Endpoint: Overall survival.

Conclusion

This compound, as a brain-penetrant ATM kinase inhibitor, represents a promising strategy to enhance the efficacy of radiation therapy in GBM. Early clinical data suggest a manageable safety profile and encouraging preliminary efficacy, particularly in the challenging setting of recurrent disease. However, it is crucial to note that a direct comparison with the established Stupp protocol is not yet available. The ongoing and future clinical trials will be essential to determine the precise role of AZD1D1390 in the treatment landscape of glioblastoma. For now, the Stupp protocol remains the cornerstone of first-line therapy for most patients with newly diagnosed GBM. Researchers and clinicians will be keenly watching the maturation of data from the this compound clinical development program.

References

Validating the Downstream Targets of AZD1390 in the ATM Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of AZD1390, a potent and selective ATM kinase inhibitor, in modulating its downstream targets within the Ataxia-Telangiectasia Mutated (ATM) signaling pathway. The information presented is supported by experimental data from preclinical and clinical studies, offering valuable insights for researchers in oncology and drug development.

Introduction to this compound and the ATM Pathway

This compound is an orally bioavailable, brain-penetrant small molecule inhibitor of ATM kinase.[1][2] The ATM protein is a master regulator of the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs) induced by agents like ionizing radiation (IR) and certain chemotherapies.[3][4] By inhibiting ATM, this compound prevents the activation of downstream DNA repair pathways, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells.[1] This mechanism of action makes this compound a promising agent for sensitizing tumors to radiotherapy and chemotherapy.[2][3]

ATM Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the central role of ATM in the DNA damage response and the inhibitory action of this compound.

ATM_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Targets cluster_outcomes Cellular Outcomes DNA_DSB DNA Double-Strand Break (DSB) (e.g., from Ionizing Radiation) MRN MRN Complex DNA_DSB->MRN recruits ATM_inactive ATM (inactive dimer) MRN->ATM_inactive activates ATM_active ATM (active monomer) pATM (Ser1981) ATM_inactive->ATM_active autophosphorylation CHK2 CHK2 ATM_active->CHK2 phosphorylates KAP1 KAP1 ATM_active->KAP1 phosphorylates P53 p53 ATM_active->P53 phosphorylates H2AX H2AX ATM_active->H2AX phosphorylates RAD50 RAD50 ATM_active->RAD50 phosphorylates This compound This compound This compound->ATM_active inhibits pCHK2 pCHK2 CHK2->pCHK2 CellCycleArrest Cell Cycle Arrest (G2/M) pCHK2->CellCycleArrest pKAP1 pKAP1 KAP1->pKAP1 DNARepair DNA Repair pKAP1->DNARepair pP53 p53 P53->pP53 pP53->CellCycleArrest Apoptosis Apoptosis pP53->Apoptosis gH2AX γH2AX H2AX->gH2AX gH2AX->DNARepair pRAD50 pRAD50 RAD50->pRAD50 pRAD50->DNARepair

Caption: ATM signaling pathway and this compound inhibition.

Comparative Performance of this compound on Downstream Targets

This compound has been shown to be a highly potent inhibitor of ATM kinase with a cellular IC50 of 0.78 nM.[2] Its high selectivity against other PI3K-like kinases (PIKKs) such as ATR, DNA-PK, and mTOR has also been established.[2] The following tables summarize the quantitative data on the inhibition of key downstream targets of ATM by this compound from various preclinical studies.

Table 1: In Vitro Inhibition of ATM Downstream Targets by this compound
TargetCell LineAssayThis compound ConcentrationResultReference
pATM (Ser1981)LN18 GBMWestern Blot3 nMStrong inhibition[3]
pKAP1NCI-H2228 LungWestern BlotDose-dependent (0-300 nM)Inhibition[3]
pChk2U251 & U87 GBMWestern Blot≥ 30 nMSuppression after IR[5]
γH2AXU251 & U87 GBMWestern Blot≥ 30 nMSuppression after IR[5]
pRAD50 (Ser635)NCI-H2228 Orthotopic Lung-Brain TumorIHC20 mg/kgModulation after IR[3]
p53 phosphorylationNSCsWestern Blot1 nMAbrogation[6]
Table 2: Comparison of this compound with Other DDR Inhibitors
InhibitorTargetCell LineAssayEffect on pATMReference
This compound ATM LN18 GBM Western Blot Strong Inhibition [3]
AZD6738ATRLN18 GBMWestern BlotNo effect[3]
AZD1775Wee1LN18 GBMWestern BlotNo effect[3]
Olaparib (AZD2281)PARPLN18 GBMWestern BlotNo effect[3]

These data clearly demonstrate that this compound is a potent and selective inhibitor of the ATM signaling pathway, effectively blocking the phosphorylation of its key downstream effectors involved in DNA repair and cell cycle control.

Experimental Protocols for Target Validation

The validation of this compound's effect on its downstream targets typically involves standard molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blotting for Phosphorylated Proteins

Objective: To quantify the levels of phosphorylated ATM downstream targets (pATM, pKAP1, pChk2, γH2AX) in response to this compound treatment and/or ionizing radiation.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., U251, LN18) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-300 nM) for a specified duration (e.g., 1-6 hours) prior to irradiation.

  • Irradiation: Expose cells to a defined dose of ionizing radiation (e.g., 5 Gy).

  • Cell Lysis: At desired time points post-irradiation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies specific for pATM (Ser1981), pKAP1, pChk2, γH2AX, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Immunofluorescence for DNA Damage Foci

Objective: To visualize and quantify the formation of DNA damage foci (e.g., γH2AX and pATM) in response to this compound and radiation.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or radiation as described for Western blotting.

  • Fixation and Permeabilization: At the desired time points, fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

  • Immunostaining: Block the cells with a suitable blocking buffer and incubate with primary antibodies against γH2AX and/or pATM.

  • Secondary Antibody and Counterstaining: Wash the cells and incubate with fluorescently labeled secondary antibodies. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on slides and visualize the cells using a fluorescence microscope.

  • Analysis: Quantify the number and intensity of foci per nucleus using image analysis software.

Experimental Workflow for Target Validation

The following diagram outlines the typical workflow for validating the downstream targets of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation CellCulture Cancer Cell Lines (e.g., GBM, Lung) Treatment Treatment: - this compound (dose-response) - Ionizing Radiation (IR) CellCulture->Treatment Assays Downstream Target Analysis: - Western Blot (pATM, pKAP1, etc.) - Immunofluorescence (γH2AX foci) Treatment->Assays Phenotypic Phenotypic Assays: - Cell Viability (MTT, CTG) - Apoptosis (Caspase-3) - Cell Cycle (FACS) Treatment->Phenotypic Xenograft Orthotopic Xenograft Models (e.g., NCI-H2228 in brain) InVivoTreatment Treatment: - this compound (oral gavage) - Radiotherapy Xenograft->InVivoTreatment TumorAnalysis Tumor Analysis: - Immunohistochemistry (pRAD50) - Tumor Growth Inhibition InVivoTreatment->TumorAnalysis Survival Survival Analysis InVivoTreatment->Survival

Caption: Experimental workflow for this compound target validation.

Conclusion

The available preclinical and emerging clinical data strongly support the mechanism of action of this compound as a potent and selective inhibitor of the ATM kinase. Through robust inhibition of downstream targets such as pATM, pKAP1, pChk2, and pRAD50, this compound effectively disrupts the DNA damage response, leading to increased tumor cell sensitivity to radiation. The provided experimental frameworks offer a solid foundation for further investigation and validation of this compound's therapeutic potential in various cancer types, particularly in combination with DNA-damaging agents.

References

Assessing the Synergistic Effects of AZD1390 with DNA-Damaging Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the synergistic effects of AZD1390, a potent and brain-penetrant Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor, when used in combination with other DNA-damaging agents. This compound is currently under clinical investigation as a radiosensitizer for the treatment of central nervous system malignancies, including glioblastoma.[1] This document summarizes key preclinical and clinical findings, presents quantitative data in structured tables, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Mechanism of Action: Inhibition of the ATM-Mediated DNA Damage Response

This compound is an ATP-competitive kinase inhibitor with high potency and selectivity for ATM, a critical regulator of the DNA damage response (DDR).[2][3] Upon induction of DNA double-strand breaks (DSBs) by agents like ionizing radiation (IR) or certain chemotherapeutics, ATM is activated and phosphorylates a cascade of downstream proteins. This signaling cascade orchestrates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[2] By inhibiting ATM, this compound prevents the repair of DSBs, thereby enhancing the cytotoxic effects of DNA-damaging agents in cancer cells.[2][3]

AZD1390_Mechanism_of_Action cluster_0 DNA Damage Induction cluster_1 ATM Signaling Pathway cluster_2 This compound Inhibition cluster_3 Cellular Outcomes DNA_Damaging_Agent DNA-Damaging Agent (e.g., Radiation, Chemotherapy) DSB DNA Double-Strand Breaks (DSBs) DNA_Damaging_Agent->DSB ATM_inactive Inactive ATM DSB->ATM_inactive ATM_active Active ATM (pATM) ATM_inactive->ATM_active Activation Downstream_Targets Downstream Targets (e.g., CHK2, p53, KAP1) ATM_active->Downstream_Targets Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Targets->Cell_Cycle_Arrest DNA_Repair DNA Repair Downstream_Targets->DNA_Repair Apoptosis Apoptosis Downstream_Targets->Apoptosis Enhanced_Cytotoxicity Enhanced Cytotoxicity & Radiosensitization This compound This compound This compound->ATM_active Inhibition

Caption: this compound inhibits ATM, blocking the DNA damage response and enhancing cancer cell death.

Synergistic Effects of this compound with Radiotherapy

The combination of this compound with ionizing radiation has been extensively studied in preclinical models, demonstrating significant synergistic cytotoxicity. This is particularly evident in glioma and lung cancer cell lines, with a more pronounced effect observed in p53 mutant cells.[2] In vivo studies using orthotopic brain tumor models have shown that the combination of this compound and radiation leads to tumor regression and a significant improvement in survival compared to radiation alone.[2][3]

Preclinical Data Summary: this compound and Radiotherapy
Cell Line / ModelCancer TypeKey FindingsReference
LN18, DDBRTG5 (p53 wild-type)GlioblastomaThis compound (10 nM) radiosensitizes p53 mutant cells more effectively than p53 wild-type cells. DEF37 of 3.0 in LN18 (p53 mutant) vs. 1.2 in DDBRTG5.[2]
U251 (p53 mutant)Glioblastoma30 nM this compound enhanced IR-induced G2/M arrest (80.6% with combo vs. 64.6% with IR alone). In clonogenic survival assays, 30nM this compound with 5 Gy IR resulted in 0.24% survival vs. 2.3% with IR alone.[3]
NCI-H2228Lung CancerThis compound in combination with radiation induced a dose-dependent increase in G2 accumulation and apoptosis.[2]
Orthotopic Glioma ModelsGlioblastomaThis compound in combination with daily fractions of IR significantly induced tumor regressions and increased animal survival compared to IR alone.[2][3]
Breast Cancer PDX Models (DDR gene mutations)Breast Cancer Brain MetastasisThis compound pretreatment followed by radiation inhibited tumor growth and improved survival in orthotopic models (average survival of 222 days vs. 123 days in controls).[4]
Early Clinical Data: this compound and Radiotherapy in Glioblastoma

A global Phase I clinical trial has provided preliminary evidence of the safety and efficacy of this compound in combination with standard-of-care radiotherapy in patients with both recurrent and newly diagnosed glioblastoma (GBM).[5][6][7]

Trial PhasePatient PopulationTreatment RegimenKey FindingsReference
Phase IRecurrent GBM (Arm A)This compound (escalating doses) + 35 Gy IMRT in 10 fractionsManageable safety profile. Maximum tolerated dose of 400 mg once daily. Median overall survival of 12.7 months in patients receiving tolerated doses.[5][6][7]
Phase INewly Diagnosed, MGMT unmethylated GBM (Arm C)This compound (escalating doses) + 60 Gy IMRT in 30 fractionsManageable safety profile. Maximum tolerated dose of 300 mg once daily.[5][6]

Synergistic Effects of this compound with Chemotherapy

While the primary focus of this compound development has been as a radiosensitizer, its mechanism of action suggests potential synergy with DNA-damaging chemotherapeutic agents.

Combination with Temozolomide (TMZ)

Preclinical studies have explored a triple combination of this compound, ionizing radiation, and the alkylating agent temozolomide (TMZ), the standard-of-care chemotherapy for glioblastoma.[3]

ModelCancer TypeTreatment RegimenKey FindingsReference
NCI-H2228 Brain Metastasis ModelLung CancerThis compound (15 mg/kg) + 2 Gy x 5 IR + TMZ (25 mg/kg)The triplet combination was tolerated and provided additive tumor growth inhibition and survival benefit over the this compound + IR doublet.[3]
Potential Synergy with PARP Inhibitors and Topoisomerase Inhibitors

The inhibition of ATM by this compound may create a synthetic lethal vulnerability with other DNA Damage Response (DDR) inhibitors, such as PARP inhibitors.[1] Tumors with ATM deficiency have shown sensitivity to the combination of PARP and ATR inhibitors.[1] While direct experimental data on the combination of this compound with PARP inhibitors is limited, the CONCORDE clinical trial is investigating novel DDR inhibitors, including this compound and the PARP inhibitor olaparib, in combination with radiotherapy in non-small cell lung cancer, albeit in separate arms.[6]

Similarly, topoisomerase inhibitors, which induce DNA strand breaks, represent another class of agents with a strong rationale for combination with ATM inhibitors.[8] The inhibition of ATM would be expected to prevent the repair of topoisomerase inhibitor-induced DNA damage, leading to enhanced cytotoxicity. Further preclinical studies are warranted to explore these potential synergistic interactions with this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are protocols for key experiments cited in the evaluation of this compound.

General Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Glioma, Lung Cancer lines) Treatment 2. Treatment - this compound - DNA-Damaging Agent (DDA) - Combination Cell_Culture->Treatment In_Vitro_Assays 3. In Vitro Assays Treatment->In_Vitro_Assays In_Vivo_Studies 4. In Vivo Studies (Orthotopic Xenografts) Treatment->In_Vivo_Studies Clonogenic_Assay Clonogenic Survival In_Vitro_Assays->Clonogenic_Assay gH2AX_Assay γH2AX Foci Formation (DNA Damage) In_Vitro_Assays->gH2AX_Assay Cell_Cycle_Analysis Cell Cycle Analysis In_Vitro_Assays->Cell_Cycle_Analysis Data_Analysis 5. Data Analysis (Synergy Assessment) In_Vitro_Assays->Data_Analysis Tumor_Growth Tumor Growth Inhibition In_Vivo_Studies->Tumor_Growth Survival_Analysis Survival Analysis In_Vivo_Studies->Survival_Analysis In_Vivo_Studies->Data_Analysis

Caption: A typical workflow for assessing the synergy of this compound with DNA-damaging agents.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, measuring the effectiveness of cytotoxic agents.

  • Cell Plating: Seed cells in 6-well plates at a density determined to yield 50-100 colonies per well for the untreated control. Allow cells to attach overnight.

  • Treatment: Treat cells with varying concentrations of this compound for 1 hour before administering different doses of ionizing radiation or another DNA-damaging agent.

  • Incubation: Incubate the cells for 10-14 days until visible colonies are formed.

  • Fixing and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution of methanol and acetic acid. Stain with 0.5% crystal violet.

  • Colony Counting: Count colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the plating efficiency of the untreated control. Plot survival curves and calculate dose enhancement factors (DEFs).

γH2AX Foci Formation Assay

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.

  • Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with this compound and the DNA-damaging agent for the desired time.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Antibody Incubation: Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Quantification: Count the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates a higher level of DNA damage.

Cell Cycle Analysis

This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: Treat cells with this compound and the DNA-damaging agent.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A G2/M arrest is indicative of the cellular response to DNA damage.

Conclusion

The available preclinical and early clinical data provide strong evidence for the synergistic activity of this compound with radiotherapy, particularly in the context of central nervous system malignancies. Its ability to penetrate the blood-brain barrier and inhibit the ATM-mediated DNA damage response makes it a promising agent to enhance the efficacy of radiation. While the synergistic potential with other DNA-damaging agents like temozolomide is supported by initial findings, and a strong rationale exists for combinations with PARP inhibitors and topoisomerase inhibitors, further dedicated studies are required to fully elucidate the efficacy and safety of these combinations. The experimental protocols detailed in this guide provide a framework for conducting such investigations and advancing our understanding of the therapeutic potential of this compound.

References

Safety Operating Guide

Personal protective equipment for handling AZD1390

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling AZD1390. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. This compound is a highly potent, brain-penetrant Ataxia-Telangiectasia Mutated (ATM) kinase inhibitor, necessitating stringent handling protocols.[1][2]

Hazard Identification and Classification

According to the Safety Data Sheet (SDS), this compound is classified with the following hazards.[3] It is crucial to understand these risks before beginning any work.

Hazard Class GHS Code Description
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3]

Signal Word: Warning[3]

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following equipment must be used to prevent exposure through inhalation, skin, or eye contact.[3][4]

Protection Type Specific Equipment Standard/Specification Key Considerations
Hand Protection Double Gloving: Two pairs of chemotherapy-rated, powder-free nitrile gloves.[5][6]Tested to ASTM D6978 standard.[4]Change outer gloves immediately upon contamination. Do not reuse disposable gloves.[5][6]
Body Protection Impervious Laboratory GownResistant to chemical permeation; solid front, long-sleeved with tight-fitting cuffs.[3][5]Gown must be disposed of as hazardous waste after use or if contaminated.
Eye Protection Safety Goggles with Side-ShieldsANSI Z87.1 compliant.Must be worn at all times when this compound is handled, even within a fume hood.[3][5]
Respiratory Protection N95 Respirator or higherNIOSH-approved.Required when handling the compound as a powder outside of a certified containment system (e.g., fume hood) to prevent aerosol inhalation.[5]

Safe Handling and Operational Protocol

All handling of this compound, particularly weighing the solid form and preparing stock solutions, must be performed within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize exposure.[5]

Step-by-Step Handling Procedure:

  • Preparation: Designate a specific area for handling this compound. Ensure a safety shower and eye wash station are accessible.[3]

  • Donning PPE: Before entering the designated area, correctly put on all required PPE as specified in the table above. The typical sequence is gown, mask/respirator, goggles, and then gloves (inner pair followed by outer pair).

  • Weighing and Reconstitution:

    • Handle the solid compound on a disposable weighing paper or boat.

    • Use dedicated spatulas and equipment.

    • When reconstituting, add solvent slowly to the solid to avoid generating dust or aerosols.

  • Post-Handling Decontamination:

    • After handling is complete, decontaminate all surfaces and equipment within the fume hood using an appropriate solution (e.g., 70% ethanol followed by a suitable lab decontamination agent).

    • Wipe down the exterior of all solution containers before removing them from the containment area.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. The outer gloves are removed first, followed by the gown, goggles, and inner gloves.[5] Wash hands thoroughly with soap and water after removing all PPE.[3]

Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.

  • Solid Waste: All disposable PPE (gloves, gowns, masks), weighing papers, and contaminated lab supplies must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound and solvents used for decontamination should be collected in a dedicated, sealed hazardous liquid waste container.

  • Sharps: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

AZD1390_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Containment) cluster_cleanup 3. Post-Handling & Disposal cluster_exit 4. Exit Procedure prep_area Designate Handling Area (Fume Hood / BSC) verify_safety Verify Safety Equipment (Eyewash, Shower) prep_area->verify_safety don_ppe Don Full PPE (Gown, Goggles, Respirator, Double Gloves) verify_safety->don_ppe weigh Weigh Solid this compound don_ppe->weigh reconstitute Reconstitute Solution weigh->reconstitute decontaminate Decontaminate Workspace & Equipment reconstitute->decontaminate dispose_solid Dispose Solid Waste (PPE, Consumables) decontaminate->dispose_solid dispose_liquid Dispose Liquid Waste (Unused Solutions) decontaminate->dispose_liquid doff_ppe Doff PPE in Correct Order dispose_solid->doff_ppe dispose_liquid->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Procedural workflow for handling this compound from preparation to final exit.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD1390
Reactant of Route 2
Reactant of Route 2
AZD1390

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.